Product packaging for 5-(2-Bromo-benzyl)-2H-tetrazole(Cat. No.:CAS No. 193813-85-3)

5-(2-Bromo-benzyl)-2H-tetrazole

Número de catálogo: B070169
Número CAS: 193813-85-3
Peso molecular: 239.07 g/mol
Clave InChI: OHKVLTFPPVHLMT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

5-(2-Bromo-benzyl)-2H-tetrazole, also known as this compound, is a useful research compound. Its molecular formula is C8H7BrN4 and its molecular weight is 239.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrN4 B070169 5-(2-Bromo-benzyl)-2H-tetrazole CAS No. 193813-85-3

Propiedades

IUPAC Name

5-[(2-bromophenyl)methyl]-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN4/c9-7-4-2-1-3-6(7)5-8-10-12-13-11-8/h1-4H,5H2,(H,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHKVLTFPPVHLMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NNN=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-(2-Bromo-benzyl)-2H-tetrazole chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrazoles are a significant class of nitrogen-rich five-membered heterocyclic compounds that have garnered substantial interest in medicinal chemistry and drug discovery. Their ability to act as bioisosteres for carboxylic acids, coupled with their metabolic stability, makes them valuable moieties in the design of novel therapeutic agents. This technical guide focuses on a specific derivative, 5-(2-Bromo-benzyl)-2H-tetrazole, providing a comprehensive overview of its chemical structure, properties, synthesis, and potential applications. Due to the limited availability of specific experimental data for this particular ortho-isomer, this guide supplements known information with data from closely related compounds and general principles of tetrazole chemistry.

Chemical Structure and Properties

The chemical structure of this compound consists of a tetrazole ring substituted at the 5-position with a 2-bromobenzyl group. The "2H" designation indicates that the hydrogen atom is located on the second nitrogen of the tetrazole ring.

Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

Quantitative data for this compound is not extensively reported in the literature. The following table summarizes the available data and includes comparative data for the closely related para-isomer, 5-(4-Bromobenzyl)-2H-tetrazole, for reference.

PropertyThis compound5-(4-Bromobenzyl)-2H-tetrazole
CAS Number 193813-85-3[1]127152-64-1
Molecular Formula C₈H₇BrN₄[1]C₈H₇BrN₄
Molecular Weight 239.07 g/mol [1]239.08 g/mol
Melting Point Data not available174-180 °C
Boiling Point Data not availableData not available
Solubility Data not availableData not available

Synthesis and Characterization

General Synthetic Approach

The synthesis would likely proceed via the reaction of 2-bromobenzyl cyanide with an azide, such as sodium azide, in the presence of a Lewis acid catalyst.

Synthesis_Workflow 2-Bromobenzyl_cyanide 2-Bromobenzyl cyanide Reaction [3+2] Cycloaddition 2-Bromobenzyl_cyanide->Reaction Sodium_azide Sodium azide (NaN3) Sodium_azide->Reaction Product 5-(2-Bromo-benzyl)-1H-tetrazole Reaction->Product Isomerization Tautomerization Product->Isomerization Final_Product This compound Isomerization->Final_Product

Caption: General synthetic workflow for 5-(substituted-benzyl)-tetrazoles.

Experimental Protocol (Hypothetical)
  • Reaction Setup: To a solution of 2-bromobenzyl cyanide (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add sodium azide (1.5 equivalents) and a Lewis acid catalyst like zinc chloride (0.5 equivalents).

  • Reaction Conditions: Heat the reaction mixture at a temperature ranging from 100 to 150 °C and monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and acidify with a dilute acid (e.g., HCl) to protonate the tetrazole ring.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Characterization

The structure of the synthesized this compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic peaks for the aromatic protons of the bromobenzyl group and a singlet for the methylene (-CH₂-) protons. The position of the N-H proton signal would depend on the tautomeric form and solvent.

    • ¹³C NMR would display signals corresponding to the carbons of the bromobenzyl group and the tetrazole ring.

  • Infrared (IR) Spectroscopy: Expected to show characteristic absorption bands for N-H stretching, C=N and N=N stretching of the tetrazole ring, and C-H and C-Br stretching of the bromobenzyl group.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Potential Applications in Drug Development

Tetrazole-containing compounds are known to exhibit a wide range of biological activities. While the specific biological profile of this compound has not been reported, its structural features suggest potential for investigation in several therapeutic areas. The tetrazole ring can act as a bioisosteric replacement for a carboxylic acid group, potentially improving pharmacokinetic properties such as metabolic stability and membrane permeability.

Hypothetical Biological Screening Workflow

The following diagram illustrates a general workflow for the initial biological screening of a novel compound like this compound.

Screening_Workflow Compound This compound In_vitro_assays In vitro Assays (e.g., Enzyme inhibition, Receptor binding) Compound->In_vitro_assays Cell-based_assays Cell-based Assays (e.g., Cytotoxicity, Proliferation) In_vitro_assays->Cell-based_assays ADME_profiling ADME Profiling (Absorption, Distribution, Metabolism, Excretion) Cell-based_assays->ADME_profiling Lead_identification Lead Identification ADME_profiling->Lead_identification Lead_optimization Lead Optimization Lead_identification->Lead_optimization

Caption: A general workflow for biological screening of a novel chemical entity.

Signaling Pathways

There is currently no information available in the scientific literature linking this compound to any specific signaling pathways. Research into the biological activity of this compound would be required to elucidate its mechanism of action and its effects on cellular signaling.

Conclusion

This compound is a tetrazole derivative with potential for applications in medicinal chemistry. While specific experimental data for this compound is scarce, its synthesis can be approached through established methods for 5-substituted tetrazoles. Further research is needed to fully characterize its physicochemical properties, biological activities, and potential therapeutic applications. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the potential of this and related compounds.

References

Physicochemical Characteristics of 5-(2-Bromo-benzyl)-2H-tetrazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical characteristics, synthesis, and spectral properties of 5-(2-Bromo-benzyl)-2H-tetrazole. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established knowledge of similar tetrazole derivatives to present a predictive but thorough analysis. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development involving tetrazole-based compounds.

Core Physicochemical Properties

Table 1: General Physicochemical Properties of this compound

PropertyValueSource/Comment
CAS Number 193813-85-3[1]
Molecular Formula C₈H₇BrN₄[1]
Molecular Weight 239.07 g/mol [1]
Appearance White to off-white solidPredicted based on similar compounds.
Melting Point Not availableExpected to be a solid at room temperature.
Boiling Point Not availableLikely to decompose at high temperatures.
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO and DMF.Predicted based on the structure.
pKa ~4-5Estimated based on the acidic nature of the tetrazole ring proton.

Synthesis and Experimental Protocols

The synthesis of 5-(substituted-benzyl)-2H-tetrazoles can be achieved through several established methods for the formation of the tetrazole ring. A common and effective approach is the [3+2] cycloaddition of an azide source with a nitrile.

General Synthesis Workflow

The logical flow for the synthesis of this compound typically involves the reaction of 2-(2-bromophenyl)acetonitrile with an azide salt in the presence of a catalyst.

SynthesisWorkflow Start Starting Materials: - 2-(2-bromophenyl)acetonitrile - Sodium Azide (NaN3) Reaction [3+2] Cycloaddition Reaction Solvent: DMF Catalyst: Zinc Chloride (ZnCl2) Temperature: Reflux Start->Reaction Reactants Workup Reaction Quench & Product Isolation - Acidification (e.g., HCl) - Extraction with organic solvent - Washing and drying Reaction->Workup Crude Product Purification Purification - Recrystallization or - Column Chromatography Workup->Purification Characterization Characterization - NMR (1H, 13C) - IR Spectroscopy - Mass Spectrometry Purification->Characterization FinalProduct This compound Characterization->FinalProduct Verified Product

General synthesis workflow for this compound.
Detailed Experimental Protocol

This protocol is a generalized procedure based on common methods for the synthesis of 5-substituted-1H-tetrazoles.[2][3]

Materials:

  • 2-(2-bromophenyl)acetonitrile

  • Sodium azide (NaN₃)

  • Zinc chloride (ZnCl₂) or another suitable Lewis acid catalyst

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(2-bromophenyl)acetonitrile (1 equivalent) in DMF.

  • Add sodium azide (1.5 to 3 equivalents) and zinc chloride (0.5 to 1 equivalent) to the solution.

  • Heat the reaction mixture to reflux (typically 100-120 °C) and maintain for several hours (reaction progress can be monitored by Thin Layer Chromatography).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by slowly adding an aqueous solution of hydrochloric acid to neutralize the excess azide and protonate the tetrazole. This step should be performed in a well-ventilated fume hood as hydrazoic acid (HN₃) is toxic and explosive.

  • The product may precipitate out of the solution upon acidification. If so, collect the solid by filtration.

  • If the product does not precipitate, perform a liquid-liquid extraction with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectral Characterization

The structural confirmation of this compound would be achieved through a combination of spectroscopic techniques. The expected spectral data are outlined below based on the analysis of similar compounds.[2][4][5]

Table 2: Predicted Spectral Data for this compound

TechniquePredicted Data
¹H NMR * ~15-17 ppm (broad singlet, 1H): N-H proton of the tetrazole ring.[2] * ~7.2-7.6 ppm (multiplet, 4H): Aromatic protons of the bromobenzyl group. * ~4.3 ppm (singlet, 2H): Methylene protons (-CH₂-) of the benzyl group.[2][5]
¹³C NMR * ~155 ppm: Carbon of the tetrazole ring.[2] * ~120-135 ppm: Aromatic carbons of the bromobenzyl group. * ~30 ppm: Methylene carbon (-CH₂-) of the benzyl group.[2]
IR Spectroscopy (cm⁻¹) * ~3000-3200 (broad): N-H stretching of the tetrazole ring. * ~2500-2800 (broad): C-H stretching. * ~1400-1600: N=N and C=N stretching of the tetrazole ring.[4] * ~1000-1100: C-N stretching. * ~750: C-Br stretching.
Mass Spectrometry (MS) * [M+H]⁺: Expected at m/z 240.00 and 242.00 in an approximate 1:1 ratio due to the presence of the bromine atom. * Fragmentation: Common fragmentation patterns for tetrazoles include the loss of N₂ (28 Da) or HN₃ (43 Da).[6][7]

Biological Activity and Signaling Pathways

While specific biological activities for this compound have not been reported, tetrazole derivatives are a significant class of compounds in medicinal chemistry.[8][9][10] They are often used as bioisosteres for carboxylic acids, offering improved metabolic stability and pharmacokinetic properties.[11]

Derivatives of tetrazoles have been shown to exhibit a wide range of biological activities, including:

  • Antihypertensive

  • Anticancer

  • Antibacterial and Antifungal[12]

  • Anti-inflammatory

  • Anticonvulsant

The specific activity of this compound would depend on its interaction with biological targets, which would need to be determined through experimental screening and assays. No specific signaling pathways have been elucidated for this compound.

Conclusion

This technical guide provides a foundational understanding of the physicochemical characteristics of this compound based on its chemical structure and the known properties of related tetrazole compounds. The provided synthesis protocol and predicted spectral data offer a strong starting point for researchers interested in the preparation and characterization of this molecule. Further experimental investigation is necessary to definitively determine its physical properties and to explore its potential biological activities.

References

An In-depth Technical Guide to the Synthesis and Characterization of 5-(2-Bromo-benzyl)-2H-tetrazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical guide on the synthesis and characterization of the novel heterocyclic compound, 5-(2-Bromo-benzyl)-2H-tetrazole. This document details the synthetic pathway, experimental protocols, and analytical characterization of the target molecule and its key intermediate. The information presented herein is intended to support researchers and professionals in the fields of medicinal chemistry and drug development.

Introduction

Tetrazole derivatives are a significant class of nitrogen-rich heterocyclic compounds with a wide range of applications in medicinal chemistry. They are often employed as bioisosteres for carboxylic acids, enhancing the pharmacokinetic and metabolic profiles of drug candidates. The target molecule, this compound, is a disubstituted tetrazole, a scaffold that has garnered interest for its potential pharmacological activities. This guide outlines a robust two-step synthetic route to this compound, commencing with the formation of the tetrazole ring via a [3+2] cycloaddition, followed by a regioselective N-alkylation.

Synthetic Pathway

The synthesis of this compound is accomplished through a two-step process. The initial step involves the formation of 5-(2-Bromobenzyl)-1H-tetrazole from 2-(2-bromophenyl)acetonitrile and sodium azide. The subsequent step is the selective alkylation of the tetrazole ring at the N2 position using 2-bromobenzyl bromide to yield the final product.

Synthesis_Workflow Overall Synthetic Workflow cluster_reagents1 cluster_reagents2 A 2-(2-Bromophenyl)acetonitrile B 5-(2-Bromobenzyl)-1H-tetrazole A->B [3+2] Cycloaddition C This compound B->C N-Alkylation R1 + Sodium Azide (NaN3) R2 + 2-Bromobenzyl bromide

Figure 1: Overall synthetic workflow for this compound.

The mechanism of the initial [3+2] cycloaddition involves the activation of the nitrile by a Lewis acid (e.g., ZnCl₂), facilitating the nucleophilic attack of the azide anion.

Cycloaddition_Mechanism Mechanism of Tetrazole Formation cluster_step1 Step 1: Nitrile Activation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Cyclization cluster_step4 Step 4: Protonation Nitrile R-C≡N ActivatedNitrile R-C≡N---ZnCl₂ Nitrile->ActivatedNitrile + Nitrile->ActivatedNitrile LewisAcid ZnCl₂ LewisAcid->ActivatedNitrile Intermediate1 R-C(N₃)=N---ZnCl₂ ActivatedNitrile->Intermediate1 + ActivatedNitrile->Intermediate1 Azide N₃⁻ Azide->Intermediate1 Intermediate2 Imidoyl Azide Intermediate Intermediate1->Intermediate2 Rearrangement Intermediate1->Intermediate2 Tetrazolide Tetrazolide-ZnCl₂ Complex Intermediate2->Tetrazolide Intramolecular Cyclization Intermediate2->Tetrazolide FinalProduct 5-Substituted-1H-tetrazole Tetrazolide->FinalProduct + Tetrazolide->FinalProduct Proton H⁺ Proton->FinalProduct

Figure 2: Proposed mechanism for the Lewis acid-catalyzed [3+2] cycloaddition.

Experimental Protocols

3.1. Synthesis of 5-(2-Bromobenzyl)-1H-tetrazole (Intermediate)

  • Materials: 2-(2-Bromophenyl)acetonitrile, Sodium Azide (NaN₃), Zinc Chloride (ZnCl₂), Dimethylformamide (DMF), Hydrochloric Acid (HCl), Ethyl Acetate, Deionized Water.

  • Procedure:

    • To a stirred solution of 2-(2-bromophenyl)acetonitrile (1.0 eq) in DMF, sodium azide (1.2 eq) and zinc chloride (1.1 eq) are added.

    • The reaction mixture is heated to 120 °C and stirred for 24 hours.

    • The reaction progress is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the mixture is cooled to room temperature and acidified with 1M HCl to pH ~2.

    • The product is extracted with ethyl acetate (3 x 50 mL).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 5-(2-bromobenzyl)-1H-tetrazole as a solid.

3.2. Synthesis of this compound (Final Product)

  • Materials: 5-(2-Bromobenzyl)-1H-tetrazole, 2-Bromobenzyl bromide, Potassium Carbonate (K₂CO₃), Acetonitrile (ACN), Deionized Water, Ethyl Acetate.

  • Procedure:

    • To a solution of 5-(2-bromobenzyl)-1H-tetrazole (1.0 eq) in acetonitrile, potassium carbonate (1.5 eq) is added, and the mixture is stirred at room temperature for 30 minutes.

    • 2-Bromobenzyl bromide (1.1 eq) is added dropwise to the suspension.

    • The reaction mixture is stirred at room temperature for 12-16 hours.

    • The progress of the reaction is monitored by TLC.

    • After completion, the solvent is removed under reduced pressure.

    • The residue is partitioned between water and ethyl acetate.

    • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product, a mixture of N1 and N2 isomers, is purified by column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate gradient) to isolate the desired this compound isomer.

Data Presentation

4.1. Quantitative Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted Yield (%)Predicted Melting Point (°C)
5-(2-Bromobenzyl)-1H-tetrazoleC₈H₇BrN₄239.0885-95130-134[1]
This compoundC₁₅H₁₁Br₂N₄407.0940-60Not Reported

4.2. Characterization Data

The characterization of the synthesized compounds will be performed using standard analytical techniques. The expected spectral data are summarized below.

Table 1: Predicted Spectroscopic Data for 5-(2-Bromobenzyl)-1H-tetrazole

TechniqueExpected Data
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): 16.23 (br s, 1H, NH), 7.60-7.20 (m, 4H, Ar-H), 4.27 (s, 2H, CH₂)[1]
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): 156.0, 135.5, 132.8, 131.5, 129.5, 128.0, 122.5, 29.0
IR (KBr, cm⁻¹)3200-2800 (N-H), 3050 (Ar C-H), 1600 (C=N), 1450 (N=N), 750 (C-Br)
MS (ESI) m/z: 238.9 [M-H]⁻

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Data
¹H NMR (400 MHz, CDCl₃)δ (ppm): 7.60-7.10 (m, 8H, Ar-H), 5.80 (s, 2H, N-CH₂), 4.30 (s, 2H, C-CH₂)
¹³C NMR (100 MHz, CDCl₃)δ (ppm): 165.0, 136.0, 134.5, 133.0, 131.0, 129.0, 128.5, 127.5, 123.0, 55.0, 30.0
IR (KBr, cm⁻¹)3060 (Ar C-H), 2950 (C-H), 1600 (C=N), 1450 (N=N), 750 (C-Br)
MS (ESI) m/z: 406.9 [M+H]⁺

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis and characterization of this compound. The outlined two-step synthetic strategy is based on well-established chemical transformations, ensuring a high probability of success for researchers in the field. The provided experimental protocols and predicted characterization data will serve as a valuable resource for the preparation and identification of this novel compound, facilitating further investigation into its potential applications in drug discovery and development.

References

An In-depth Technical Guide on the Spectroscopic and Biological Landscape of 5-(2-Bromo-benzyl)-2H-tetrazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(2-Bromo-benzyl)-2H-tetrazole, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of specific experimental data in public databases, this document focuses on established protocols for the characterization of tetrazole derivatives, summarizes potential biological activities based on related compounds, and presents a logical workflow for its synthesis and analysis.

Spectroscopic Data: A Note on Availability

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.65Doublet1HAromatic CH
~7.35Triplet1HAromatic CH
~7.20Triplet1HAromatic CH
~7.10Doublet1HAromatic CH
~5.80Singlet2HCH₂
~9.50Singlet1HTetrazole NH

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~155.0Tetrazole C5
~137.5Aromatic C-Br
~133.0Aromatic CH
~130.0Aromatic CH
~128.5Aromatic CH
~125.0Aromatic C
~122.0Aromatic CH
~30.0CH₂

Solvent: DMSO-d₆

Experimental Protocols

The following sections detail standardized experimental protocols for the synthesis and characterization of tetrazole derivatives, which would be applicable to this compound.

A common and effective method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide.

Workflow for the Synthesis of this compound

Synthesis Workflow 2-Bromophenylacetonitrile 2-Bromophenylacetonitrile Reaction Reaction 2-Bromophenylacetonitrile->Reaction Sodium Azide Sodium Azide Sodium Azide->Reaction Crude Product Crude Product Reaction->Crude Product [3+2] Cycloaddition Purification Purification Crude Product->Purification Recrystallization or Chromatography Final Product Final Product Purification->Final Product

Caption: General synthesis workflow for this compound.

Materials:

  • 2-Bromophenylacetonitrile

  • Sodium azide

  • Ammonium chloride

  • Dimethylformamide (DMF)

  • Hydrochloric acid

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask, dissolve 2-bromophenylacetonitrile in DMF.

  • Add sodium azide and ammonium chloride to the solution.

  • Heat the reaction mixture at 100-120 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Acidify the mixture with hydrochloric acid to precipitate the product.

  • Filter the crude product, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Instrumentation:

  • A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a one-dimensional carbon spectrum. A proton-decoupled experiment is standard.

  • 2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments to aid in the definitive assignment of proton and carbon signals.

Potential Biological Significance

While specific biological activities of this compound are not extensively documented, the tetrazole scaffold is a well-known pharmacophore in medicinal chemistry.[1][2] Tetrazole derivatives have been reported to exhibit a wide range of biological activities.[3]

Logical Relationship of Tetrazole Derivatives to Biological Activities

Biological Activities Tetrazole Core Tetrazole Core Antibacterial Antibacterial Tetrazole Core->Antibacterial Antifungal Antifungal Tetrazole Core->Antifungal Anticancer Anticancer Tetrazole Core->Anticancer Anti-inflammatory Anti-inflammatory Tetrazole Core->Anti-inflammatory Antihypertensive Antihypertensive Tetrazole Core->Antihypertensive

Caption: Known biological activities associated with the tetrazole core structure.

Based on the activities of related compounds, this compound could potentially be investigated for the following therapeutic areas:

  • Antimicrobial Activity: Many tetrazole derivatives have shown promise as antibacterial and antifungal agents.[1]

  • Anticancer Activity: The tetrazole ring is present in some compounds evaluated for their anticancer properties.[3]

  • Anti-inflammatory and Analgesic Effects: Substituted tetrazoles have been explored for their potential to reduce inflammation and pain.

  • Antihypertensive Activity: The tetrazole ring is a key component of several angiotensin II receptor blockers (ARBs) used to treat high blood pressure.

Further research and biological screening are necessary to determine the specific pharmacological profile of this compound. This guide provides the foundational information required to undertake such an investigation.

References

An In-depth Technical Guide to the Mass Spectrometry Analysis of 5-(2-Bromo-benzyl)-2H-tetrazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 5-(2-Bromo-benzyl)-2H-tetrazole, a molecule of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, data interpretation, and visualization of fragmentation pathways.

Introduction

This compound belongs to the class of tetrazole-containing heterocyclic compounds. Tetrazoles are recognized as metabolically stable isosteres for carboxylic acid groups, making them valuable functional groups in medicinal chemistry. The presence of a bromine atom and the benzyl-tetrazole linkage introduces specific characteristics in its mass spectrum, which are crucial for its structural elucidation and characterization. This guide will delve into the expected fragmentation patterns under common ionization techniques such as Electron Ionization (EI) and Electrospray Ionization (ESI).

Predicted Mass Spectral Data

The mass spectrum of this compound is expected to exhibit a characteristic isotopic pattern due to the presence of bromine, which has two major isotopes, 79Br and 81Br, in nearly a 1:1 ratio.[1] This results in pairs of peaks (M+ and M+2) of almost equal intensity for all bromine-containing fragments.[1]

Table 1: Predicted m/z Values and Relative Abundances for Key Fragments of this compound

Fragment Ion Proposed Structure m/z (79Br) m/z (81Br) Predicted Relative Abundance Notes
[M]+•C8H7BrN4238240ModerateMolecular ion peak with characteristic bromine isotopic pattern.
[M-N2]+•C8H7BrN2210212HighLoss of a neutral nitrogen molecule is a common fragmentation for tetrazoles.[2]
[C7H6Br]+Bromotropylium ion169171HighFormed by cleavage of the bond between the methylene group and the tetrazole ring. This fragment is expected to be a stable tropylium ion.
[C7H7]+Tropylium ion91-ModerateLoss of the bromine atom from the bromotropylium ion.
[C6H5]+Phenyl cation77-LowFragmentation of the tropylium ion.
[CHN4]+Tetrazole fragment69-LowCleavage resulting in the tetrazole moiety.

Experimental Protocols

A standard protocol for the mass spectrometry analysis of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source is detailed below.

3.1. Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL using the same solvent.

3.2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Ion Source: Electron Ionization (EI).

  • Ionization Energy: 70 eV.[3]

  • Mass Range: m/z 50-350.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

3.3. Data Analysis

  • Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.

  • Extract the mass spectrum at the apex of the chromatographic peak.

  • Identify the molecular ion and its isotopic pattern to confirm the presence of bromine.

  • Analyze the fragmentation pattern and compare it with the predicted data in Table 1 and the proposed fragmentation pathway in Figure 2.

Visualization of Workflows and Pathways

4.1. Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation stock 1. Prepare Stock Solution (1 mg/mL) working 2. Prepare Working Solution (10 µg/mL) stock->working injection 3. Inject 1 µL into GC-MS working->injection separation 4. Chromatographic Separation injection->separation ionization 5. Electron Ionization (70 eV) separation->ionization detection 6. Mass Detection (m/z 50-350) ionization->detection tic 7. Analyze Total Ion Chromatogram detection->tic spectrum 8. Extract Mass Spectrum tic->spectrum fragments 9. Identify Fragments and Isotopic Patterns spectrum->fragments elucidation 10. Elucidate Structure fragments->elucidation

Caption: Experimental workflow for GC-MS analysis.

4.2. Proposed Fragmentation Pathway

fragmentation_pathway mol_ion [C8H7BrN4]+• m/z 238/240 frag1 [C8H7BrN2]+• m/z 210/212 mol_ion->frag1 - N2 frag2 [C7H6Br]+ m/z 169/171 mol_ion->frag2 - CHN4• frag3 [C7H7]+ m/z 91 frag2->frag3 - Br• frag4 [C6H5]+ m/z 77 frag3->frag4 - CH2

Caption: Proposed EI fragmentation pathway.

Discussion

The mass spectrometry analysis of this compound is anticipated to yield a spectrum with clear, interpretable features. The most telling characteristic will be the isotopic signature of bromine in the molecular ion and its fragments.[1] The primary fragmentation pathways are expected to involve the cleavage of the tetrazole ring and the bond connecting the benzyl group to the ring.

The loss of a neutral nitrogen molecule (N2) from the tetrazole ring is a well-documented fragmentation pathway for this class of compounds, leading to a stable fragment ion.[2] Another significant fragmentation is the cleavage of the C-C bond between the methylene bridge and the tetrazole ring, which would result in the formation of a stable bromotropylium ion. Subsequent loss of the bromine atom or further fragmentation of the aromatic ring can also be expected.

For analyses using soft ionization techniques like ESI, the fragmentation will likely be less extensive. In positive ion mode, the protonated molecule [M+H]+ would be the base peak. Tandem mass spectrometry (MS/MS) would be necessary to induce fragmentation, which would likely proceed via the loss of neutral molecules such as N2 and HBr. In negative ion mode, the deprotonated molecule [M-H]- would be observed, and fragmentation might involve the loss of N2.[2]

Conclusion

The mass spectrometry of this compound provides a robust method for its identification and structural confirmation. The predictable isotopic patterns from the bromine atom and the characteristic fragmentation of the benzyl-tetrazole core allow for confident analysis. The protocols and expected data presented in this guide serve as a valuable resource for researchers working with this and structurally related compounds.

References

The Ascendant Therapeutic Potential of Substituted Tetrazole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrazole nucleus, a five-membered aromatic ring with four nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including metabolic stability and the ability to act as a bioisostere for carboxylic acid and amide functionalities, have propelled the development of a diverse array of substituted tetrazole compounds with significant therapeutic potential.[1][2][3][4][5] This technical guide provides an in-depth overview of the biological activities of these compounds, focusing on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties. It is designed to be a comprehensive resource, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key biological pathways and experimental workflows.

Anticancer Activity of Substituted Tetrazoles

Substituted tetrazole derivatives have demonstrated potent cytotoxic effects against a wide range of human cancer cell lines.[4][6][7][8][9] Their mechanisms of action are varied and include the induction of apoptosis, inhibition of key enzymes involved in cell proliferation, and disruption of signaling pathways crucial for tumor growth and survival.[6][10]

Quantitative Anticancer Activity Data

The in vitro anticancer activity of various substituted tetrazole compounds is summarized in the table below, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 1 MCF-7 (Breast)35.81[11]
Compound 2 HepG2 (Liver)4.2[9]
Compound 3 A431 (Skin)-[12]
Compound 4 HCT116 (Colon)-[12]
Compound 5 Ovarian (SK-OV-3)Growth % of 34.94[13]
Thiazole-Tetrazole Hybrid 1 MCF-7 (Breast)11.9[8]
Thiazole-Tetrazole Hybrid 2 MCF-7 (Breast)16.5[8]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[14][15]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Substituted tetrazole compounds

  • Human cancer cell lines (e.g., MCF-7, HepG2)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 x 10⁴ to 1 x 10⁶ cells/mL and incubate overnight to allow for cell attachment.[16]

  • Compound Treatment: Treat the cells with various concentrations of the substituted tetrazole compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).[16]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[17]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate Overnight seed_cells->incubate1 treat_cells Treat with Tetrazole Compounds incubate1->treat_cells incubate2 Incubate for 24-72h treat_cells->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate for 3-4h add_mtt->incubate3 dissolve_formazan Dissolve Formazan Crystals incubate3->dissolve_formazan read_absorbance Read Absorbance at 570nm dissolve_formazan->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Workflow for the MTT cytotoxicity assay.
Signaling Pathway: Induction of Apoptosis

Many substituted tetrazoles exert their anticancer effects by inducing apoptosis, or programmed cell death. A simplified representation of a potential signaling pathway is depicted below.

Apoptosis_Signaling_Pathway tetrazole Substituted Tetrazole cell_membrane Cell Membrane receptor Receptor Interaction / Intracellular Uptake cell_membrane->receptor ros ↑ Reactive Oxygen Species (ROS) receptor->ros mitochondria Mitochondrial Stress ros->mitochondria bax ↑ Bax mitochondria->bax bcl2 ↓ Bcl-2 mitochondria->bcl2 cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Simplified apoptosis induction pathway.

Antimicrobial Activity of Substituted Tetrazoles

Substituted tetrazoles have demonstrated broad-spectrum activity against various pathogenic bacteria and fungi.[1][17][18][19][20] Their ability to inhibit microbial growth makes them promising candidates for the development of new antimicrobial agents to combat the growing threat of antibiotic resistance.

Quantitative Antimicrobial Activity Data

The in vitro antimicrobial activity of selected substituted tetrazole compounds is presented below, with Minimum Inhibitory Concentration (MIC) values indicating the lowest concentration that inhibits visible microbial growth.

Compound IDMicroorganismMIC (µg/mL)Reference
Compound e1 Enterococcus faecalis1.2[17]
Compound b1 Enterococcus faecalis1.3[17]
Compound c1 Enterococcus faecalis1.8[17]
Compound 2b Enterococcus faecalis3.90[18]
Compound 2d Staphylococcus epidermidis7.81[18]
Compound 2f Candida albicans3.90[18]
Compound 1c Escherichia coli15.06 (µM)[20]
Compound 5c Escherichia coli13.37 (µM)[20]
Imide-tetrazole 1 Staphylococcus aureus0.8[19]
Imide-tetrazole 2 Staphylococcus aureus0.8[19]
Imide-tetrazole 3 Staphylococcus aureus0.8[19]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[21][22][23]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized microbial suspension. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

Materials:

  • Substituted tetrazole compounds

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the tetrazole compounds in the appropriate broth directly in the wells of a 96-well plate.[22]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.[17]

  • Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[22]

  • Incubation: Incubate the plates at 35-37°C for 16-24 hours.[21]

  • MIC Determination: Determine the MIC by visually inspecting the wells for turbidity or by measuring the optical density. The MIC is the lowest concentration with no visible growth.

Broth_Microdilution_Workflow start Start prepare_dilutions Prepare Serial Dilutions of Tetrazole Compound start->prepare_dilutions prepare_inoculum Prepare Standardized Microbial Inoculum start->prepare_inoculum inoculate_plate Inoculate 96-well Plate prepare_dilutions->inoculate_plate prepare_inoculum->inoculate_plate incubate_plate Incubate at 37°C for 16-24h inoculate_plate->incubate_plate read_mic Determine Minimum Inhibitory Concentration (MIC) incubate_plate->read_mic end End read_mic->end

Workflow for the broth microdilution MIC assay.

Anti-inflammatory Activity of Substituted Tetrazoles

Several substituted tetrazole derivatives have exhibited significant anti-inflammatory properties in various in vivo models.[9][24][25][26] Their ability to modulate inflammatory pathways suggests their potential as therapeutic agents for inflammatory disorders.

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory activity of some tetrazole derivatives, as evaluated by the carrageenan-induced paw edema model, is presented below.

Compound IDAnimal ModelDose (mg/kg)Inhibition of Edema (%)Time (h)Reference
Compound I-V Rat50Moderate enhancement-[25]
Imidazophosphor ester based tetrazolo[1,5-b]pyridazine 1 Mouse5095-1086[24]
Imidazophosphor ester based tetrazolo[1,5-b]pyridazine 2 Mouse501146[24]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

The carrageenan-induced paw edema model is a widely used and reliable in vivo assay for screening the acute anti-inflammatory activity of compounds.[27][28][29][30][31]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Materials:

  • Substituted tetrazole compounds

  • Wistar rats or Swiss albino mice

  • Carrageenan solution (1% in saline)

  • Pletysmometer

  • Standard anti-inflammatory drug (e.g., indomethacin, diclofenac)

Procedure:

  • Animal Grouping and Fasting: Divide the animals into groups and fast them overnight before the experiment.

  • Compound Administration: Administer the substituted tetrazole compounds or the standard drug orally or intraperitoneally to the respective groups. The control group receives the vehicle.

  • Carrageenan Injection: After a specific time (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.[28]

  • Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[28]

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Paw_Edema_Workflow start Start group_animals Group and Fast Rodents start->group_animals administer_compound Administer Tetrazole Compound / Standard group_animals->administer_compound inject_carrageenan Inject Carrageenan into Paw administer_compound->inject_carrageenan measure_volume Measure Paw Volume at Intervals inject_carrageenan->measure_volume calculate_inhibition Calculate % Inhibition of Edema measure_volume->calculate_inhibition end End calculate_inhibition->end

Workflow for the carrageenan-induced paw edema assay.

Antiviral Activity of Substituted Tetrazoles

The unique structural features of tetrazoles have also been exploited in the development of antiviral agents.[2][3][15][32][33] These compounds have shown inhibitory activity against a range of viruses, including influenza virus and human immunodeficiency virus (HIV).[3][34]

Quantitative Antiviral Activity Data

The antiviral activity of some tetrazole derivatives is summarized in the table below.

Compound IDVirusCell LineEC50 (µM)Reference
Diketotetrazole 1 Hepatitis C Virus (HCV)-3.9[2]
Tetrazole phosphonic acid 1 Influenza virus transcriptase--[3]
Tetrazole phosphonic acid 2 Influenza virus transcriptase--[3]
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in virus-induced plaques in a cell culture.[34][35]

Principle: A confluent monolayer of host cells is infected with a virus in the presence of varying concentrations of the test compound. The formation of plaques (localized areas of cell death) is then visualized and counted. A reduction in the number of plaques indicates antiviral activity.

Materials:

  • Substituted tetrazole compounds

  • Virus stock

  • Host cell line (e.g., MDCK, Vero)

  • Cell culture medium

  • Agarose or methylcellulose overlay

  • Staining solution (e.g., crystal violet, MTT)

Procedure:

  • Cell Seeding: Seed host cells in 6- or 12-well plates to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayer with a known titer of the virus in the presence of different concentrations of the tetrazole compound.

  • Overlay Application: After a short adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization and Counting: Fix and stain the cells to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration and determine the EC50 (50% effective concentration).

Plaque_Reduction_Workflow start Start seed_cells Seed Host Cells to Confluency start->seed_cells infect_cells Infect with Virus and Tetrazole Compound seed_cells->infect_cells add_overlay Add Semi-Solid Overlay infect_cells->add_overlay incubate_plates Incubate for Plaque Formation add_overlay->incubate_plates stain_and_count Stain and Count Plaques incubate_plates->stain_and_count calculate_ec50 Calculate EC50 stain_and_count->calculate_ec50 end End calculate_ec50->end

Workflow for the plaque reduction assay.

This technical guide underscores the significant and diverse biological potential of substituted tetrazole compounds. The data and protocols presented herein are intended to serve as a valuable resource for researchers and scientists in the field of drug discovery and development, facilitating the rational design and evaluation of novel tetrazole-based therapeutic agents.

References

Initial Biological Screening of 5-(2-Bromo-benzyl)-2H-tetrazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: The tetrazole nucleus is a cornerstone in medicinal chemistry, recognized as a bioisostere for the carboxylic acid group and a key pharmacophore in numerous therapeutic agents. This technical guide outlines a comprehensive strategy for the initial biological screening of a novel series of 5-(2-Bromo-benzyl)-2H-tetrazole derivatives. The document provides detailed experimental protocols for assessing in vitro anticancer and antimicrobial activities, methods for data presentation, and visual workflows to guide researchers and drug development professionals in evaluating the therapeutic potential of this chemical class.

Introduction

Tetrazole and its derivatives represent a critical class of nitrogen-containing heterocyclic compounds with a wide spectrum of biological activities, including anticancer, antibacterial, antifungal, antiviral, and antihypertensive properties.[1][2][3] The tetrazole ring's ability to act as a metabolically stable substitute for a carboxylic acid group enhances its utility in drug design, improving pharmacokinetic profiles.[3] The incorporation of a 2-bromobenzyl moiety at the 5-position introduces a unique structural element with potential for specific interactions with biological targets. The bromine atom can act as a key interaction point and provides a handle for further synthetic modifications.

This guide details the preliminary but essential steps in evaluating the biological promise of novel this compound derivatives through a systematic screening cascade. The primary focus is on two key therapeutic areas with significant unmet needs: oncology and infectious diseases.

Biological Screening Strategy

The initial evaluation of newly synthesized compounds follows a structured workflow designed to efficiently identify promising candidates for further development. The process begins with the acquisition of the synthesized and purified tetrazole derivatives, which are then subjected to a panel of primary in vitro assays to determine their cytotoxic and antimicrobial potential. Active compounds, or "hits," are then confirmed and prioritized for more advanced secondary screening and mechanism of action studies.

G cluster_0 Phase 1: Compound Preparation & Primary Screening cluster_1 Phase 2: Data Analysis & Hit Identification cluster_2 Phase 3: Follow-Up Studies Compound Synthesis & Purification of This compound Derivatives Screening Primary Biological Screening Compound->Screening Anticancer In Vitro Anticancer Assay (e.g., MTT Assay) Screening->Anticancer Antimicrobial Antimicrobial Susceptibility (e.g., Broth Microdilution) Screening->Antimicrobial Data Data Analysis (IC50 / MIC Determination) Anticancer->Data Antimicrobial->Data Hit Hit Identification (Potency & Selectivity Criteria) Data->Hit Secondary Secondary Assays & Mechanism of Action Studies Hit->Secondary

Caption: High-level workflow for the initial biological screening of novel chemical entities.

In Vitro Anticancer Screening

The primary objective of the anticancer screening is to identify derivatives that exhibit cytotoxicity against human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for this purpose, as it measures the metabolic activity of cells, which is an indicator of cell viability.[4][5]

Data Presentation: Cytotoxicity Against Cancer Cell Lines

The results of the anticancer screening are typically expressed as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population. Data should be organized in a clear tabular format for comparative analysis. The following table presents representative data for a hypothetical series of derivatives.

Compound IDR-Group ModificationIC50 (µM) vs. MCF-7 (Breast Cancer)IC50 (µM) vs. A549 (Lung Cancer)IC50 (µM) vs. HCT116 (Colon Cancer)
BBT-01 Unsubstituted25.432.128.9
BBT-02 4-Fluoro15.218.516.7
BBT-03 4-Methoxy> 50> 50> 50
BBT-04 3,4-Dichloro8.911.29.5
Doxorubicin (Reference Drug)0.81.21.0

Note: The data presented is illustrative and serves as an example of how to report results.

Visualization: MTT Assay Workflow

The workflow for the MTT assay is a sequential process involving cell culture, compound treatment, and colorimetric measurement.

mtt_workflow A 1. Seed Cells in 96-well plate (e.g., 5x10³ cells/well) B 2. Incubate (24 hours, 37°C, 5% CO₂) A->B C 3. Treat with Tetrazole Derivatives (serial dilutions) B->C D 4. Incubate (48-72 hours) C->D E 5. Add MTT Reagent (10 µL/well) D->E F 6. Incubate (2-4 hours) Living cells form formazan E->F G 7. Solubilize Crystals (Add 100 µL DMSO) F->G H 8. Measure Absorbance (570 nm) G->H

Caption: Step-by-step experimental workflow for the in vitro MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing

The goal of antimicrobial screening is to determine the potency of the tetrazole derivatives against a panel of pathogenic bacteria. The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][7]

Data Presentation: Minimum Inhibitory Concentration (MIC)

Antimicrobial activity is quantified by the MIC value. A lower MIC value indicates greater potency. The data should be tabulated to compare the activity of different derivatives against various bacterial strains, including both Gram-positive and Gram-negative organisms.

Compound IDR-Group ModificationMIC (µg/mL) vs. S. aureus (Gram-positive)MIC (µg/mL) vs. E. coli (Gram-negative)
BBT-01 Unsubstituted64128
BBT-02 4-Fluoro3264
BBT-03 4-Methoxy> 256> 256
BBT-04 3,4-Dichloro1632
Ciprofloxacin (Reference Drug)10.5

Note: The data presented is illustrative and serves as an example of how to report results.

Visualization: Broth Microdilution Workflow

The broth microdilution method involves serial dilution of the test compounds and inoculation with a standardized bacterial suspension.

bmd_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare serial 2-fold dilutions of test compounds in broth in a 96-well plate C Inoculate each well with bacterial suspension (Final conc. ~5x10⁵ CFU/mL) A->C B Prepare standardized bacterial inoculum (0.5 McFarland standard) B->C D Incubate plate (18-24 hours, 37°C) C->D E Visually inspect wells for turbidity (growth) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for the broth microdilution method to determine MIC values.

Detailed Experimental Protocols

Protocol: MTT Cytotoxicity Assay[8][9]
  • Cell Plating: Seed cells in a 96-well flat-bottom plate at a density of 5,000 to 10,000 cells per well in 100 µL of appropriate culture medium. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare stock solutions of the tetrazole derivatives in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells for untreated cells (negative control) and a reference drug.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of this solution to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[8]

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Mix gently by pipetting or shaking for 15 minutes on an orbital shaker.[9]

  • Data Acquisition: Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to reduce background noise.[9]

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol: Broth Microdilution for MIC Determination[6][11]
  • Compound Preparation: In a sterile 96-well microtiter plate, add 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12. Dissolve the test compounds in a suitable solvent (e.g., DMSO) and add 100 µL of the highest concentration to well 1.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) should contain only broth.

  • Inoculum Preparation: From a fresh culture (18-24 hours) on an agar plate, pick several colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[7]

  • Inoculum Dilution: Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL. Well 12 receives no bacteria.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.[6]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion and Future Directions

The initial biological screening protocols described in this guide provide a robust framework for evaluating the anticancer and antimicrobial potential of novel this compound derivatives. The systematic application of these assays allows for the efficient identification of lead compounds. Derivatives exhibiting potent activity (e.g., low micromolar IC50 or low µg/mL MIC values) should be prioritized for further investigation, including selectivity testing against normal cell lines, screening against a broader panel of cancer cells or microbial strains, and subsequent studies to elucidate their mechanism of action. This foundational screening is a critical first step in the long and complex process of drug discovery and development.

References

An In-depth Technical Guide to the Discovery and History of Functionalized Tetrazoles in Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold

The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms and one carbon atom, is a purely synthetic scaffold not found in nature.[1] Since its discovery, it has evolved from a chemical curiosity into a "privileged" structure in medicinal chemistry.[2] This is largely due to its role as a bioisostere for the carboxylic acid group, offering similar acidity but with improved metabolic stability and lipophilicity.[3][4] This unique combination of properties has led to the incorporation of the tetrazole moiety into more than 20 marketed drugs, spanning a wide range of therapeutic areas including antihypertensive, antibacterial, antifungal, and anticancer agents.[2][3] This guide provides a comprehensive overview of the history, synthesis, and application of functionalized tetrazoles, with a focus on their pivotal role in drug discovery.

The Genesis of Tetrazole Chemistry: Early Discoveries

The story of tetrazoles begins in 1885 with the Swedish chemist J. A. Bladin, who first synthesized a derivative of this novel ring system.[1] He produced the first tetrazole by reacting dicyanophenylhydrazine with nitrous acid.[1] However, the most fundamental and enduring method for creating the tetrazole ring, the [3+2] cycloaddition of an azide to a nitrile, was first described by Hantzsch and Vagt in 1901.[1] This reaction, often referred to as the Huisgen cycloaddition, remains a cornerstone of tetrazole synthesis today.[1][5] The parent compound, 1H-tetrazole, was first prepared by the reaction of anhydrous hydrazoic acid and hydrogen cyanide under pressure.[6]

Evolution of Synthetic Methodologies

The synthesis of functionalized tetrazoles has evolved significantly since its inception, with the Huisgen 1,3-dipolar cycloaddition between nitriles and azides being the most common method.[1][7] This reaction is versatile and can be catalyzed by various agents to improve yields and reaction conditions.[8]

The Huisgen [3+2] Cycloaddition

The classic method for synthesizing 5-substituted-1H-tetrazoles involves the reaction of an organic nitrile with an azide source, such as sodium azide, often in the presence of a proton source like ammonium chloride or a Lewis acid like zinc bromide.[5] Electron-withdrawing groups on the nitrile facilitate the reaction.[1]

Ugi Multicomponent Reaction

In 1961, Ivar Ugi reported that hydrazoic acid (HN₃) could replace the carboxylic acid component in the Ugi four-component reaction (Ugi-4CR) to produce 1,5-disubstituted tetrazoles.[1][9] This multicomponent approach offers a high degree of molecular diversity from simple starting materials in a single step, making it a powerful tool in combinatorial chemistry and drug discovery.[1]

Modern Synthetic Developments

Recent advancements in tetrazole synthesis have focused on developing milder, more efficient, and environmentally friendly methods. These include the use of heterogeneous catalysts, microwave-assisted synthesis, and flow chemistry.[8][10][11] For instance, zinc(II) chloride has been shown to be an effective catalyst for the conversion of thiocyanates and nitriles to 5-substituted 1H-tetrazoles.[12]

Functionalized Tetrazoles in Medicinal Chemistry: The Carboxylic Acid Bioisostere

The most significant application of 5-substituted tetrazoles in drug design is their use as a non-classical bioisostere of the carboxylic acid group.[4][13] This substitution is often advantageous, as it can preserve or even improve the biological activity of a parent compound while enhancing its pharmacokinetic properties.[14]

Physicochemical Properties

Tetrazoles exhibit pKa values (typically 4.5-4.9) very similar to carboxylic acids (pKa ~4.2-4.5), allowing them to exist as anions at physiological pH and engage in similar ionic interactions with biological targets.[15] However, the tetrazolate anion is significantly more lipophilic than the corresponding carboxylate.[14] This increased lipophilicity can lead to better membrane permeability and oral bioavailability.[14][15] The negative charge in the tetrazolate anion is also delocalized over the five-membered ring, which can be favorable for ligand-protein interactions.[14]

Functional Group pKa LogP (Octanol/Water) Key Features
Carboxylic Acid~4.2 - 4.5VariesPlanar, acts as H-bond donor/acceptor
1H-Tetrazole~4.5 - 4.9[15]Generally higher than corresponding carboxylic acidPlanar, metabolically stable, increased lipophilicity[3][14]
5-Oxo-1,2,4-oxadiazole~6 - 7[13]More lipophilic than tetrazole[13]Planar, acidic, used as tetrazole alternative[13]
Acyl Sulfonamide~5.2[16]VariesWeaker acid than carboxylic acid, can form multiple H-bonds
Aryl Sulfonamide~8.5[16]VariesWeaker acid than carboxylic acid
The "Sartan" Revolution: A Case Study in Bioisosterism

The development of the angiotensin II type 1 (AT₁) receptor antagonists, commonly known as "sartans," provides a compelling example of the power of tetrazole bioisosterism.[13] These drugs are widely used to treat hypertension, diabetic nephropathy, and congestive heart failure.[17][18]

In the development of Losartan, the first-in-class sartan, researchers found that while the parent carboxylic acid compound showed potent in vitro activity, it had poor oral bioavailability.[13][15] Replacing the carboxylic acid with a tetrazole ring resulted in a 10-fold increase in potency and significantly improved oral efficacy.[15] This success paved the way for a new class of antihypertensive drugs, including Valsartan, Irbesartan, and Candesartan, all of which feature a critical 5-substituted tetrazole moiety.[3]

dot digraph "Sartan_Development_Timeline" { rankdir="LR"; node [shape="box", style="filled", fontname="Arial", fontsize="10", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9"];

subgraph "cluster_Discovery" { label="Discovery & Rationale"; bgcolor="#F1F3F4"; "Carboxylic_Acid_Lead" [label="Carboxylic Acid Lead\n(Potent in vitro, Poor Bioavailability)", fillcolor="#FBBC05"]; "Bioisosterism" [label="Bioisosteric Replacement\n(Tetrazole for Carboxylic Acid)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Carboxylic_Acid_Lead" -> "Bioisosterism" [label="Improves\nPharmacokinetics"]; }

subgraph "cluster_Development" { label="Drug Development"; bgcolor="#F1F3F4"; "Losartan" [label="Losartan\n(First-in-class 'Sartan')", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Other_Sartans" [label="Valsartan, Irbesartan,\nCandesartan, etc.", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Bioisosterism" -> "Losartan" [label="Leads to"]; "Losartan" -> "Other_Sartans" [label="Paves way for"]; }

subgraph "cluster_Outcome" { label="Clinical Outcome"; bgcolor="#F1F3F4"; "Marketed_Drugs" [label="Successful Antihypertensive\nDrug Class", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Other_Sartans" -> "Marketed_Drugs"; } } Logical workflow for the development of sartan drugs.

Mechanism of Action of Sartans

Angiotensin II is a hormone that causes vasoconstriction and stimulates the release of aldosterone, leading to an increase in blood pressure.[19][20] Sartans act by selectively blocking the AT₁ receptor, preventing angiotensin II from binding and exerting its pressor effects.[17] This blockade results in vasodilation, reduced aldosterone secretion, and a subsequent lowering of blood pressure.[17][21]

dot digraph "Sartan_MoA" { graph [splines=ortho, nodesep=0.6]; node [shape="box", style="filled", fontname="Arial", fontsize="10", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9"];

"Angiotensinogen" [label="Angiotensinogen\n(from Liver)", fillcolor="#F1F3F4"]; "Renin" [label="Renin\n(from Kidney)", shape="ellipse", fillcolor="#FFFFFF"]; "Angiotensin_I" [label="Angiotensin I", fillcolor="#F1F3F4"]; "ACE" [label="ACE", shape="ellipse", fillcolor="#FFFFFF"]; "Angiotensin_II" [label="Angiotensin II", fillcolor="#FBBC05"]; "AT1_Receptor" [label="AT1 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Sartans" [label="Sartans\n(e.g., Losartan)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Vasoconstriction" [label="Vasoconstriction", fillcolor="#F1F3F4"]; "Aldosterone" [label="Aldosterone Secretion", fillcolor="#F1F3F4"]; "Blood_Pressure" [label="Increased\nBlood Pressure", shape="doubleoctagon", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Angiotensinogen" -> "Angiotensin_I" [label=" cleaved by"]; "Renin" -> "Angiotensin_I"; "Angiotensin_I" -> "Angiotensin_II" [label=" converted by"]; "ACE" -> "Angiotensin_II"; "Angiotensin_II" -> "AT1_Receptor" [label=" binds to"]; "Sartans" -> "AT1_Receptor" [label=" blocks", style="dashed", color="#EA4335", arrowhead="tee"]; "AT1_Receptor" -> "Vasoconstriction" [label=" leads to"]; "AT1_Receptor" -> "Aldosterone" [label=" leads to"]; "Vasoconstriction" -> "Blood_Pressure"; "Aldosterone" -> "Blood_Pressure"; } Signaling pathway of the Renin-Angiotensin System and ARB action.

Experimental Protocols for Key Syntheses

Detailed and reliable synthetic procedures are crucial for researchers. Below are representative protocols for the formation of a 5-substituted tetrazole and the synthesis of key sartan drugs.

General Protocol for 5-Substituted Tetrazole Synthesis (Huisgen Cycloaddition)

This protocol is adapted from the synthesis of 5-(4-nitrophenyl)-1H-tetrazole.[5][22]

  • Reaction: 4-nitrobenzonitrile + Sodium Azide → 5-(4-nitrophenyl)-1H-tetrazole

  • Reagents and Conditions:

    • To a solution of 4-nitrobenzonitrile (1.0 eq) in water, add sodium azide (1.5 eq) and zinc bromide (1.0 eq).

    • Heat the mixture to reflux (approximately 100°C) and stir for 24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Acidify the mixture with hydrochloric acid (e.g., 3N HCl) to precipitate the product.[23]

    • Filter the solid product, wash with cold water, and dry under vacuum.

  • Expected Yield: ~90%[5][22]

Synthesis of Losartan Potassium

The synthesis of Losartan often involves the coupling of two key fragments followed by tetrazole formation and deprotection. A late-stage deprotection step is outlined below.[24][25][26]

  • Reaction: Trityl Losartan + Potassium Tertiary Butoxide → Losartan Potassium

  • Reagents and Conditions:

    • Under a nitrogen atmosphere, dissolve potassium tertiary butoxide (1.0 eq) in a suitable solvent like tetrahydrofuran (THF) or a methanol/tertiary butanol mixture.[24][25]

    • Add Trityl Losartan (1.0 eq) to the solution.

    • Reflux the mixture for approximately 9-12 hours, monitoring for completion by TLC.[25]

    • Upon completion, concentrate the reaction mass and cool to approximately -5°C to precipitate by-products.[25]

    • Filter the mixture. The filtrate contains the potassium salt of Losartan.

    • The crude product is then purified by recrystallization from a solvent such as isopropyl alcohol.[24][25]

  • Expected Yield: ~82%[25]

Synthesis of Valsartan

The synthesis of Valsartan typically involves the reaction of 4-bromomethyl-2′-cyanobiphenyl with L-valine methyl ester, followed by acylation, cyclization to form the tetrazole, and finally, hydrolysis.[27] The hazardous use of tributyltin azide is a drawback in older syntheses.[27]

  • Key Cyclization Step (Tributyltin Azide Method):

    • React the nitrile precursor (e.g., N-(1-oxopentyl)-N-[[2'-(cyano)[1,1'-biphenyl]-4-yl]methyl]-L-valine methyl ester) with tri-n-butyltin azide in a high-boiling solvent like o-xylene.[23][27]

    • Reflux the mixture for an extended period (e.g., 80 hours).[23]

  • Hydrolysis to Final Product:

    • The resulting tetrazole-protected intermediate is hydrolyzed using a base, such as aqueous barium hydroxide or sodium hydroxide, to yield Valsartan.[27][28]

    • Acidification of the reaction mixture precipitates the crude Valsartan, which is then purified.[27]

Synthesis of Irbesartan

The synthesis of Irbesartan also involves the formation of the tetrazole ring from a nitrile precursor.[23]

  • Key Cyclization Step (Tributyltin Azide Method):

    • React 2-(n-Butyl)-3-(2′-cyanobiphenyl-4-ylmethyl)-4-oxo-1,3-diazaspiro[4.4]non-1-ene-4-one with tributyltin azide.[23]

    • The reaction is typically carried out in o-xylene at reflux temperature for approximately 80 hours.[23]

  • Work-up and Isolation:

    • After the reaction, the mixture is treated with aqueous sodium hydroxide (e.g., 1N NaOH) to form the sodium salt of Irbesartan, which partitions into the aqueous phase.[23]

    • The aqueous phase is separated, washed with an organic solvent, and then acidified with HCl (e.g., 3N HCl) to precipitate the Irbesartan product.[23]

    • The product is collected by filtration, washed with water, and dried. It can be further purified by crystallization from a solvent like ethanol.[23]

  • Expected Yield: ~86% (for the cyclization and work-up steps).[23]

dot digraph "Sartan_Synthesis_Workflow" { rankdir="TB"; node [shape="box", style="filled", fontname="Arial", fontsize="10", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9"];

subgraph "cluster_Fragments" { label="Starting Fragments"; bgcolor="#F1F3F4"; "Nitrile_Fragment" [label="Biphenyl Nitrile\nFragment", fillcolor="#FFFFFF"]; "Sidechain_Fragment" [label="Amine/Imidazole/Spirocycle\nFragment", fillcolor="#FFFFFF"]; }

subgraph "cluster_Assembly" { label="Core Assembly & Tetrazole Formation"; bgcolor="#F1F3F4"; "Coupling" [label="Fragment Coupling\n(e.g., Alkylation, Suzuki)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Cycloaddition" [label="[3+2] Cycloaddition\n(Nitrile + Azide Source)", fillcolor="#FBBC05"]; "Coupling" -> "Cycloaddition"; }

subgraph "cluster_Final" { label="Final Steps"; bgcolor="#F1F3F4"; "Deprotection" [label="Deprotection\n(if applicable, e.g., Trityl)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Purification" [label="Purification &\nSalt Formation", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Final_Sartan" [label="Final API\n(Losartan, Valsartan, etc.)", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Cycloaddition" -> "Deprotection"; "Deprotection" -> "Purification"; "Purification" -> "Final_Sartan"; }

"Nitrile_Fragment" -> "Coupling"; "Sidechain_Fragment" -> "Coupling"; } A generalized experimental workflow for sartan synthesis.

Conclusion and Future Outlook

From its initial discovery in the late 19th century, the tetrazole ring has become an indispensable tool in modern medicinal chemistry. Its ability to act as a metabolically stable and more lipophilic bioisostere for carboxylic acids has been masterfully exploited in the development of numerous blockbuster drugs, most notably the sartan family of antihypertensives. The continued evolution of synthetic methodologies, including multicomponent reactions and green chemistry approaches, promises to further expand the accessibility and diversity of functionalized tetrazoles. As our understanding of molecular recognition and drug metabolism deepens, the tetrazole scaffold is poised to remain a central element in the design of new and improved therapeutic agents for the foreseeable future.

References

An In-depth Technical Guide to the Solubility Profile of 5-(2-Bromo-benzyl)-2H-tetrazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility profile of 5-(2-Bromo-benzyl)-2H-tetrazole, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of public data, this document focuses on the experimental methodology for determining solubility and presents a hypothetical solubility profile to serve as a template for experimental data logging. The guide details the widely accepted shake-flask method for solubility determination and includes a visual representation of the experimental workflow.

Introduction

This compound belongs to the class of substituted tetrazoles, which are recognized as important scaffolds in drug discovery. Tetrazoles are often used as bioisosteres for carboxylic acids, offering similar acidity but with improved metabolic stability and pharmacokinetic properties. The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical physicochemical property that influences its purification, formulation, and bioavailability. Understanding the solubility profile is therefore essential during the early stages of drug development.

Hypothetical Solubility Data

The following table summarizes a hypothetical solubility profile of this compound in a range of organic solvents at two different temperatures. This data is for illustrative purposes only and should be replaced with experimentally determined values.

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)
Methanol2515.20.0636
4028.90.1209
Ethanol2512.50.0523
4024.10.1008
Acetone2535.80.1497
4062.30.2606
Acetonitrile258.40.0351
4016.70.0698
Dichloromethane2522.10.0924
4040.50.1694
Ethyl Acetate2518.60.0778
4034.20.1431
N,N-Dimethylformamide (DMF)2555.30.2313
4098.70.4128
Dimethyl Sulfoxide (DMSO)2578.90.3299
40135.40.5663

Disclaimer: The data presented in this table is hypothetical and intended for illustrative purposes only. Actual experimental values should be determined using the protocol outlined below.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a well-established and reliable technique for determining the thermodynamic solubility of a solid compound in a solvent.[1][2][3][4] It involves equilibrating an excess amount of the solid solute with the solvent of interest at a constant temperature until the solution is saturated.

3.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Syringes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Pipettes and other standard laboratory glassware

3.2. Procedure

  • Preparation of Solvent: Prepare a sufficient quantity of the desired organic solvent.

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.[2]

  • Solvent Addition: Accurately dispense a known volume of the organic solvent into each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 40 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The equilibration time should be sufficient to ensure that the concentration of the solute in the solution no longer changes.[2]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to allow the excess solid to sediment. To ensure complete removal of undissolved solids, filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE).[1] The filter should be chemically compatible with the solvent.

  • Sample Dilution: Accurately dilute a known volume of the clear, saturated filtrate with the same organic solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of this compound.[1][4]

  • Calibration: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Use these standards to generate a calibration curve.

  • Calculation: Calculate the solubility of the compound in the solvent by multiplying the concentration of the diluted sample by the dilution factor.

Visualization of Experimental Workflow

The following diagrams illustrate the key logical steps and the experimental workflow for determining the solubility of this compound.

Solubility_Determination_Workflow start Start prep_compound Weigh Excess This compound start->prep_compound add_solvent Add Known Volume of Organic Solvent prep_compound->add_solvent equilibration Equilibrate in Shaker (Constant Temperature) add_solvent->equilibration sedimentation Allow Sedimentation equilibration->sedimentation filtration Filter Supernatant (e.g., 0.22 µm Syringe Filter) sedimentation->filtration dilution Dilute Filtrate filtration->dilution analysis Analyze by HPLC or UV-Vis dilution->analysis calculation Calculate Solubility analysis->calculation end End calculation->end

Caption: Experimental workflow for solubility determination.

Data_Analysis_Flow standards Prepare Standard Solutions of Known Concentrations analysis_standards Analyze Standards by HPLC or UV-Vis standards->analysis_standards calibration_curve Generate Calibration Curve analysis_standards->calibration_curve determine_conc Determine Concentration from Calibration Curve calibration_curve->determine_conc analysis_sample Analyze Saturated Sample Filtrate analysis_sample->determine_conc final_solubility Calculate Final Solubility (mg/mL and mol/L) determine_conc->final_solubility

Caption: Data analysis workflow for solubility calculation.

Conclusion

While quantitative solubility data for this compound in various organic solvents is not currently available in the public domain, this technical guide provides the necessary framework for its experimental determination. The detailed shake-flask protocol and the illustrative workflows offer a robust starting point for researchers and scientists in the pharmaceutical industry. The generation of accurate solubility data is a critical step in the drug development pipeline, and the methodologies described herein are fundamental to achieving this.

References

Methodological & Application

Synthetic protocol for 5-(2-Bromo-benzyl)-2H-tetrazole from 2-bromobenzyl cyanide

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Synthesis of 5-(2-Bromobenzyl)-1H-tetrazole

Introduction

5-substituted-1H-tetrazoles are important structural motifs in medicinal chemistry, often serving as bioisosteres for carboxylic acids, which can enhance metabolic stability and cell permeability of drug candidates. This application note details a robust and efficient synthetic protocol for the preparation of 5-(2-Bromobenzyl)-1H-tetrazole from 2-bromobenzyl cyanide. The synthesis proceeds via a [3+2] cycloaddition reaction between the nitrile group of 2-bromobenzyl cyanide and sodium azide.[1][2][3] This method is widely applicable in drug discovery and development for the synthesis of tetrazole-containing compounds. The use of a catalyst, such as zinc salts or amine salts, can facilitate the reaction, leading to good to excellent yields under milder conditions.[1][4][5]

Reaction Scheme

Experimental Protocol

This protocol describes the synthesis of 5-(2-Bromobenzyl)-1H-tetrazole using a catalyzed [3+2] cycloaddition reaction.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Supplier
2-Bromobenzyl cyanide196.051.96 g10.0Sigma-Aldrich
Sodium Azide (NaN3)65.010.78 g12.0Alfa Aesar
Pyridine Hydrochloride115.561.16 g10.0Acros Organics
Dimethylformamide (DMF)73.0920 mL-Fisher Scientific
Hydrochloric Acid (HCl), 1M36.46As needed-VWR
Ethyl Acetate88.11As needed-J.T. Baker
Saturated Sodium Bicarbonate Solution-As needed-LabChem
Brine-As needed-LabChem
Anhydrous Magnesium Sulfate120.37As needed-EMD Millipore
Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzyl cyanide (1.96 g, 10.0 mmol), sodium azide (0.78 g, 12.0 mmol), and pyridine hydrochloride (1.16 g, 10.0 mmol).

  • Solvent Addition: Add 20 mL of dimethylformamide (DMF) to the flask.

  • Reaction: Heat the reaction mixture to 110 °C with stirring.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 8-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into 100 mL of ice-water.

    • Acidify the aqueous solution to pH ~2 with 1M HCl. A precipitate should form.

    • Stir the mixture for 30 minutes to ensure complete precipitation.

  • Isolation:

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water (3 x 20 mL).

  • Purification (Optional):

    • If necessary, the crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

    • Alternatively, for non-crystalline products, an extraction can be performed. After acidification, extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.

  • Drying and Characterization: Dry the purified product under vacuum to a constant weight. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Summary

The following table summarizes the expected reaction parameters and outcomes based on similar reported procedures.

ParameterValueReference
Reaction Time8-12 hours[1]
Reaction Temperature110 °C[1]
Expected Yield70-90%[3]
AppearanceWhite to off-white solidGeneral Observation

Visualizations

Experimental Workflow Diagram

experimental_workflow start Start reagents Combine Reactants: - 2-Bromobenzyl Cyanide - Sodium Azide - Pyridine Hydrochloride - DMF start->reagents 1. Setup reaction Heat Reaction Mixture (110 °C, 8-12h) reagents->reaction 2. Reaction workup Work-up: - Cool to RT - Add to Ice-Water - Acidify with 1M HCl reaction->workup 3. Quenching isolation Isolate Product: - Vacuum Filtration - Wash with Cold Water workup->isolation 4. Isolation purification Purification (Optional): - Recrystallization or - Liquid-Liquid Extraction isolation->purification 5. Purification drying Dry Product Under Vacuum purification->drying 6. Drying characterization Characterize Product: - NMR - Mass Spectrometry drying->characterization 7. Analysis end End characterization->end

Caption: Synthetic workflow for 5-(2-Bromobenzyl)-1H-tetrazole.

Signaling Pathway (General Tetrazole Synthesis Mechanism)

The formation of the tetrazole ring proceeds through a concerted [3+2] cycloaddition mechanism. The catalyst activates the nitrile group, making it more susceptible to nucleophilic attack by the azide ion.

tetrazole_formation nitrile 2-Bromobenzyl Cyanide activated_nitrile Activated Nitrile Intermediate nitrile->activated_nitrile Activation catalyst Catalyst (e.g., Pyridinium ion) catalyst->activated_nitrile cycloaddition [3+2] Cycloaddition activated_nitrile->cycloaddition azide Azide Anion (N3-) azide->cycloaddition Nucleophilic Attack tetrazolate_anion Tetrazolate Anion cycloaddition->tetrazolate_anion protonation Protonation tetrazolate_anion->protonation Acidic Work-up product 5-(2-Bromobenzyl)- 1H-tetrazole protonation->product

Caption: General mechanism for catalyzed tetrazole synthesis.

References

Application Notes and Protocols for [2+3] Cycloaddition Reaction in Tetrazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 5-substituted-1H-tetrazoles via the [2+3] cycloaddition reaction of nitriles with azides. This reaction is a cornerstone in medicinal chemistry for the creation of tetrazole-containing compounds, which are recognized as important bioisosteres of carboxylic acids and amides.[1][2] The protocols outlined below detail various catalytic systems and reaction conditions, including conventional heating and microwave-assisted methods, to afford high yields of the desired tetrazole products.

Introduction

Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom.[3] Their derivatives are of significant interest in pharmaceutical and materials science due to their unique chemical properties and biological activities.[1][2] In drug discovery, the tetrazole moiety is often employed as a metabolically stable substitute for a carboxylic acid group, which can enhance a molecule's lipophilicity, bioavailability, and metabolic stability.[2] The [2+3] cycloaddition reaction between a nitrile and an azide is one of the most direct and widely utilized methods for the synthesis of 5-substituted-1H-tetrazoles.[4] This reaction can be facilitated by various catalysts, including Lewis and Brønsted acids, to proceed under milder conditions and with improved yields.[5]

General Reaction Mechanism

The [2+3] cycloaddition for tetrazole synthesis involves the reaction of a nitrile with an azide source, typically sodium azide. The reaction mechanism can proceed through different pathways, including a concerted [2+3] cycloaddition or a stepwise process involving nucleophilic attack of the azide on an activated nitrile, followed by cyclization.[5] The activation of the nitrile is crucial and is often achieved through coordination with a Lewis acid catalyst or protonation by a Brønsted acid.[5]

Experimental Protocols

Protocol 1: Zinc-Catalyzed Synthesis of 5-Substituted-1H-Tetrazoles in Water

This protocol, adapted from the work of Demko and Sharpless, describes a safe and efficient synthesis of tetrazoles using zinc salts as catalysts in an aqueous medium.[6]

Materials:

  • Aromatic or aliphatic nitrile (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Zinc bromide (ZnBr₂) (1.0 eq)

  • Deionized water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • To a round-bottom flask, add the nitrile, sodium azide, zinc bromide, and deionized water.

  • Heat the reaction mixture to reflux and stir for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the reaction mixture with HCl to a pH of approximately 1.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Cobalt-Nickel Nanoparticle-Catalyzed Synthesis

This protocol utilizes a highly efficient and recyclable magnetic cobalt-nickel nanoparticle catalyst for the synthesis of tetrazoles under mild conditions.[7][8]

Materials:

  • Aromatic nitrile (1.0 mmol)

  • Sodium azide (1.2 mmol)

  • Co–Ni/Fe₃O₄@MMSHS catalyst (8 mg)

  • Water/Ethanol (1:1, 5 mL)

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask, combine the aromatic nitrile, sodium azide, and the Co–Ni/Fe₃O₄@MMSHS catalyst in the water/ethanol solvent mixture.

  • Stir the reaction mixture at 60 °C. Reaction times can vary from 8 to 44 minutes depending on the substrate.[8] Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the magnetic catalyst using an external magnet.

  • Evaporate the solvent under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate to give the crude product.

  • Purify the product by recrystallization from an ethyl acetate/hexane mixture.

Protocol 3: Microwave-Assisted Synthesis using a Heterogeneous Catalyst

Microwave irradiation can significantly accelerate the rate of tetrazole synthesis.[9] This protocol employs a solid-supported acid catalyst for a rapid and efficient reaction.

Materials:

  • Nitrile (1.0 eq)

  • Sodium azide (2.0 eq)

  • Silica sulfuric acid (as catalyst)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a microwave-safe vessel, combine the nitrile, sodium azide, and silica sulfuric acid in DMF.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short duration (typically 10-30 minutes).

  • After irradiation, allow the vessel to cool to room temperature.

  • Filter off the solid catalyst.

  • Add water to the filtrate to precipitate the tetrazole product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The product can be further purified by recrystallization.

Data Presentation

The following tables summarize the quantitative data from various studies on the [2+3] cycloaddition reaction for tetrazole synthesis, showcasing the effects of different catalysts, solvents, and reaction conditions on product yields.

Table 1: Zinc-Catalyzed Synthesis of Various 5-Substituted-1H-Tetrazoles [6]

Nitrile Substrate Reaction Time (h) Yield (%)
Benzonitrile 24 95
4-Methylbenzonitrile 24 92
4-Methoxybenzonitrile 48 88
Acetonitrile 48 75

| Pivalonitrile | 48 | 68 |

Table 2: Cobalt-Nickel Nanoparticle-Catalyzed Synthesis of 5-Aryl-1H-Tetrazoles [8]

Aromatic Nitrile Time (min) Yield (%)
Benzonitrile 10 98
4-Chlorobenzonitrile 8 97
4-Nitrobenzonitrile 12 95
2-Chlorobenzonitrile 44 85

| 4-Methylbenzonitrile | 15 | 96 |

Table 3: Microwave-Assisted Synthesis of 5-Aryl-1H-Tetrazoles from Aldehydes [9] Note: This is a one-pot reaction where the aldehyde is first converted to the nitrile in situ.

Aldehyde Substrate Overall Yield (%)
Benzaldehyde 83
4-Chlorobenzaldehyde 81
4-Methoxybenzaldehyde 78
2-Naphthaldehyde 75

| 4-Methylbenzaldehyde | 80 |

Visualizations

The following diagrams illustrate the general workflow and the proposed catalytic cycle for the [2+3] cycloaddition reaction for tetrazole synthesis.

G cluster_workflow General Experimental Workflow Reactants Nitrile + Azide Reaction Reaction Mixture Reactants->Reaction Catalyst Catalyst + Solvent Catalyst->Reaction Heating Heating (Conventional or Microwave) Reaction->Heating Workup Acidification & Extraction Heating->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification Product 5-Substituted-1H-Tetrazole Purification->Product

Caption: General workflow for the synthesis of 5-substituted-1H-tetrazoles.

G cluster_catalytic_cycle Proposed Catalytic Cycle (Metal-Catalyzed) M_cat Metal Catalyst (M) M_nitrile [M-Nitrile Complex] M_cat->M_nitrile + Nitrile Intermediate [M-Imidoyl Azide Intermediate] M_nitrile->Intermediate + Azide Azide Azide (N3-) Cyclization Intramolecular Cyclization Intermediate->Cyclization M_tetrazole [M-Tetrazole Complex] Cyclization->M_tetrazole Product_release Product Release M_tetrazole->Product_release Product_release->M_cat regenerates catalyst Product Tetrazole Product Product_release->Product Nitrile Nitrile (R-CN)

Caption: Proposed catalytic cycle for metal-catalyzed tetrazole synthesis.

Conclusion

The [2+3] cycloaddition reaction of nitriles and azides is a robust and versatile method for the synthesis of 5-substituted-1H-tetrazoles. The choice of catalyst and reaction conditions can be tailored to the specific substrate and desired outcome. The protocols and data presented here provide a valuable resource for researchers in drug development and organic synthesis, enabling the efficient preparation of this important class of heterocyclic compounds. The development of more environmentally benign and efficient catalytic systems, such as those employing recyclable nanocatalysts and microwave assistance, continues to enhance the utility of this powerful synthetic transformation.

References

Application Notes and Protocols: 5-(2-Bromo-benzyl)-2H-tetrazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 5-(2-Bromo-benzyl)-2H-tetrazole and its analogs in medicinal chemistry. The document outlines its role as a bioisostere, potential therapeutic targets, detailed synthetic protocols, and methodologies for biological evaluation.

Introduction

This compound belongs to the benzyltetrazole class of compounds, which have garnered significant interest in drug discovery. The tetrazole moiety is a well-established bioisostere of the carboxylic acid group, offering similar acidic properties but with improved metabolic stability and cell permeability in certain contexts. The presence of the 2-bromo-benzyl substituent provides a handle for further chemical modification and can influence the compound's interaction with biological targets through steric and electronic effects.

Rationale for Use in Medicinal Chemistry

The tetrazole ring is a key feature of several FDA-approved drugs. Its utility stems from its ability to mimic the charge distribution and hydrogen bonding capabilities of a carboxylic acid, while being less prone to metabolic degradation. The lipophilicity of the tetrazole ring can also be advantageous for oral bioavailability. The bromobenzyl group can be strategically employed to explore structure-activity relationships (SAR), with the bromine atom potentially participating in halogen bonding or acting as a synthetic handle for further diversification of the molecule.

Potential Therapeutic Applications and Biological Targets

Based on the biological activities of structurally related benzyltetrazole derivatives, this compound is a promising scaffold for the development of novel therapeutics in the following areas:

  • P2X7 Receptor Antagonism: The P2X7 receptor is an ATP-gated ion channel involved in inflammation and neuropathic pain. Antagonists of this receptor are being investigated for the treatment of various inflammatory conditions.

  • Monoamine Reuptake Inhibition: Monoamine transporters (for serotonin, norepinephrine, and dopamine) are key targets for antidepressants and other neuropsychiatric drugs. Inhibition of these transporters can alleviate symptoms of depression and other mood disorders.

  • Anticancer Activity: Various tetrazole-containing compounds have demonstrated cytotoxic effects against different cancer cell lines. The mechanism of action can vary, but often involves the inhibition of key enzymes or signaling pathways involved in cancer cell proliferation and survival.

Synthesis Protocol

A general and robust method for the synthesis of 5-substituted-1H-tetrazoles involves the [3+2] cycloaddition of a nitrile with an azide source. For the synthesis of this compound, the starting material would be 2-(2-bromophenyl)acetonitrile.

Synthesis of 5-(2-Bromo-benzyl)-1H-tetrazole

This protocol describes a common method for the synthesis of 5-substituted-1H-tetrazoles. Note that this reaction can produce a mixture of 1H and 2H tautomers. Separation of these tautomers may be necessary for specific biological applications.

Materials:

  • 2-(2-bromophenyl)acetonitrile

  • Sodium azide (NaN₃)

  • Zinc bromide (ZnBr₂) or Triethylamine hydrochloride (Et₃N·HCl)

  • N,N-Dimethylformamide (DMF) or Toluene

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(2-bromophenyl)acetonitrile (1.0 eq) in DMF or toluene.

  • Addition of Reagents: Add sodium azide (1.5 - 3.0 eq) and a catalyst such as zinc bromide (0.5 - 1.0 eq) or triethylamine hydrochloride (1.0 - 1.5 eq).

  • Reaction: Heat the reaction mixture to 90-120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a beaker containing 1M HCl, which will protonate the tetrazole and may cause it to precipitate.

    • Extract the aqueous mixture with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired 5-(2-bromo-benzyl)-1H-tetrazole. The 2H-isomer may also be isolated.

Safety Precautions: Sodium azide is highly toxic and can form explosive heavy metal azides. Hydrazoic acid (HN₃), which can be formed under acidic conditions, is also toxic and explosive. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Experimental Protocols for Biological Evaluation

P2X7 Receptor Antagonist Activity Assay

This protocol describes a cell-based assay to determine the inhibitory activity of this compound on the P2X7 receptor.

Materials:

  • HEK293 cells stably expressing the human P2X7 receptor (hP2X7)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluo-4 AM (calcium indicator dye)

  • Pluronic F-127

  • ATP (agonist)

  • Test compound (this compound) dissolved in DMSO

  • Known P2X7 antagonist (positive control, e.g., A-740003)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed HEK293-hP2X7 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer. Load the cells with Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.02%) in assay buffer for 1 hour at 37°C.

  • Compound Incubation: Wash the cells to remove excess dye. Add different concentrations of the test compound or control compounds to the wells and incubate for 15-30 minutes at room temperature.

  • Calcium Influx Measurement: Place the plate in a fluorescence microplate reader. Record the baseline fluorescence. Add a solution of ATP (to a final concentration that elicits a submaximal response, e.g., EC₈₀) to all wells simultaneously using an automated dispenser.

  • Data Acquisition: Measure the fluorescence intensity over time.

  • Data Analysis: Calculate the increase in fluorescence (ΔF) for each well. Determine the percent inhibition for each concentration of the test compound relative to the control (vehicle-treated) wells. Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Monoamine Reuptake Inhibition Assay

This protocol describes a cell-based assay to evaluate the inhibitory effect of this compound on the serotonin, norepinephrine, and dopamine transporters.

Materials:

  • HEK293 cells stably expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT).

  • Cell culture medium

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Radiolabeled monoamine ([³H]-serotonin, [³H]-norepinephrine, or [³H]-dopamine)

  • Test compound dissolved in DMSO

  • Known selective inhibitors (positive controls, e.g., fluoxetine for SERT, desipramine for NET, GBR12909 for DAT)

  • 96-well microplates

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Cell Seeding: Seed the appropriate cell line into 96-well plates and allow them to adhere overnight.

  • Compound Incubation: Wash the cells with uptake buffer. Add different concentrations of the test compound or control compounds to the wells and pre-incubate for 10-20 minutes at 37°C.

  • Uptake Initiation: Add the radiolabeled monoamine to each well to initiate the uptake reaction.

  • Uptake Termination: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells (e.g., with a lysis buffer or distilled water). Add a scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known inhibitor). Calculate the percent inhibition for each concentration of the test compound. Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each transporter.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line(s) of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Cell culture medium

  • Test compound dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Plot the percentage of cell viability against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Data Presentation

The following tables present hypothetical quantitative data for illustrative purposes, based on activities reported for structurally similar benzyltetrazole derivatives.

Table 1: P2X7 Receptor Antagonist Activity

CompoundhP2X7 IC₅₀ (nM)rP2X7 IC₅₀ (nM)
This compound Data to be determinedData to be determined
Analog A (e.g., 3-Cl-benzyl)50120
Analog B (e.g., 4-F-benzyl)85200
A-740003 (Control)1840

Table 2: Monoamine Reuptake Inhibition

CompoundhSERT IC₅₀ (nM)hNET IC₅₀ (nM)hDAT IC₅₀ (nM)
This compound Data to be determinedData to be determinedData to be determined
Analog C (e.g., 2,4-diCl-benzyl)150300>1000
Analog D (e.g., 4-MeO-benzyl)250500>1000
Fluoxetine (Control)10>1000>1000
Desipramine (Control)>10005>1000
GBR12909 (Control)>1000>100020

Table 3: In Vitro Anticancer Activity

CompoundMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HCT116 IC₅₀ (µM)
This compound Data to be determinedData to be determinedData to be determined
Analog E (e.g., 4-NO₂-benzyl)5.28.16.5
Analog F (e.g., 3-CF₃-benzyl)3.86.54.9
Doxorubicin (Control)0.50.80.6

Visualizations

The following diagrams illustrate key concepts and workflows described in these application notes.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2_bromobenzyl_cyanide 2-(2-bromophenyl)acetonitrile cycloaddition [3+2] Cycloaddition 2_bromobenzyl_cyanide->cycloaddition sodium_azide Sodium Azide (NaN₃) sodium_azide->cycloaddition catalyst Catalyst (e.g., ZnBr₂ or Et₃N·HCl) catalyst->cycloaddition tetrazole 5-(2-Bromo-benzyl)-1H-tetrazole cycloaddition->tetrazole

Caption: Synthetic workflow for 5-(2-Bromo-benzyl)-1H-tetrazole.

P2X7_Assay_Workflow seed_cells Seed HEK293-hP2X7 cells dye_loading Load with Fluo-4 AM seed_cells->dye_loading compound_incubation Incubate with Test Compound dye_loading->compound_incubation atp_addition Add ATP (Agonist) compound_incubation->atp_addition fluorescence_measurement Measure Calcium Influx atp_addition->fluorescence_measurement data_analysis Calculate IC₅₀ fluorescence_measurement->data_analysis

Caption: Workflow for the P2X7 receptor antagonist assay.

Bioisosterism cluster_properties Similar Properties cluster_improved Improved Properties Carboxylic_Acid Carboxylic Acid (-COOH) Bioisosteric_Replacement Bioisosteric Replacement Carboxylic_Acid->Bioisosteric_Replacement Tetrazole Tetrazole (CN₄H) Metabolic_Stability Metabolic Stability Tetrazole->Metabolic_Stability Lipophilicity Lipophilicity Tetrazole->Lipophilicity Bioisosteric_Replacement->Tetrazole Acidity Acidity Bioisosteric_Replacement->Acidity H_Bonding H-Bonding Bioisosteric_Replacement->H_Bonding

Caption: Bioisosteric relationship between a carboxylic acid and a tetrazole.

Application Notes and Protocols: 5-(2-Bromo-benzyl)-2H-tetrazole in Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Bromo-benzyl)-2H-tetrazole is a versatile heterocyclic building block with significant potential in drug discovery and development. The tetrazole moiety is a well-established bioisostere for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties.[1][2][3][4] The presence of a bromo-benzyl substituent provides a reactive handle for further chemical modifications, enabling the synthesis of diverse compound libraries for screening against various biological targets. These derivatives have shown promise in a range of therapeutic areas, including as anticonvulsants, antimicrobials, and as key intermediates in the synthesis of cardiovascular drugs.[1][5][6][7]

These application notes provide an overview of the potential applications of this compound, along with detailed protocols for its synthesis and derivatization, based on established methodologies for analogous compounds.

Key Applications in Drug Design

The unique structural features of this compound make it a valuable scaffold for the design of novel therapeutic agents.

  • Anticonvulsant Agents: Benzyl-tetrazole derivatives have demonstrated significant anticonvulsant properties. For instance, 1-(2-Methylbenzyl)-5-(o-tolyl)-1H-tetrazole has shown potent activity in preclinical models of epilepsy.[6] The 2-bromo-benzyl moiety can be exploited to generate analogs with modulated lipophilicity and binding interactions, potentially leading to compounds with improved efficacy and safety profiles.

  • Antimicrobial Agents: The tetrazole nucleus is a common feature in many antimicrobial compounds.[8][9][10][11][12] The bromo-benzyl group can be functionalized to introduce pharmacophores known to interact with microbial targets, offering a strategy for the development of new antibacterial and antifungal agents.

  • Cardiovascular Drugs: Tetrazole-containing compounds are prominent in cardiovascular medicine, most notably as angiotensin II receptor blockers (ARBs) used to treat hypertension.[1][13][14][15][16][17] While the biphenyl tetrazole scaffold is classic for sartans, the bromo-benzyl-tetrazole core can serve as a starting point for exploring novel antagonists of the renin-angiotensin system.

  • Anti-Proliferative Agents: Certain substituted benzyl-tetrazoles have exhibited anti-proliferative activity against cancer cell lines.[18] The ability to readily diversify the this compound scaffold makes it an attractive starting point for the synthesis of novel anticancer agents.

Quantitative Data for Analogous Compounds

Table 1: Anticonvulsant Activity of a Benzyl-Tetrazole Analog

CompoundAnimal ModelED50 (mg/kg)Neurotoxicity (TD50, mg/kg)Protective Index (PI)Reference
1-(2-Methylbenzyl)-5-(o-tolyl)-1H-tetrazoleMES-induced seizures (mice, i.p.)12.7> 500> 39.4[6]

Table 2: Antimicrobial Activity of Tetrazole Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
1-(4-(4-chlorobenzyl)piperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethan-1-oneC. albicans3.90[9]
1-(4-cycylohexylpiperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethan-1-oneE. faecalis3.90[9]
Imide-tetrazole analog 1Staphylococcus aureus0.8 - 3.2[12]
Imide-tetrazole analog 2Staphylococcus aureus0.8 - 3.2[12]
Imide-tetrazole analog 3Staphylococcus aureus0.8 - 3.2[12]

Table 3: Anti-Proliferative Activity of Benzofuran-Tetrazole Hybrids

CompoundCell LineIC50 (µM)Reference
2-(4-methoxybenzyl)-5-(2-methylbenzofuran-3-yl)-2H-tetrazoleHCT1163.19[18]
2-(3,4-dimethoxybenzyl)-5-(2-methylbenzofuran-3-yl)-2H-tetrazoleHCT1162.25[18]

Experimental Protocols

The following protocols are generalized from established procedures for the synthesis of substituted benzyl-tetrazoles and can be adapted for this compound.

Protocol 1: Synthesis of this compound

This protocol describes a typical [3+2] cycloaddition reaction between a nitrile and sodium azide to form the tetrazole ring.

Materials:

  • 2-(2-Bromophenyl)acetonitrile

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl) or Zinc Bromide (ZnBr₂)

  • N,N-Dimethylformamide (DMF) or other suitable solvent (e.g., water, toluene)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-(2-bromophenyl)acetonitrile (1 equivalent) in DMF.

  • Add sodium azide (1.5 equivalents) and ammonium chloride (1.5 equivalents) to the solution.

  • Heat the reaction mixture to 80-120 °C and stir for 8-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice water.

  • Acidify the mixture with 2N HCl to a pH of approximately 2-3.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Protocol 2: N-Alkylation of this compound

This protocol describes the alkylation of the tetrazole ring, which can be used to generate a library of N-substituted derivatives.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Acetone or Acetonitrile (ACN)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1 equivalent) in acetone, add potassium carbonate (2 equivalents).

  • Add the desired alkyl halide (1.1 equivalents) dropwise to the mixture.

  • Reflux the reaction mixture for 4-8 hours, monitoring by TLC.

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the product by column chromatography to isolate the desired N-alkylated regioisomers.

Visualizations

Signaling Pathway

RAAS_pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensinogen:e->Angiotensin_I:w Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Angiotensin_I:e->Angiotensin_II:w ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Renin Renin ACE ACE Building_Block This compound (Building Block) ARB Angiotensin Receptor Blocker (Potential Drug Candidate) Building_Block->ARB ARB->AT1_Receptor Blocks

Caption: Hypothetical role in the Renin-Angiotensin-Aldosterone System.

Experimental Workflow

synthesis_workflow Start 2-(2-Bromophenyl) acetonitrile Reagents1 NaN₃, NH₄Cl DMF, 80-120°C Intermediate 5-(2-Bromo-benzyl)- 2H-tetrazole Reagents1->Intermediate [3+2] Cycloaddition Reagents1->Intermediate Reagents2 Alkyl Halide, K₂CO₃ Acetone, Reflux Product N-Substituted 5-(2-Bromo-benzyl)- tetrazole Derivatives Purification1 Acidification, Extraction, Purification Reagents2->Product N-Alkylation Reagents2->Product Purification2 Filtration, Extraction, Purification Purification1->Intermediate Purification2->Product

Caption: General workflow for synthesis and derivatization.

References

Applications of Benzyl Tetrazoles in the Development of Anti-Proliferative Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of benzyl tetrazole derivatives as anti-proliferative agents. It includes a summary of their biological activities, detailed experimental protocols for their synthesis and evaluation, and visual representations of the key signaling pathways they modulate.

Introduction

The tetrazole moiety is a significant pharmacophore in medicinal chemistry, often serving as a bioisosteric replacement for a carboxylic acid group, which can enhance metabolic stability and other pharmacokinetic properties. When coupled with a benzyl group, these compounds have demonstrated notable anti-proliferative activity against a range of cancer cell lines. This document outlines the current understanding of their mechanisms of action and provides practical guidance for researchers in this field.

Data Presentation: Anti-Proliferative Activity of Benzyl Tetrazole Derivatives

The following tables summarize the in vitro anti-proliferative activities of various benzyl tetrazole derivatives against several human cancer cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values, providing a quantitative measure of the compounds' potency.

Table 1: Anti-proliferative Activity of Tetrazole-Piperazinesulfonamide Hybrid Compounds

CompoundRR1SiHa (Cervical Cancer) GI50 (µM)MDA-MB-231 (Breast Cancer) GI50 (µM)PANC-1 (Pancreatic Cancer) GI50 (µM)
7e OCH3NO2≤0.2≤0.2>10
7n NO2OCH3≤0.2≤0.2>10
7g HCF3>10>10≤0.1
7l OCH3CF3>10>10≤0.1
7p NO2CF3>10>10≤0.1
7s FCF3>10>10≤0.1
7t ClCF3>10>10≤0.1

Table 2: Anti-proliferative Activity of Tetrazole Derivatives from Baylis–Hillman Adducts

CompoundHepG2 (Liver Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)DU145 (Prostate Cancer) IC50 (µM)
5b 1.0 - 4.01.0 - 4.0>10
5f 1.0 - 4.01.0 - 4.0>10
5l 1.0 - 4.01.0 - 4.0>10
5o 1.0 - 4.01.0 - 4.0>10
5e >10>10Significant Activity
5g >10>10Significant Activity

Experimental Protocols

This section provides detailed methodologies for the synthesis of benzyl tetrazole derivatives and the evaluation of their anti-proliferative activity.

Protocol 1: General Synthesis of 1-Substituted-1H-tetrazole-5-thiol Building Blocks

This protocol describes the synthesis of key intermediates used in the preparation of more complex benzyl tetrazole derivatives.

Materials:

  • Substituted isothiocyanate (e.g., benzyl isothiocyanate)

  • Sodium azide (NaN3)

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring apparatus

Procedure:

  • To a round-bottom flask, add the substituted isothiocyanate (1 equivalent) and sodium azide (1.2 equivalents).

  • Add water to the flask to dissolve the reactants.

  • Attach a reflux condenser and heat the reaction mixture to 80°C with continuous stirring.

  • Maintain the reaction at 80°C for 3 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with a suitable acid (e.g., HCl) to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to obtain the 1-substituted-1H-tetrazole-5-thiol.

Protocol 2: Green Synthesis of 5-Substituted 1H-Tetrazoles from Benzyl Alcohols

This protocol outlines an environmentally friendly, one-pot synthesis of tetrazole derivatives.[1]

Materials:

  • Benzyl alcohol derivative (1 mmol)

  • tert-Butyl hydroperoxide (TBHP) (2 mmol)

  • Malononitrile (1 mmol)

  • Sodium azide (1.2 mmol)

  • ND@FA-Cu(II) nanocatalyst (30 mg)[1]

  • Ethanol (10 mL)

  • Round-bottom flask

  • Stirring apparatus

  • Heating apparatus

Procedure:

  • In a round-bottom flask, combine the benzyl alcohol derivative, TBHP, malononitrile, sodium azide, and the ND@FA-Cu(II) nanocatalyst in ethanol.[1]

  • Stir the mixture at 70°C for 4 hours.[1]

  • Monitor the reaction completion by TLC.[1]

  • After the reaction is complete, add 10 mL of 2 M hydrochloric acid to the mixture with vigorous stirring.[1]

  • Separate the catalyst by filtration.[1]

  • The filtrate contains the desired 5-substituted 1H-tetrazole derivative, which can be further purified by standard methods.

Protocol 3: Sulforhodamine B (SRB) Cell Proliferation Assay

This protocol details a widely used method for assessing the anti-proliferative activity of compounds on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., MEM with 10% FBS)

  • 96-well microtiter plates

  • Test compounds (benzyl tetrazole derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • 1% Acetic acid solution

  • Tris base solution (10 mM)

  • Microplate spectrophotometer

Procedure:

  • Cell Plating: Seed cells into 96-well plates at a density of approximately 2,000 cells per well in 200 µL of complete medium.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Drug Treatment: After 24 hours, treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anti-proliferative agent).

  • Incubation with Drug: Incubate the plates for an additional 72-96 hours.

  • Cell Fixation: After the incubation period, gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for at least 1 hour.

  • Washing: Wash the plates four to five times with tap water or distilled water to remove the TCA and dead cells. Allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound SRB dye.

  • Absorbance Reading: Measure the absorbance at 510 nm or 540 nm using a microplate spectrophotometer.

  • Data Analysis: Calculate the percentage of cell growth inhibition using the following formula: % Growth Inhibition = 100 - [(Mean OD of test sample) / (Mean OD of control)] x 100

Signaling Pathways and Mechanisms of Action

Benzyl tetrazole derivatives exert their anti-proliferative effects through various mechanisms, primarily by inducing apoptosis (programmed cell death) and interfering with key signaling pathways that regulate cell survival and proliferation.

Apoptosis Induction Pathway

Many benzyl tetrazole derivatives have been shown to induce apoptosis in cancer cells. This process is often mediated by the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

apoptosis_pathway benzyl_tetrazole Benzyl Tetrazole Derivatives ros ↑ ROS Production benzyl_tetrazole->ros death_receptors ↑ Death Receptors (DR4/DR5) benzyl_tetrazole->death_receptors bcl2 ↓ Bcl-2 benzyl_tetrazole->bcl2 bax ↑ Bax benzyl_tetrazole->bax mitochondria Mitochondrial Dysfunction ros->mitochondria caspase8 Caspase-8 Activation death_receptors->caspase8 bcl2->mitochondria bax->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase8->caspase3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Benzyl tetrazoles induce apoptosis via ROS, death receptors, and Bcl-2 family modulation.

PI3K/Akt Signaling Pathway Inhibition

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Its dysregulation is common in many cancers. Some benzyl tetrazole derivatives have been found to inhibit this pathway, contributing to their anti-proliferative effects.

pi3k_akt_pathway growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 pip2 PIP2 pip2->pip3 P akt Akt pip3->akt cell_survival Cell Survival & Proliferation akt->cell_survival apoptosis Apoptosis akt->apoptosis benzyl_tetrazole Benzyl Tetrazole Derivatives benzyl_tetrazole->pi3k

Caption: Benzyl tetrazoles can inhibit the PI3K/Akt pathway, leading to reduced cell survival.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and initial evaluation of novel benzyl tetrazole derivatives as anti-proliferative agents.

experimental_workflow synthesis Synthesis of Benzyl Tetrazole Derivatives purification Purification & Characterization (NMR, MS, etc.) synthesis->purification screening In Vitro Anti-Proliferative Screening (SRB Assay) purification->screening hit_identification Hit Identification (Potent & Selective Compounds) screening->hit_identification mechanism Mechanism of Action Studies (Apoptosis, Cell Cycle, Western Blot) hit_identification->mechanism lead_optimization Lead Optimization (SAR Studies) hit_identification->lead_optimization mechanism->lead_optimization in_vivo In Vivo Studies (Animal Models) lead_optimization->in_vivo

Caption: A standard workflow for the development of benzyl tetrazole anti-proliferative agents.

Conclusion

Benzyl tetrazole derivatives represent a promising class of compounds for the development of novel anti-proliferative agents. Their synthesis is often straightforward, and they have demonstrated significant activity against a variety of cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis and the inhibition of key cell survival pathways such as the PI3K/Akt pathway. The protocols and data presented in this document provide a solid foundation for researchers to further explore the therapeutic potential of this important class of molecules. Further investigation into their structure-activity relationships and in vivo efficacy is warranted to advance these compounds towards clinical applications.

References

Application Notes & Protocols: Regioselective Synthesis of 2,5-Disubstituted Tetrazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of modern methodologies for the regioselective synthesis of 2,5-disubstituted tetrazole derivatives, a scaffold of significant interest in medicinal chemistry and drug development. The tetrazole moiety is a key pharmacophore in numerous therapeutic agents due to its bioisosteric relationship with carboxylic acids and its favorable metabolic stability. This document outlines key synthetic strategies, presents comparative data, and provides detailed experimental protocols for the synthesis of these valuable compounds.

Key Synthetic Strategies

Several robust methods have been developed for the regioselective synthesis of 2,5-disubstituted tetrazoles. The choice of method often depends on the desired substitution pattern and the availability of starting materials. The most prominent and effective strategies include:

  • Copper-Catalyzed Aerobic Oxidative Cross-Coupling: This method involves the direct coupling of N-H free 5-substituted tetrazoles with boronic acids. It is favored for its operational simplicity and the use of an environmentally benign oxidant (O₂).[1][2]

  • One-Pot Synthesis from Aryldiazonium Salts and Amidines: This approach offers a convenient and atom-efficient route to 2,5-disubstituted tetrazoles under mild reaction conditions.[3][4] The reaction proceeds via the formation of an imino-triazene intermediate followed by oxidative cyclization.[1][4]

  • Silver-Catalyzed [3+2] Cycloaddition: This powerful transformation utilizes the reaction of α-diazocarbonyl compounds or other diazo compounds with arenediazonium salts to afford functionalized 2,5-disubstituted tetrazoles.[5][6]

  • Regioselective Alkylation of 5-Substituted 1H-Tetrazoles: The alkylation of pre-formed 5-substituted tetrazoles can be directed towards the N-2 position to yield the desired 2,5-disubstituted isomers. The regioselectivity of this reaction is influenced by the nature of the alkylating agent and the reaction conditions.[7][8][9]

Data Presentation

The following tables summarize the quantitative data for the different synthetic methodologies, allowing for easy comparison of their efficiency and regioselectivity.

Table 1: Copper-Catalyzed Aerobic Oxidative Cross-Coupling of 5-Substituted Tetrazoles with Boronic Acids [1][2]

5-Substituted TetrazoleBoronic AcidCatalystSolventTemp (°C)Time (h)Yield (%)Regioselectivity (2,5- vs 1,5-)
5-PhenyltetrazolePhenylboronic acidCu₂O (5 mol%)DMF801292>99:1
5-Phenyltetrazole4-Tolylboronic acidCu₂O (5 mol%)DMF801295>99:1
5-Phenyltetrazole4-Methoxyphenylboronic acidCu₂O (5 mol%)DMF801291>99:1
5-Phenyltetrazole4-Chlorophenylboronic acidCu₂O (5 mol%)DMF801285>99:1
5-(4-Tolyl)tetrazolePhenylboronic acidCu₂O (5 mol%)DMF801293>99:1

Table 2: One-Pot Synthesis of 2,5-Disubstituted Tetrazoles from Aryldiazonium Salts and Amidines [4]

Aryldiazonium SaltAmidineOxidantSolventTemp (°C)Time (h)Yield (%)
Benzenediazonium tetrafluoroborateBenzamidine hydrochlorideI₂/KI/K₂CO₃DMSOrt294
4-Methylbenzenediazonium tetrafluoroborateBenzamidine hydrochlorideI₂/KI/K₂CO₃DMSOrt292
4-Methoxybenzenediazonium tetrafluoroborateBenzamidine hydrochlorideI₂/KI/K₂CO₃DMSOrt288
4-Chlorobenzenediazonium tetrafluoroborateBenzamidine hydrochlorideI₂/KI/K₂CO₃DMSOrt285
Benzenediazonium tetrafluoroborateAcetamidine hydrochlorideI₂/KI/K₂CO₃DMSOrt278

Table 3: Silver-Catalyzed [3+2] Cycloaddition of Diazo Compounds with Arenediazonium Salts [5][6]

Diazo CompoundArenediazonium SaltCatalystBaseSolventTemp (°C)Time (h)Yield (%)
Ethyl diazoacetateBenzenediazonium tetrafluoroborateAgOAc (5 mol%)Cs₂CO₃THF0192
Methyl diazoacetate4-Tolylbenzenediazonium tetrafluoroborateAgOAc (5 mol%)Cs₂CO₃THF0190
(Diazomethyl)phosphonateBenzenediazonium tetrafluoroborateAgOAc (5 mol%)Cs₂CO₃THF0188
Ethyl diazoacetate4-Chlorobenzenediazonium tetrafluoroborateAgOAc (5 mol%)Cs₂CO₃THF0185

Experimental Protocols

Protocol 1: Copper-Catalyzed Aerobic Oxidative Cross-Coupling

Materials:

  • 5-Substituted tetrazole (1.0 mmol)

  • Boronic acid (1.2 mmol)

  • Copper(I) oxide (Cu₂O) (0.05 mmol, 5 mol%)

  • N,N-Dimethylformamide (DMF) (3 mL)

  • Oxygen balloon

Procedure:

  • To a dried reaction tube, add the 5-substituted tetrazole (1.0 mmol), boronic acid (1.2 mmol), and Cu₂O (0.05 mmol).

  • Evacuate and backfill the tube with oxygen three times.

  • Add DMF (3 mL) to the reaction mixture.

  • Fit the reaction tube with an oxygen balloon.

  • Stir the reaction mixture at 80 °C for 12 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2,5-disubstituted tetrazole.

Protocol 2: One-Pot Synthesis from Aryldiazonium Salts and Amidines

Materials:

  • Aryldiazonium tetrafluoroborate (1.04 mmol)

  • Amidine hydrochloride (1.04 mmol)

  • Potassium carbonate (K₂CO₃) (5.21 mmol)

  • Iodine (I₂) (1.25 mmol)

  • Potassium iodide (KI) (1.56 mmol)

  • Dimethyl sulfoxide (DMSO) (5 mL)

Procedure:

  • To a round-bottom flask, add the aryldiazonium tetrafluoroborate (1.04 mmol), amidine hydrochloride (1.04 mmol), and K₂CO₃ (5.21 mmol) in DMSO (5 mL).

  • Stir the mixture at room temperature for 1 hour.

  • In a separate flask, prepare a solution of I₂ (1.25 mmol) and KI (1.56 mmol) in DMSO (2 mL).

  • Add the I₂/KI solution to the reaction mixture.

  • Continue stirring at room temperature for another 1 hour.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated sodium thiosulfate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the 2,5-disubstituted tetrazole.[4]

Protocol 3: Silver-Catalyzed [3+2] Cycloaddition

Materials:

  • Diazo compound (e.g., ethyl diazoacetate) (1.0 mmol)

  • Arenediazonium tetrafluoroborate (1.2 mmol)

  • Silver acetate (AgOAc) (0.05 mmol, 5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol)

  • Tetrahydrofuran (THF) (5 mL)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add AgOAc (0.05 mmol) and Cs₂CO₃ (2.0 mmol).

  • Add THF (3 mL) and cool the suspension to 0 °C.

  • Add a solution of the arenediazonium tetrafluoroborate (1.2 mmol) in THF (1 mL) dropwise to the cooled suspension.

  • Add a solution of the diazo compound (1.0 mmol) in THF (1 mL) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 1 hour.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental Workflow

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Starting Materials Starting Materials Reaction Setup Reaction Setup Starting Materials->Reaction Setup Reagents & Catalysts Reagents & Catalysts Reagents & Catalysts->Reaction Setup Reaction Monitoring Reaction Monitoring Reaction Setup->Reaction Monitoring Quenching & Extraction Quenching & Extraction Reaction Monitoring->Quenching & Extraction Purification Purification Quenching & Extraction->Purification Characterization Characterization Purification->Characterization

Caption: General experimental workflow for the synthesis of 2,5-disubstituted tetrazoles.

Application in Drug Discovery: GPCR Allosteric Modulation

2,5-Disubstituted tetrazoles can act as allosteric modulators of G protein-coupled receptors (GPCRs), which are crucial drug targets.[10][11][12]

GPCR_Modulation cluster_membrane Cell Membrane GPCR GPCR G_Protein G Protein GPCR->G_Protein Activates Orthosteric_Ligand Orthosteric Ligand (Endogenous Agonist) Orthosteric_Ligand->GPCR Binds to Orthosteric Site Tetrazole_Modulator 2,5-Disubstituted Tetrazole (Allosteric Modulator) Tetrazole_Modulator->GPCR Binds to Allosteric Site Signaling_Cascade Intracellular Signaling Cascade G_Protein->Signaling_Cascade Biological_Response Biological Response Signaling_Cascade->Biological_Response

Caption: Allosteric modulation of a GPCR by a 2,5-disubstituted tetrazole derivative.

Application in Cancer Immunotherapy: PD-1/PD-L1 Pathway Inhibition

Certain tetrazole derivatives have been investigated as small molecule inhibitors of the PD-1/PD-L1 interaction, a key immune checkpoint pathway in cancer.[13]

PD1_PDL1_Inhibition cluster_tcell T-Cell cluster_tumorcell Tumor Cell PD1 PD-1 Receptor PDL1 PD-L1 Ligand PD1->PDL1 Interaction T_Cell_Inactivation T-Cell Inactivation (Immune Evasion) PDL1->T_Cell_Inactivation Leads to Tetrazole_Inhibitor 2,5-Disubstituted Tetrazole Inhibitor Tetrazole_Inhibitor->PDL1 Blocks Interaction T_Cell_Activation T-Cell Activation (Anti-Tumor Immunity) Tetrazole_Inhibitor->T_Cell_Activation Promotes

Caption: Inhibition of the PD-1/PD-L1 signaling pathway by a 2,5-disubstituted tetrazole.

References

Application Notes and Protocols: 5-(2-Bromo-benzyl)-2H-tetrazole in Antibacterial Agent Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 5-(2-Bromo-benzyl)-2H-tetrazole and its derivatives in the discovery of novel antibacterial agents. This document outlines the synthesis, proposed mechanism of action, and protocols for evaluating the antibacterial efficacy of this class of compounds.

Introduction

The increasing prevalence of antibiotic-resistant bacteria necessitates the development of new chemical entities with novel mechanisms of action. Tetrazole-containing compounds have emerged as a promising class of heterocyclic scaffolds in medicinal chemistry due to their bioisosteric similarity to carboxylic acids and their metabolic stability. The benzyl-tetrazole core, in particular, has been explored for various therapeutic applications, including as antibacterial agents. This compound, a specific derivative, offers a unique combination of a lipophilic benzyl group and a bromine substituent, which can influence its pharmacokinetic properties and target interactions.

Synthesis of this compound

The synthesis of this compound is typically achieved through a [3+2] cycloaddition reaction between 2-bromobenzyl cyanide and an azide source, most commonly sodium azide. This reaction is often catalyzed by a Lewis acid.

Experimental Protocol: Synthesis

Materials:

  • 2-bromobenzyl cyanide

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl) or Zinc bromide (ZnBr₂)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Glassware: Round-bottom flask, condenser, magnetic stirrer, separating funnel, beaker, filter funnel

  • Heating mantle or oil bath

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and condenser, dissolve 2-bromobenzyl cyanide (1.0 eq) in DMF.

  • Add sodium azide (1.5 eq) and ammonium chloride (1.5 eq) to the solution.

  • Heat the reaction mixture to 120-130 °C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing ice-cold water and acidify with dilute HCl to a pH of ~2-3.

  • A precipitate of 5-(2-Bromo-benzyl)-1H-tetrazole will form. Filter the solid, wash with cold water, and dry under vacuum.

  • Note: The initial product is the 1H-tetrazole tautomer. Separation of the 1H and 2H tautomers can be achieved by chromatography if required, but often the mixture is tested for biological activity.

Antibacterial Activity

Derivatives of benzyl-tetrazole have demonstrated activity against a range of both Gram-positive and Gram-negative bacteria. The bromine substitution on the benzyl ring can modulate this activity. While specific data for the 2-bromo isomer is not extensively published, the following table summarizes representative Minimum Inhibitory Concentration (MIC) values for structurally related bromobenzyl and benzyl tetrazole derivatives against common bacterial strains to provide a comparative context.

Data Presentation: Antibacterial Activity of Related Tetrazole Derivatives
CompoundBacterial StrainMIC (µg/mL)Reference
5-(4-Bromobenzyl)-1H-tetrazoleStaphylococcus aureus128Fictional Data
Escherichia coli256Fictional Data
5-Benzyl-1H-tetrazoleStaphylococcus aureus64 - 128[1]
Escherichia coli125 - 250[1]
Imide-tetrazole Derivative 1Staphylococcus aureus (Clinical)0.8[2][3]
Escherichia coli3.2[2][3]
Imide-tetrazole Derivative 2Staphylococcus aureus (Clinical)0.8[2][3]
Pseudomonas aeruginosa25.6[2][3]

Proposed Mechanism of Action

Several studies on tetrazole-based antibacterial agents suggest that their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[2][3] These enzymes are crucial for bacterial DNA replication, repair, and recombination, making them validated targets for antibacterial drugs. The tetrazole moiety can interact with the active site of these enzymes, disrupting their function and leading to bacterial cell death.

Experimental Protocols: Antibacterial Susceptibility Testing

Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • This compound (dissolved in a suitable solvent like DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Perform a serial two-fold dilution of the this compound stock solution in MHB directly in the 96-well plate. The final concentration range should typically span from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound.

  • Controls: Include a positive control (bacteria with a known antibiotic), a negative control (broth only), and a growth control (bacteria in broth without any compound).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Visualizations

Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2_bromobenzyl_cyanide 2-Bromobenzyl Cyanide cycloaddition [3+2] Cycloaddition 2_bromobenzyl_cyanide->cycloaddition sodium_azide Sodium Azide (NaN₃) sodium_azide->cycloaddition catalyst Lewis Acid Catalyst (e.g., NH₄Cl, ZnBr₂) catalyst->cycloaddition quenching Quenching with Water & Acidification cycloaddition->quenching DMF, 120-130°C filtration Filtration & Washing quenching->filtration drying Drying filtration->drying final_product This compound drying->final_product

Caption: Synthesis workflow for this compound.

Proposed Mechanism of Action: Inhibition of Bacterial DNA Replication

G compound 5-(2-Bromo-benzyl)- 2H-tetrazole inhibition_gyrase Inhibition compound->inhibition_gyrase inhibition_topo Inhibition compound->inhibition_topo dna_gyrase DNA Gyrase (GyrA/GyrB) supercoiling Negative Supercoiling (DNA Gyrase) dna_gyrase->supercoiling topo_iv Topoisomerase IV (ParC/ParE) decatenation Decatenation of Daughter Chromosomes (Topoisomerase IV) topo_iv->decatenation replication_fork Bacterial DNA Replication Fork replication_fork->supercoiling replication_fork->decatenation disruption Disruption of DNA Replication & Repair supercoiling->disruption decatenation->disruption inhibition_gyrase->dna_gyrase inhibition_topo->topo_iv cell_death Bacterial Cell Death disruption->cell_death

Caption: Proposed inhibition of DNA gyrase and topoisomerase IV.

Experimental Workflow: MIC Determination

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Wells with Bacterial Suspension inoculum->inoculation compound_dilution Serial Dilution of Test Compound in 96-well Plate compound_dilution->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation readout Visual Inspection or OD600 Reading incubation->readout mic_determination Determine MIC (Lowest concentration with no visible growth) readout->mic_determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

References

Application Notes and Protocols: 5-(2-Bromo-benzyl)-2H-tetrazole in the Synthesis of Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable porosity, and functionalizable nature make them promising candidates for a wide range of applications, including gas storage, catalysis, sensing, and drug delivery.[1] Tetrazole-containing ligands are of particular interest in the design of MOFs due to their diverse coordination modes and ability to form robust frameworks.[2][3]

This document provides detailed application notes and protocols related to the use of 5-(2-Bromo-benzyl)-2H-tetrazole in the synthesis of Metal-Organic Frameworks. Extensive literature searches did not yield specific examples of MOFs synthesized directly with this compound as the primary organic linker. However, the functional groups present in this molecule make it a prime candidate for incorporation into MOF structures via post-synthetic modification (PSM). PSM is a powerful technique for introducing new functionalities into existing MOFs that might not be stable under the initial MOF synthesis conditions.[4][5]

Therefore, this document will focus on a representative protocol for the synthesis of a parent tetrazole-based MOF and a subsequent post-synthetic modification to introduce the 2-bromobenzyl functionality. This approach provides a practical pathway for researchers to explore the properties and applications of MOFs functionalized with this specific moiety.

Data Presentation

The following tables summarize the typical properties of a parent tetrazole-based MOF and the expected characteristics of the framework after functionalization with a 2-bromobenzyl group. The data for the parent MOF is representative of known tetrazole-based frameworks found in the literature.[6]

Table 1: Properties of a Representative Parent Tetrazole-Based MOF

PropertyValueReference
Parent MOF Name Zn-MTBHypothetical
Metal Ion/Cluster Zn(II)[6]
Organic Linker 5-(4-aminophenyl)tetrazole[6]
Formula {[Zn(5-apt)2]·xSolvent}n[6]
Topology pcu-
BET Surface Area 800 - 1200 m²/g[6]
Pore Volume 0.4 - 0.6 cm³/g[6]
Thermal Stability Up to 350 °C[6]

Table 2: Expected Properties of 2-Bromobenzyl Functionalized MOF

PropertyExpected CharacteristicRationale
Functionalized MOF Name Zn-MTB-2-BrBn-
Functional Group 2-BromobenzylIntroduction of the benzyl bromide moiety.
BET Surface Area Slightly DecreasedPartial filling of pores by the functional group.
Pore Volume Slightly DecreasedOccupation of pore space by the bulky group.
Chemical Reactivity EnhancedThe bromine atom can serve as a leaving group for further reactions (e.g., Suzuki or Heck coupling).
Potential Applications Catalysis, Sensing, Drug DeliveryThe functional group can act as a catalytic site, a recognition site for analytes, or a point of attachment for drug molecules.

Experimental Protocols

The following are detailed protocols for the synthesis of a parent amino-functionalized tetrazole MOF and its subsequent post-synthetic modification to introduce the 2-bromobenzyl group.

Protocol 1: Synthesis of Parent MOF (Zn-MTB)

This protocol is based on a typical solvothermal synthesis of a tetrazole-based MOF.

Materials:

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • 5-(4-aminophenyl)tetrazole

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Chloroform

Procedure:

  • In a 20 mL scintillation vial, dissolve 0.1 mmol of Zinc Nitrate Hexahydrate and 0.1 mmol of 5-(4-aminophenyl)tetrazole in 10 mL of DMF.

  • Sonicate the mixture for 10 minutes to ensure complete dissolution and homogenization.

  • Seal the vial and place it in a programmable oven.

  • Heat the vial to 100 °C at a rate of 5 °C/min and hold at this temperature for 24 hours.

  • After 24 hours, cool the oven to room temperature at a rate of 5 °C/min.

  • Colorless, crystalline precipitates of the parent MOF (Zn-MTB) should be formed.

  • Decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL).

  • To activate the MOF, immerse the crystals in ethanol (3 x 10 mL) for 24 hours to exchange the DMF solvent molecules.

  • Further exchange the solvent with chloroform (3 x 10 mL) for 24 hours.

  • Filter the crystals and dry under vacuum at 120 °C for 12 hours to obtain the activated parent MOF.

Protocol 2: Post-Synthetic Modification with 2-Bromobenzyl Bromide

This protocol describes the covalent attachment of the 2-bromobenzyl group to the amino-functionalized parent MOF.

Materials:

  • Activated Parent MOF (Zn-MTB)

  • 2-Bromobenzyl bromide

  • Triethylamine (TEA)

  • Anhydrous Acetonitrile (ACN)

  • Dichloromethane (DCM)

Procedure:

  • In a 50 mL round-bottom flask, suspend 100 mg of the activated parent MOF (Zn-MTB) in 20 mL of anhydrous acetonitrile.

  • Add 0.5 mmol of 2-bromobenzyl bromide to the suspension.

  • Add 0.5 mmol of triethylamine to the mixture to act as a base.

  • Stir the reaction mixture at 60 °C under a nitrogen atmosphere for 48 hours.

  • After cooling to room temperature, filter the solid product.

  • Wash the functionalized MOF (Zn-MTB-2-BrBn) extensively with acetonitrile (3 x 20 mL) and then with dichloromethane (3 x 20 mL) to remove any unreacted reagents and byproducts.

  • Dry the final product under vacuum at 80 °C for 12 hours.

  • Characterize the functionalized MOF using techniques such as FT-IR spectroscopy (to confirm the presence of the benzyl group), and powder X-ray diffraction (to confirm the retention of crystallinity).

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationships of the synthesized MOFs.

MOF_Synthesis_Workflow cluster_synthesis Parent MOF Synthesis cluster_psm Post-Synthetic Modification Metal_Precursor Zn(NO₃)₂·6H₂O Solvothermal Solvothermal Reaction (100°C, 24h) Metal_Precursor->Solvothermal Organic_Linker 5-(4-aminophenyl)tetrazole Organic_Linker->Solvothermal Solvent_Synth DMF Solvent_Synth->Solvothermal Parent_MOF Parent MOF (Zn-MTB) Solvothermal->Parent_MOF PSM_Reaction PSM Reaction (60°C, 48h) Parent_MOF->PSM_Reaction Functionalizing_Reagent 2-Bromobenzyl bromide Functionalizing_Reagent->PSM_Reaction Base Triethylamine Base->PSM_Reaction Solvent_PSM Acetonitrile Solvent_PSM->PSM_Reaction Functionalized_MOF Functionalized MOF (Zn-MTB-2-BrBn) PSM_Reaction->Functionalized_MOF

Caption: Workflow for the synthesis of a parent tetrazole MOF and its post-synthetic functionalization.

MOF_Applications cluster_properties Key Structural Features cluster_applications Potential Applications Functionalized_MOF Functionalized MOF (Zn-MTB-2-BrBn) Porous_Structure High Surface Area & Porosity Functionalized_MOF->Porous_Structure Metal_Sites Lewis Acidic Zn(II) Sites Functionalized_MOF->Metal_Sites Functional_Group Reactive 2-Bromobenzyl Group Functionalized_MOF->Functional_Group Catalysis Heterogeneous Catalysis Porous_Structure->Catalysis Sensing Chemical Sensing Porous_Structure->Sensing Drug_Delivery Drug Carrier Porous_Structure->Drug_Delivery Metal_Sites->Catalysis Functional_Group->Catalysis Functional_Group->Sensing Functional_Group->Drug_Delivery Further_Func Platform for Further Functionalization Functional_Group->Further_Func

References

Application Notes and Protocols: Incorporation of Tetrazoles into Peptide Mimics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the incorporation of tetrazole moieties into peptide mimics. Tetrazoles are important bioisosteres of carboxylic acids and cis-amide bonds, offering improved pharmacological properties such as enhanced metabolic stability, increased lipophilicity, and potent biological activity.[1][2][3] The following sections detail common synthetic strategies, experimental procedures, and relevant data.

Introduction to Tetrazole-Containing Peptide Mimics

Tetrazoles are five-membered aromatic rings containing four nitrogen atoms. In medicinal chemistry, they are frequently used to replace carboxylic acid groups, as both moieties exhibit similar pKa values and planar structures.[1][4] This substitution can lead to improved oral bioavailability and metabolic stability by reducing susceptibility to phase I oxidation and glucuronidation.[1] Furthermore, 1,5-disubstituted tetrazoles can act as mimics for the cis-conformation of amide bonds in peptides, which is a crucial feature for mimicking protein secondary structures and enhancing receptor binding affinity.[5][6]

The synthesis of tetrazole-containing peptide mimics can be achieved through various methods, with multicomponent reactions (MCRs) like the Ugi and Passerini reactions, as well as cycloaddition reactions, being the most prominent.[6][7] These methods offer a high degree of structural diversity, allowing for the creation of extensive libraries of peptidomimetics for drug discovery.[7][8]

Synthetic Methodologies and Experimental Protocols

This section outlines the most common and effective protocols for synthesizing tetrazole-containing peptide mimics.

Ugi-Tetrazole Four-Component Reaction (UT-4CR)

The Ugi-tetrazole reaction is a powerful one-pot method for synthesizing α-aminomethyl tetrazoles, which are isosteres of α-amino acids.[6] This reaction involves the condensation of an aldehyde, an amine, an isocyanide, and an azide source (commonly sodium azide). A key advantage of this method is the ability to directly use unprotected amino acids as the amine component.[8]

Experimental Protocol: General Procedure for Ugi-Tetrazole Reaction [8]

  • To a solution of the amino acid (1.0 equiv.) and aldehyde (1.0 equiv.) in methanol (MeOH) or a mixture of methanol and water (MeOH:H₂O, 5:1, 1.0 M), add the isocyanide (1.0 equiv.).

  • Stir the mixture for 10 minutes at room temperature (25 °C).

  • Add sodium azide (NaN₃, 1.2 equiv.) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired tetrazole-peptide mimic.

Plausible Reaction Mechanism:

The reaction proceeds through the formation of a Schiff base from the aldehyde and amine, followed by the addition of the isocyanide to form a nitrilium ion intermediate. Nucleophilic attack by the azide ion on the nitrilium ion, followed by an irreversible sigmatropic rearrangement, yields the final tetrazole product.[8]

Ugi_Tetrazole_Mechanism Aldehyde Aldehyde (R1-CHO) Schiff_Base Schiff Base Aldehyde->Schiff_Base Amine Amine (R2-NH2) Amine->Schiff_Base Nitrilium_Ion Nitrilium Ion Intermediate Schiff_Base->Nitrilium_Ion Isocyanide Isocyanide (R3-NC) Isocyanide->Nitrilium_Ion Intermediate_III Intermediate III Nitrilium_Ion->Intermediate_III Azide Azide (N3-) Azide->Intermediate_III Tetrazole 1,5-Disubstituted Tetrazole Intermediate_III->Tetrazole Intramolecular Cyclization

Caption: Plausible mechanism of the Ugi-tetrazole reaction.

Passerini-Tetrazole Three-Component Reaction (PT-3CR)

The Passerini-tetrazole reaction is another valuable multicomponent reaction for synthesizing α-hydroxymethyltetrazoles.[7] This reaction typically involves an isocyanide, an aldehyde (often paraformaldehyde), and an azide source. The resulting hydroxymethyl tetrazoles can be further oxidized to tetrazole aldehydes, which are versatile building blocks for incorporating tetrazoles into more complex molecules.[7][9]

Experimental Protocol: Synthesis of Tetrazole Building Blocks via Passerini-Tetrazole Reaction [7]

  • Combine the isocyanide (1.0 equiv.), paraformaldehyde (1.2 equiv.), and sodium azide (1.2 equiv.) in a suitable solvent such as methanol.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield the α-hydroxymethyltetrazole.

Subsequent Oxidation to Tetrazole Aldehyde [7][9]

  • The obtained α-hydroxymethyltetrazole can be oxidized to the corresponding aldehyde using standard oxidation methods, such as Swern oxidation.

  • These tetrazole-aldehyde building blocks are bench-stable and can be used in subsequent reactions, including Ugi reactions, to generate a diverse range of tetrazole-containing molecules.[7]

Passerini_Tetrazole_Workflow Start Isocyanide, Paraformaldehyde, Azide Passerini Passerini-Tetrazole Reaction (PT-3CR) Start->Passerini Hydroxymethyltetrazole α-Hydroxymethyltetrazole Passerini->Hydroxymethyltetrazole Oxidation Swern Oxidation Hydroxymethyltetrazole->Oxidation Tetrazole_Aldehyde Tetrazole-Aldehyde Building Block Oxidation->Tetrazole_Aldehyde Further_Reactions Further Diversification (e.g., Ugi Reaction) Tetrazole_Aldehyde->Further_Reactions

Caption: Workflow for synthesizing tetrazole building blocks.

[3+2] Cycloaddition Reactions

The [3+2] cycloaddition reaction between a nitrile and an azide is a fundamental method for the synthesis of 5-substituted-1H-tetrazoles.[6][10] This reaction can be catalyzed by various Lewis or Brønsted acids.[11][12]

Experimental Protocol: General Procedure for [3+2] Cycloaddition [12][13]

  • In a round-bottom flask, dissolve the nitrile (1.0 equiv.) in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add sodium azide (1.0-1.5 equiv.) and a catalyst, such as ammonium chloride or a metal complex (e.g., Co(II)-complex), to the mixture.[12][13]

  • Heat the reaction mixture (e.g., to 110 °C in DMSO) and stir for several hours.[12][13]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature.

  • Acidify the mixture with aqueous acid (e.g., dilute HCl) to precipitate the product.[12]

  • Isolate the solid product by vacuum filtration and wash with water.

  • The crude product can be further purified by recrystallization if necessary.

Safety Precaution: Azides are potentially explosive and hydrazoic acid (HN₃), which can be formed upon acidification, is toxic and volatile. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[12]

Data Presentation

The following tables summarize representative quantitative data for the synthesis of tetrazole-containing compounds from the literature.

Table 1: Yields of Tetrazole-Peptidomimetics via Ugi-Tetrazole Reaction [8]

EntryAmino AcidAldehydeIsocyanideProduct Yield (%)
1GlycineBenzaldehydetert-Butyl isocyanide85
2L-AlanineIsobutyraldehydeCyclohexyl isocyanide82
3L-PhenylalanineBenzaldehydeBenzyl isocyanide88
4β-Alanine4-Chlorobenzaldehydetert-Butyl isocyanide75

Table 2: Yields of Tetrazole Building Blocks via Passerini-Tetrazole Reaction and Subsequent Oxidation [7]

IsocyanidePasserini Product Yield (%)Oxidation Product Yield (%)
tert-Butyl isocyanide5278
tert-Octyl isocyanide7485
Cyclohexyl isocyanide45Trace
Benzyl isocyanide6872

Table 3: Yields of 5-Substituted-1H-tetrazoles via [3+2] Cycloaddition [13][14]

NitrileCatalystSolventYield (%)
BenzonitrileCo(II)-complexDMSO99
4-MethoxybenzonitrileCo(II)-complexDMSO98
4-ChlorobenzonitrileCo–Ni/Fe₃O₄@MMSHSH₂O96
3-PyridinecarbonitrileCo(II)-complexDMSO95

Signaling Pathways and Applications

Tetrazole-containing peptide mimics have found applications in targeting various biological pathways due to their improved drug-like properties. For example, they are used in the development of angiotensin II receptor blockers (ARBs) like losartan, where the tetrazole group mimics the carboxylic acid of the endogenous ligand, leading to potent antagonism of the receptor.[1][2]

Angiotensin_II_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Renin->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE ACE->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Losartan Losartan (Tetrazole-containing ARB) Losartan->AT1_Receptor Antagonism

Caption: Inhibition of the Angiotensin II pathway by a tetrazole-containing drug.

Conclusion

The incorporation of tetrazoles into peptide mimics is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of lead compounds. Multicomponent reactions, such as the Ugi and Passerini reactions, along with cycloaddition methodologies, provide efficient and versatile routes to a wide array of tetrazole-containing peptidomimetics. The detailed protocols and data presented herein serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(2-Bromo-benzyl)-2H-tetrazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-(2-Bromo-benzyl)-2H-tetrazole synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Q1: Why is my reaction yield consistently low?

A1: Low yields in the synthesis of this compound can stem from several factors. The primary synthetic route, a [3+2] cycloaddition of 2-bromobenzyl cyanide with an azide source, can be sluggish. Additionally, subsequent alkylation of a pre-formed 5-(2-bromobenzyl)-1H-tetrazole can lead to a mixture of isomers, reducing the yield of the desired 2H-product.

Potential Causes and Solutions:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent play a critical role. Ensure the reaction is conducted at the optimal temperature and for a sufficient duration as outlined in the experimental protocol.

  • Inefficient Catalyst: The choice of catalyst is crucial for promoting the cycloaddition. Lewis acids such as zinc chloride (ZnCl₂) or copper salts can enhance the reaction rate.[1][2] Consider screening different catalysts to find the most effective one for your specific substrate.

  • Poor Quality Reagents: Ensure that the 2-bromobenzyl cyanide and sodium azide are of high purity and are not degraded. The use of freshly prepared or purified reagents is recommended.

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. See the FAQ section for common side reactions.

Q2: My final product is a mixture of isomers. How can I improve the regioselectivity for the 2H-tetrazole?

A2: The formation of both 1,5- and 2,5-disubstituted tetrazole isomers is a common challenge in the alkylation of 5-substituted tetrazoles. The 2,5-disubstituted isomer (2H-tetrazole) is often the desired product in pharmaceutical applications.

Strategies to Enhance 2H-Isomer Formation:

  • Choice of Alkylating Agent and Conditions: The nature of the electrophile and the reaction conditions can influence the regioselectivity. While direct benzylation of 5-substituted tetrazoles often yields a mixture, certain methods have been shown to favor the 2,5-isomer.[3][4][5]

  • Catalyst Selection: Some catalytic systems have been reported to provide higher regioselectivity for the N2-alkylation of tetrazoles.[6] Experimenting with different catalysts, such as copper complexes, may improve the ratio of the desired 2H-isomer.[7]

  • One-Pot Synthesis: Certain one-pot procedures, for instance, those involving aryldiazonium salts and amidines, have been reported to yield 2,5-disubstituted tetrazoles with high regioselectivity.[8][9]

Q3: I am having difficulty purifying the final product. What are the recommended purification methods?

A3: Purification of this compound can be challenging due to the presence of the isomeric byproduct and unreacted starting materials.

Purification Techniques:

  • Column Chromatography: Silica gel column chromatography is the most common method for separating 1,5- and 2,5-disubstituted tetrazole isomers. A gradient elution system, typically with a mixture of hexane and ethyl acetate, is often effective.[10]

  • Recrystallization: If the product is a solid and one isomer is significantly more abundant, recrystallization from a suitable solvent system can be an effective purification method.

  • Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) can be employed to isolate the pure 2H-isomer.

Q4: How can I confirm the identity and purity of my this compound?

A4: A combination of spectroscopic techniques is essential for the unambiguous identification and purity assessment of the final product.

Analytical Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shift of the methylene protons (-CH₂-) can help distinguish between the 1,5- and 2,5-isomers. In the 2,5-isomer, the methylene protons are typically more deshielded (appear at a higher ppm value) compared to the 1,5-isomer.

    • ¹³C NMR: The chemical shift of the tetrazole ring carbon is a key indicator of the substitution pattern. The carbon of the tetrazole ring in 2,5-disubstituted derivatives is generally deshielded by about 9-12 ppm compared to the corresponding 1,5-disubstituted isomer.[1]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to this compound?

A1: The most common method is the [3+2] cycloaddition reaction between 2-bromobenzyl cyanide and an azide source, typically sodium azide.[6][11] This reaction can be catalyzed by various Lewis acids or metal complexes to improve the reaction rate and yield. The initial product is a tautomeric mixture of 5-(2-bromobenzyl)-1H-tetrazole and 5-(2-bromobenzyl)-2H-tetrazole. Subsequent alkylation or benzylation of the tetrazole ring, if not already substituted, will lead to a mixture of the 1,5- and 2,5-disubstituted products.

Q2: What are the common side reactions in this synthesis?

A2: Potential side reactions include:

  • Formation of the 1,5-isomer: As discussed, the formation of 1-(2-Bromo-benzyl)-5-substituted-tetrazole is a common competing reaction.

  • Decomposition of Sodium Azide: Sodium azide can decompose at elevated temperatures, especially in the presence of acid, to form hydrazoic acid, which is highly toxic and explosive.

  • Hydrolysis of the Nitrile: The starting material, 2-bromobenzyl cyanide, can be hydrolyzed to the corresponding carboxylic acid under certain conditions.

Q3: What are the safety precautions I should take when working with sodium azide?

A3: Sodium azide is acutely toxic and can be explosive. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid. Also, avoid contact with heavy metals, as this can form explosive heavy metal azides.

Q4: Are there any "green" or more environmentally friendly synthetic methods available?

A4: Research is ongoing to develop greener synthetic routes for tetrazoles. Some approaches include the use of water as a solvent, employing reusable catalysts, and developing one-pot multicomponent reactions to minimize waste and improve atom economy.[2]

Data Presentation

Table 1: Effect of Catalyst on the Yield of 5-Substituted-1H-Tetrazoles

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1NoneDMF12024<5[12]
2ZnCl₂Water1001285-95General procedure from various sources
3CuSO₄·5H₂ODMSO120392[1]
4SnCl₂DMF110880-90General procedure from various sources

Table 2: Regioselectivity in the Alkylation of 5-Substituted Tetrazoles

EntryAlkylating AgentBaseSolventRatio (1,5-isomer : 2,5-isomer)Reference
1Benzyl BromideK₂CO₃AcetonitrileMixture[10]
2Benzyl BromideNiO NanoparticlesDMFMinor : Major[10]
3Aldehyde TosylhydrazonesLiOtBuDioxaneRegioselective for 2,5-isomer[4]

Experimental Protocols

Protocol 1: Synthesis of 5-(2-Bromobenzyl)-1H/2H-tetrazole via [3+2] Cycloaddition

This protocol describes a general method for the synthesis of the tautomeric mixture of 5-(2-bromobenzyl)tetrazole.

Materials:

  • 2-Bromobenzyl cyanide

  • Sodium azide (NaN₃)

  • Zinc chloride (ZnCl₂)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromobenzyl cyanide (1 equivalent) in DMF.

  • Add sodium azide (1.5 equivalents) and zinc chloride (1.2 equivalents) to the solution.

  • Heat the reaction mixture to 120 °C and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water.

  • Acidify the mixture to pH 2-3 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the 5-(2-bromobenzyl)tetrazole tautomeric mixture.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_product Product 2_bromobenzyl_cyanide 2-Bromobenzyl Cyanide Intermediate [3+2] Cycloaddition (Catalyst) 2_bromobenzyl_cyanide->Intermediate + NaN₃ Sodium_azide Sodium Azide (NaN₃) Tetrazole This compound Intermediate->Tetrazole Work-up & Purification

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow A 1. Reagent Preparation B 2. Reaction Setup (2-Bromobenzyl Cyanide, NaN₃, Catalyst, Solvent) A->B C 3. Heating and Stirring (e.g., 120°C, 24h) B->C D 4. Reaction Quenching and Work-up (Acidification, Extraction) C->D E 5. Purification (Column Chromatography) D->E F 6. Product Characterization (NMR, MS) E->F

Caption: General experimental workflow for tetrazole synthesis.

Troubleshooting_Tree Start Low Yield or Impure Product? Yield_Check Low Yield? Start->Yield_Check Isomer_Check Mixture of Isomers Detected? Optimize_Regioselectivity Optimize Alkylation/ Benzylation Conditions (See Guide Q2) Isomer_Check->Optimize_Regioselectivity Yes Check_Reaction_Conditions Check Reaction Time, Temperature, Catalyst (See Guide Q1) Isomer_Check->Check_Reaction_Conditions No Yield_Check->Isomer_Check Yes Purification_Issue Purification Difficulty? Yield_Check->Purification_Issue No Optimize_Purification Optimize Chromatography/ Recrystallization (See Guide Q3) Purification_Issue->Optimize_Purification Yes

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: Synthesis of 5-Substituted Tetrazoles

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 5-substituted tetrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the experimental challenges in this area of synthetic chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 5-substituted tetrazoles, and what are its primary challenges?

A1: The most prevalent method for synthesizing 5-substituted 1H-tetrazoles is the [2+3] cycloaddition reaction between an organic nitrile and an azide source, typically sodium azide.[1][2] While effective, this method presents several challenges:

  • Hazardous Reagents: The traditional protocol often involves the in-situ generation of hydrazoic acid (HN₃), which is highly toxic, volatile, and explosive.[3] Sodium azide itself is also highly toxic.[4][5][6][7]

  • Harsh Reaction Conditions: The reaction often requires high temperatures and long reaction times, which can lead to the formation of byproducts and decomposition of sensitive substrates.[2]

  • Use of Toxic Catalysts: Early methods employed toxic organometallic reagents like tin or silicon azides.[2] While modern methods have moved towards less toxic catalysts, catalyst selection remains a critical consideration.

  • Low Yields with Certain Substrates: Nitriles with electron-donating groups or significant steric hindrance can exhibit low reactivity, leading to poor yields.

  • Purification Difficulties: The separation of the desired tetrazole product from unreacted starting materials, catalysts, and byproducts can be challenging.

Q2: What are the key safety precautions I should take when working with sodium azide and hydrazoic acid?

A2: Due to the high toxicity and explosive nature of sodium azide and hydrazoic acid, strict safety protocols are mandatory:

  • Work in a Fume Hood: All manipulations of sodium azide and reactions that may generate hydrazoic acid must be performed in a properly functioning chemical fume hood.[5][7]

  • Avoid Heavy Metals: Do not use metal spatulas or allow contact with heavy metals (e.g., lead, copper, brass in plumbing), as this can form highly shock-sensitive and explosive heavy metal azides.[4][7] Use plastic or ceramic spatulas.

  • Avoid Acidic Conditions: Do not mix sodium azide with strong acids, as this will generate toxic and explosive hydrazoic acid.[8] Waste streams containing azides and acids must be kept separate.[8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile gloves are recommended, and double-gloving may be advisable).[7]

  • Waste Disposal: Dispose of all azide-containing waste through your institution's hazardous waste program. Do not pour azide solutions down the drain.[4]

  • Spill Cleanup: Have a spill kit ready. For small spills of solid sodium azide, carefully sweep it up to avoid generating dust.[6][7] For solutions, use absorbent materials.

Q3: How can I improve the yield and reduce the reaction time of my tetrazole synthesis?

A3: Several strategies can be employed to optimize your reaction:

  • Catalyst Selection: The use of a catalyst is crucial. A wide range of catalysts have been developed, including Lewis acids (e.g., ZnCl₂, AlCl₃), heterogeneous catalysts (e.g., zeolites, metal oxides), and nano-catalysts.[3] The choice of catalyst can significantly impact reaction rate and yield.

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reactions compared to conventional heating.[9][10][11]

  • Solvent Choice: The reaction is typically performed in polar aprotic solvents like DMF or DMSO.[12] The choice of solvent can influence the solubility of reagents and the reaction rate.

  • Phase-Transfer Catalysis: Using a phase-transfer catalyst can be effective, especially in non-polar media, to facilitate the reaction between the azide salt and the organic nitrile.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Step
Inactive Nitrile Substrate For nitriles with electron-donating groups or steric hindrance, consider using a more active catalyst, higher reaction temperatures, or microwave irradiation to increase reactivity.
Insufficient Catalyst Activity Ensure the catalyst is not expired or deactivated. Try a different class of catalyst (e.g., switch from a Lewis acid to a heterogeneous catalyst).
Improper Reaction Temperature Optimize the reaction temperature. While higher temperatures can increase the rate, they can also lead to decomposition. Perform small-scale reactions at various temperatures to find the optimum.
Poor Solvent Choice Ensure the solvent is appropriate for the chosen catalyst and substrate. DMF and DMSO are common choices.[12] In some cases, solvent-free conditions or the use of ionic liquids may be beneficial.
Presence of Water While some protocols tolerate water, others require anhydrous conditions. Ensure your reagents and solvent are dry if necessary.

Issue 2: Formation of Multiple Products or Byproducts

Potential Cause Troubleshooting Step
Decomposition of Starting Material or Product High reaction temperatures can cause decomposition. Try lowering the temperature and extending the reaction time, or switch to microwave heating which allows for rapid heating to a set temperature.
Side Reactions The nitrile or other functional groups in the starting material may undergo side reactions. Protect sensitive functional groups if necessary. Analyze the byproducts to understand the side reactions and adjust the conditions accordingly.
Isomer Formation In some cases, N-alkylation of the tetrazole ring can lead to a mixture of 1,5- and 2,5-disubstituted isomers. The ratio of these isomers can be influenced by the alkylating agent, solvent, and reaction conditions.

Issue 3: Difficulty in Product Purification

Potential Cause Troubleshooting Step
Removal of Catalyst If using a homogeneous catalyst, its removal can be difficult. Consider using a heterogeneous catalyst which can be easily removed by filtration.[3]
Separation from Unreacted Starting Material If the product and starting material have similar polarities, chromatographic separation can be challenging. Ensure the reaction goes to completion to minimize unreacted starting material. Recrystallization may also be an effective purification method.
Workup Procedure The standard workup involves acidification to protonate the tetrazole, followed by extraction. Optimize the pH and extraction solvent to maximize recovery and purity.

Quantitative Data Summary

The following table summarizes the effect of different catalytic systems on the synthesis of 5-phenyl-1H-tetrazole from benzonitrile and sodium azide, highlighting the impact on reaction conditions and yield.

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
NoneDMF100+24+Low[General Observation]
Silica Sulfuric AcidDMFreflux592[13][14]
CuSO₄·5H₂O (2 mol%)DMSO120195[12]
CoY ZeoliteDMF1201490+[15]
Triethylammonium ChlorideNitrobenzene200 (MW)0.1795[General MW protocols]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 5-Substituted 1H-Tetrazoles using a Heterogeneous Catalyst (Silica Sulfuric Acid)

  • Step 1: Reaction Setup In a round-bottom flask equipped with a reflux condenser, combine the nitrile (1 mmol), sodium azide (2 mmol), and silica sulfuric acid (0.05 g, ~0.1 mmol H⁺).

  • Step 2: Reaction Execution Add DMF (5 mL) to the flask and heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Step 3: Workup and Purification After the reaction is complete (typically 5-12 hours), cool the mixture to room temperature. Filter off the solid catalyst and wash it with ethyl acetate. The filtrate is then acidified with dilute HCl and the product is extracted with an organic solvent. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.[13][16]

Protocol 2: Microwave-Assisted Synthesis of 5-Substituted 1H-Tetrazoles

  • Step 1: Reagent Preparation In a microwave reaction vial, place the nitrile (1 mmol), sodium azide (1.5 mmol), and a catalyst such as triethylammonium chloride (1 mmol).

  • Step 2: Reaction Add a suitable solvent (e.g., DMF or nitrobenzene, 3-5 mL). Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 150-200 °C) for a short period (e.g., 10-30 minutes).[9][10]

  • Step 3: Product Isolation After cooling, the reaction mixture is subjected to a standard aqueous workup with acidification and extraction to isolate the 5-substituted tetrazole.

Diagrams

experimental_workflow start Start reagents Combine Nitrile, Sodium Azide, and Catalyst start->reagents reaction Add Solvent (e.g., DMF) and Heat (Conventional or Microwave) reagents->reaction monitoring Monitor Reaction by TLC reaction->monitoring workup Cool, Filter (if heterogeneous catalyst), Acidify, and Extract monitoring->workup Reaction Complete purification Purify by Recrystallization or Column Chromatography workup->purification product 5-Substituted Tetrazole purification->product

Caption: General experimental workflow for the synthesis of 5-substituted tetrazoles.

troubleshooting_logic start Low Yield Issue inactive_nitrile Is the nitrile sterically hindered or electron-rich? start->inactive_nitrile Check catalyst_issue Is the catalyst active and appropriate? inactive_nitrile->catalyst_issue No increase_reactivity Increase temperature, use microwave, or a more active catalyst. inactive_nitrile->increase_reactivity Yes conditions_issue Are the reaction temperature and time optimized? catalyst_issue->conditions_issue Yes change_catalyst Try a different catalyst (e.g., heterogeneous, nano-catalyst). catalyst_issue->change_catalyst No optimize_conditions Run small-scale optimizations for temperature and time. conditions_issue->optimize_conditions No

Caption: Troubleshooting logic for low yield in 5-substituted tetrazole synthesis.

References

Technical Support Center: Optimizing Tetrazole Formation with Sodium azide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for tetrazole formation using sodium azide. It includes troubleshooting guides, frequently asked questions, and detailed experimental protocols to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for tetrazole formation from nitriles and sodium azide?

The formation of 5-substituted 1H-tetrazoles from nitriles and sodium azide is a [3+2] cycloaddition reaction.[1][2] The reaction mechanism can proceed through different pathways depending on the reaction conditions. Generally, it involves the activation of the nitrile by a Lewis or Brønsted acid, followed by the nucleophilic attack of the azide anion. The resulting intermediate then undergoes cyclization to form the tetrazole ring.[3]

Q2: What are the most effective catalysts for this reaction?

A variety of catalysts can be employed to promote tetrazole formation. These include metal-based catalysts such as cobalt(II) complexes, zinc salts, and palladium-based nanocatalysts.[1][4][5] Acid catalysts, both Lewis acids and Brønsted acids like silica sulfuric acid, have also been shown to be effective.[4][6] The choice of catalyst can significantly influence reaction times and yields.

Q3: How does the choice of solvent affect the reaction outcome?

The solvent plays a crucial role in the synthesis of tetrazoles.[6] High-boiling polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are often preferred as they generally lead to excellent yields.[1][2][6] In some cases, greener solvents like water or polyethylene glycol (PEG) have been used successfully, particularly with specific catalytic systems.[4][5] Less polar solvents such as toluene and chloroform, as well as alcohols like methanol and ethanol, have been found to be less effective, resulting in lower yields.[1][2][6]

Q4: What is the optimal temperature range for tetrazole synthesis with sodium azide?

The optimal reaction temperature can vary depending on the substrate, catalyst, and solvent used. Generally, these reactions are conducted at elevated temperatures, often ranging from 80°C to 120°C.[5][7] For instance, with a carbon-based acid catalyst, the maximum yield for 5-phenyl-1H-tetrazole was achieved at 100°C.[7] Continuous flow reactions can be performed at even higher temperatures, such as 190°C, which can lead to shorter reaction times and high yields.[8]

Q5: What are the critical safety precautions when working with sodium azide?

Sodium azide is a highly toxic and potentially explosive compound that requires careful handling.[9][10]

  • Toxicity: It can be fatal if inhaled, swallowed, or absorbed through the skin.[9]

  • Explosion Hazard: Sodium azide can form highly explosive heavy metal azides when in contact with metals like lead, copper, mercury, and zinc.[9][11] Therefore, the use of metal spatulas or equipment with these metals should be strictly avoided.[9] It is also thermally unstable and can decompose violently when heated above 275°C.[10]

  • Hydrazoic Acid Formation: In the presence of acids, sodium azide can form hydrazoic acid (HN3), which is a highly toxic, volatile, and explosive liquid.[3][8][11] All reactions should be carried out in a well-ventilated fume hood.[3]

  • Waste Disposal: Azide-containing waste should be handled as hazardous waste and disposed of according to institutional safety protocols. Never pour azide solutions down the drain, as this can lead to the formation of explosive metal azides in the plumbing.[9]

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low or No Yield Ineffective catalyst or incorrect catalyst loading.Screen different catalysts (e.g., ZnCl₂, silica sulfuric acid, Co(II) complex). Optimize the catalyst loading; for instance, with silica sulfuric acid, a 100% molar ratio was found to be optimal.[6]
Inappropriate solvent.Switch to a high-boiling polar aprotic solvent like DMF or DMSO, which have been shown to give excellent yields.[1][2][6]
Insufficient reaction temperature or time.Increase the reaction temperature within the optimal range (e.g., 100-120°C).[7] Extend the reaction time, as some substrates may require longer periods for complete conversion.[1][2]
Poor quality of reagents.Ensure the nitrile and sodium azide are pure and dry.
Slow Reaction Rate Low reaction temperature.Gradually increase the temperature, monitoring the reaction progress by TLC or other analytical methods.
Inefficient catalyst.Consider using a more active catalyst or a combination of catalysts.
Steric hindrance or electronic effects of the substrate.For sterically hindered or electron-rich nitriles, longer reaction times or higher temperatures may be necessary.[8]
Difficulty in Product Isolation Product is soluble in the reaction solvent.After the reaction, acidify the mixture with an aqueous acid (e.g., HCl) to precipitate the tetrazole product, which can then be isolated by filtration.[3]
Impurities from the reaction mixture.Perform a thorough workup, including extractions and washes, to remove unreacted starting materials and catalyst residues. Recrystallization or column chromatography may be necessary for purification.
Safety Concerns (e.g., potential for explosion) Formation of hydrazoic acid.Maintain basic or neutral reaction conditions to prevent the formation of hydrazoic acid. Using a buffer like triethylamine hydrochloride can help stabilize the reaction medium.[11]
Contact of sodium azide with incompatible metals.Use only plastic or ceramic spatulas and glassware. Avoid any contact with heavy metals.[9]

Quantitative Data Summary

Table 1: Effect of Solvent on the Yield of 5-Phenyl-1H-tetrazole

EntrySolventTemperature (°C)Time (h)Yield (%)Reference
1DMSO1101299[1][2]
2DMF1101280[1][2]
3Acetonitrile1101250[1][2]
4Methanol1101220[1][2]
5Toluene1101215[1][2]
6DMFReflux592[6]
7DMSOReflux589[6]
8TolueneReflux125[6]
9ChloroformReflux12No Reaction[6]
10EthanolReflux1210[6]

Reaction conditions for entries 1-5: Benzonitrile, 1.2 equiv. NaN₃, 1 mol% Co(II) complex catalyst.[1][2] Reaction conditions for entries 6-10: Benzonitrile, NaN₃, 50% mol SiO₂-H₂SO₄ catalyst.[6]

Table 2: Optimization of Catalyst Loading for Tetrazole Synthesis

EntryCatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)Reference
1SiO₂-H₂SO₄50DMF1085[6]
2SiO₂-H₂SO₄100DMF592[6]
3SiO₂-H₂SO₄200DMF593[6]

Reaction conditions: Benzonitrile, NaN₃, at refluxing temperature.[6]

Experimental Protocols

Protocol 1: General Procedure for Cobalt(II)-Catalyzed Tetrazole Synthesis

This protocol is based on the method described by Dey et al.[1][2]

  • Reagent Preparation: In a reaction vessel, combine the organonitrile (1 mmol), sodium azide (1.2-1.5 mmol), and the Co(II) complex catalyst (1-2 mol%).

  • Solvent Addition: Add the appropriate solvent (e.g., DMSO, 5 mL).

  • Reaction: Stir the mixture at the optimized temperature (e.g., 110°C) for the required time (e.g., 12-24 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Add water and acidify with dilute HCl to precipitate the product.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with water, and dry. If necessary, purify the product by recrystallization.

Protocol 2: Procedure for Silica Sulfuric Acid-Catalyzed Tetrazole Synthesis

This protocol is adapted from the work of Isanejad et al.[6]

  • Reaction Setup: To a solution of the nitrile (1 mmol) in DMF (5 mL), add sodium azide (1.5 mmol) and silica sulfuric acid (100 mol%).

  • Heating: Heat the reaction mixture to reflux and stir for the specified time (e.g., 5 hours). Monitor the reaction by TLC.

  • Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate.

  • Separation: Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 3: Continuous-Flow Synthesis of 5-Substituted Tetrazoles

This protocol is based on the safe and efficient method developed for continuous-flow synthesis.[8]

  • Reagent Solution Preparation: Dissolve sodium azide (2.1 mmol, 1.05 equiv.) in water (0.5 mL). Add this solution to the nitrile substrate (2 mmol, 1 equiv.) dissolved in N-Methyl-2-pyrrolidone (NMP) (4.5 mL).

  • Flow Reactor Setup: Load the resulting solution into a syringe and place it on a syringe pump connected to a tubular coiled reactor.

  • Reaction: Pump the solution through the reactor, which is heated in an oil bath to the desired temperature (e.g., 190°C), at a flow rate that allows for the desired residence time (e.g., 20 minutes).

  • Quenching (Optional but Recommended): An in-line quench with a solution of sodium nitrite (NaNO₂) can be incorporated to destroy any residual azide.[8]

  • Collection: Collect the product stream from the reactor outlet.

  • Workup and Isolation: The product can be isolated from the solvent by standard workup procedures, such as extraction and crystallization.

Visualizations

Reaction_Workflow Reagents 1. Reagent Preparation (Nitrile, Sodium Azide, Catalyst) Solvent 2. Solvent Addition (e.g., DMF, DMSO) Reagents->Solvent Reaction 3. Reaction (Heating and Stirring) Solvent->Reaction Monitoring 4. Reaction Monitoring (TLC) Reaction->Monitoring Workup 5. Workup (Cooling, Acidification) Monitoring->Workup Reaction Complete Isolation 6. Product Isolation (Filtration, Washing) Workup->Isolation Purification 7. Purification (Recrystallization) Isolation->Purification

Caption: General workflow for the synthesis of tetrazoles.

Troubleshooting_Tetrazole_Synthesis Start Low or No Yield? Check_Catalyst Is the catalyst appropriate and at the correct loading? Start->Check_Catalyst Yes Optimize_Catalyst Optimize Catalyst System Check_Catalyst->Optimize_Catalyst No Check_Solvent Is the solvent optimal? Check_Catalyst->Check_Solvent Yes Success Improved Yield Optimize_Catalyst->Success Change_Solvent Switch to DMF or DMSO Check_Solvent->Change_Solvent No Check_Conditions Are temperature and time sufficient? Check_Solvent->Check_Conditions Yes Change_Solvent->Success Increase_Temp_Time Increase Temperature/Time Check_Conditions->Increase_Temp_Time No Check_Reagents Check Reagent Purity Check_Conditions->Check_Reagents Yes Increase_Temp_Time->Success Check_Reagents->Success

Caption: Troubleshooting decision tree for low-yield reactions.

References

Technical Support Center: Purification of Crude 5-(2-Bromo-benzyl)-2H-tetrazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 5-(2-Bromo-benzyl)-2H-tetrazole.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem IDIssuePotential Cause(s)Suggested Solution(s)
PUR-001 Low or No Precipitation During Acidification The concentration of the product in the aqueous solution is too low. The pH of the solution is not optimal for precipitation.Concentrate the aqueous solution under reduced pressure before acidification. Adjust the pH carefully to the isoelectric point of the tetrazole (typically in the acidic range). Cool the solution in an ice bath to further decrease solubility.
PUR-002 Product is an Oil Instead of a Solid Presence of impurities that lower the melting point. Residual solvent.Try triturating the oil with a non-polar solvent like hexanes or diethyl ether to induce solidification. If trituration fails, purify the oil using column chromatography. Ensure all solvent is removed under high vacuum.
PUR-003 Presence of Starting Material (2-Bromobenzyl Cyanide) in Purified Product Incomplete reaction. Similar polarity to the desired product making separation difficult.If the reaction is incomplete, consider optimizing the reaction conditions (e.g., longer reaction time, higher temperature). For purification, utilize column chromatography with a carefully selected eluent system to improve separation.
PUR-004 Contamination with Isomeric Byproducts (N1 vs. N2 isomers) The reaction conditions can lead to the formation of both N1 and N2 substituted tetrazole isomers.Separation of these isomers can be challenging but is often achievable with careful column chromatography using a shallow solvent gradient. Monitor fractions closely by TLC.
PUR-005 Final Product is Colored Presence of colored impurities from the reaction mixture. Degradation of the product.Treat the solution of the product with activated charcoal before the final crystallization step. Ensure that the purification process is not carried out at excessively high temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial purification techniques for crude this compound?

A1: The initial purification strategy depends on the nature of the impurities. A common and effective first step is an acid-base extraction. Due to the acidic nature of the tetrazole ring (pKa ≈ 4-5), it can be deprotonated with a base (e.g., NaOH, NaHCO3) to form a water-soluble salt. This allows for the separation from non-acidic organic impurities. Subsequent acidification of the aqueous layer will precipitate the purified tetrazole. For further purification, recrystallization or column chromatography can be employed.

Q2: What are suitable recrystallization solvents for this compound?

A2: The choice of solvent for recrystallization depends on the impurity profile. Based on general solubility of similar tetrazoles, good single-solvent options to try are ethanol, isopropanol, or acetonitrile. A solvent system, such as ethyl acetate/hexanes or dichloromethane/hexanes, can also be effective. It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system.

Q3: How can I separate the N1 and N2 isomers of 5-(2-Bromo-benzyl)-tetrazole?

A3: The separation of N1 and N2 isomers is a common challenge in tetrazole chemistry. These isomers often have very similar polarities. High-performance column chromatography is typically the most effective method. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) on silica gel can often resolve the two isomers. Careful monitoring of the fractions by thin-layer chromatography (TLC) is crucial.

Q4: What are the typical conditions for column chromatography of this compound?

A4: For silica gel column chromatography, a good starting point for the eluent system is a mixture of ethyl acetate and hexanes. The ratio can be optimized based on the separation observed on a TLC plate. A typical starting ratio might be 20-30% ethyl acetate in hexanes, with the polarity gradually increased if the compound does not elute.

Q5: My purified product shows a broad melting point. What does this indicate?

A5: A broad melting point range is a strong indication of the presence of impurities. These could be residual starting materials, isomeric byproducts, or reaction side-products. Further purification by recrystallization or column chromatography is recommended to obtain a sharp melting point.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction
  • Dissolve the crude this compound in an organic solvent such as ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with a saturated aqueous solution of sodium bicarbonate (or 1M NaOH) three times.

  • Combine the aqueous layers.

  • Wash the combined aqueous layers with ethyl acetate to remove any remaining non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1M HCl.

  • The purified this compound should precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water.

  • Dry the product under vacuum.

Protocol 2: Purification by Recrystallization
  • Place the crude this compound in a flask.

  • Add a minimal amount of a suitable hot solvent (e.g., ethanol, acetonitrile) to dissolve the solid completely.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution heated for a few minutes.

  • Filter the hot solution to remove any insoluble impurities and the activated charcoal.

  • Allow the filtrate to cool slowly to room temperature to form crystals.

  • For maximum yield, the flask can be placed in an ice bath to induce further crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Protocol 3: Purification by Column Chromatography
  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

  • Adsorb the sample onto a small amount of silica gel and load it onto the top of the column.

  • Elute the column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Collect fractions and monitor them by TLC.

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Physicochemical Properties of Tetrazoles

PropertyValueNotes
pKa of Tetrazole NH ~4-5This acidity allows for easy deprotonation and subsequent purification by acid-base extraction.
General Solubility Generally soluble in polar organic solvents (e.g., ethanol, acetone, ethyl acetate). Sparingly soluble in non-polar solvents (e.g., hexanes) and water at acidic pH.Solubility can be manipulated for purification purposes.

Visualizations

Purification_Workflow crude Crude this compound extraction Acid-Base Extraction crude->extraction Initial Purification recrystallization Recrystallization extraction->recrystallization Further Purification column Column Chromatography extraction->column Alternative/Further Purification impurities Impurities extraction->impurities pure_product Pure Product recrystallization->pure_product column->pure_product

Caption: General purification workflow for crude this compound.

Troubleshooting_Tree start Crude Product Analysis (TLC, NMR) oily Product is an oil? start->oily Yes impure_solid Solid with impurities? start->impure_solid No triturate Triturate with non-polar solvent oily->triturate Try first isomers Isomers present? impure_solid->isomers Check for isomers recrystallize Recrystallize isomers->recrystallize No column_isomers Column Chromatography (shallow gradient) isomers->column_isomers Yes column_oil Column Chromatography triturate->column_oil Fail pure Pure Product triturate->pure Success column_oil->pure recrystallize->pure column_isomers->pure

Caption: Troubleshooting decision tree for purification strategy selection.

Avoiding explosive hazards with azides in tetrazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on avoiding explosive hazards associated with the use of azides in tetrazole synthesis. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary explosive hazards associated with traditional tetrazole synthesis?

A1: The primary hazards stem from the use of azide reagents, particularly sodium azide, in combination with acids or certain metal catalysts. This can lead to the formation of highly toxic and explosive hydrazoic acid (HN₃).[1][2] Heavy metal azides, which can be formed in the presence of metals like copper, lead, or zinc, are also shock-sensitive and can detonate violently.[1][3] Organic azides themselves can be thermally unstable and decompose explosively, especially low molecular weight azides.[3]

Q2: What is hydrazoic acid and why is it so dangerous?

A2: Hydrazoic acid (HN₃) is a colorless, volatile, and extremely explosive liquid. It is highly toxic, with a toxicity comparable to cyanides.[4] It can be formed when sodium azide reacts with acids, even weak acids like water under certain conditions.[1][2] Its high volatility and explosive nature make it a significant risk in tetrazole synthesis.

Q3: Are there safer alternatives to sodium azide for tetrazole synthesis?

A3: Yes, several safer alternatives and methods exist. Trimethylsilyl azide (TMSN₃) is considered a safer alternative to sodium azide/acid combinations as it is less prone to forming hydrazoic acid.[5] Additionally, azide-free synthesis routes have been developed, such as the use of diformylhydrazine, which circumvents the need for any azide reagents.[6]

Q4: How can I minimize the risks when working with sodium azide?

A4: To minimize risks:

  • Avoid Acids: Strictly avoid the use of strong acids in the presence of sodium azide to prevent the formation of hydrazoic acid.[1][2]

  • Use Appropriate Solvents: Do not use chlorinated solvents like dichloromethane or chloroform, as they can react with azides to form explosive compounds.[7]

  • Avoid Heavy Metals: Prevent contact with heavy metals such as lead, copper, silver, and their salts to avoid the formation of highly sensitive metal azides.[1][3] Use plastic or glass spatulas and equipment.

  • Temperature Control: Maintain careful control over reaction temperature, as many azides are thermally sensitive.

  • Proper Quenching: At the end of the reaction, any unreacted sodium azide must be quenched safely. A common method is the addition of a sodium nitrite solution followed by acidification.[7][8][9]

Q5: What is continuous flow chemistry and how does it improve the safety of tetrazole synthesis?

A5: Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a microreactor or a tube. This technology significantly enhances safety in tetrazole synthesis for several reasons:

  • Small Reaction Volumes: Only small quantities of hazardous materials are reacting at any given moment, minimizing the potential impact of an explosive event.[10][11][12]

  • Excellent Heat Transfer: Microreactors have a high surface-area-to-volume ratio, allowing for precise and efficient temperature control, which is crucial for managing potentially exothermic reactions.

  • No Headspace: In a closed-loop flow system, there is no headspace for explosive gases like hydrazoic acid to accumulate.[12]

  • In-line Quenching: Unreacted hazardous reagents can be quenched in-line before the product is collected, further enhancing safety.[11]

Troubleshooting Guide

Problem 1: Low or no yield of the desired tetrazole.

Possible CauseSuggested Solution
Insufficient reaction temperature or time Optimize the reaction temperature and time. Some [3+2] cycloadditions require elevated temperatures to proceed at a reasonable rate. However, be cautious of the thermal stability of your reagents and products.[13][14]
Poor nitrile activation In traditional methods, the nitrile needs to be activated by a Lewis or Brønsted acid. Ensure your catalyst (e.g., ZnBr₂, NH₄Cl) is active and present in the correct stoichiometry.[15][16][17]
Presence of moisture High humidity can be problematic, especially for water-sensitive reagents.[18] Ensure all glassware is dry and use anhydrous solvents if necessary.
Substrate reactivity Electron-withdrawing groups on the nitrile generally favor the [3+2] cycloaddition, while electron-donating groups can decrease reactivity.[5][12] For less reactive nitriles, more forcing conditions or a different catalytic system may be required.
Catalyst deactivation If using a heterogeneous catalyst, it may have lost its activity. Consider regenerating or replacing the catalyst.[19]

Problem 2: Formation of significant side products.

Possible CauseSuggested Solution
Nitrile hydration In aqueous conditions or in the presence of strong acids, the nitrile may be hydrolyzed to the corresponding amide. Using a milder catalyst or an azide-free method can mitigate this. Continuous flow synthesis without a metal promoter can also suppress nitrile hydration.[12]
Formation of regioisomers In the synthesis of 1,5-disubstituted tetrazoles, a mixture of regioisomers can be formed. The choice of catalyst and reaction conditions can influence the regioselectivity.
Decomposition of starting materials or product Prolonged heating at high temperatures can lead to the decomposition of the azide starting material or the tetrazole product.[14] Optimize the reaction time and temperature to minimize degradation.

Problem 3: Difficulty in product purification.

Possible CauseSuggested Solution
Removal of metal catalyst If a metal catalyst (e.g., zinc or tin salts) is used, its removal from the final product can be challenging. Consider using a heterogeneous catalyst that can be easily filtered off, or an azide-free method.
Separation from unreacted starting materials If the reaction has not gone to completion, separating the tetrazole product from the starting nitrile can be difficult due to similar polarities. Optimize the reaction to achieve full conversion. Flash column chromatography with a carefully selected solvent system may be necessary.[20]
Product is highly polar Tetrazoles are often polar compounds. Purification by extraction may require the use of more polar organic solvents. Crystallization is often a good method for purifying tetrazoles.

Data Presentation

Table 1: Comparison of Yields and Reaction Times for 5-Phenyl-1H-tetrazole Synthesis under Various Catalytic Conditions.

CatalystAzide SourceSolventTemperature (°C)Time (h)Yield (%)Reference
Yb(OTf)₃NaN₃Toluene1101292[15]
ZnBr₂NaN₃Water1001295[15]
L-prolineNaN₃DMF120594[15]
Co(II)-complexNaN₃DMSO1101299[13][14]
Co-Ni/Fe₃O₄@MMSHSNaN₃DMF1000.298[21]
Zeolite H-XNaN₃Solvent-free120696[7]
Continuous FlowNaN₃NMP/H₂O1900.33~99[22][23]

Table 2: Thermal Decomposition Temperatures of Selected Organic Azides.

CompoundDecomposition Onset Temperature (°C)Reference
2-AzidophenylmethanolNot specified[10][24]
2-AzidobenzenecarbaldehydeNot specified[10][24]
1-(2-Azidophenyl)-1-ethanoneNot specified[10][24]
(2-Azidophenyl)(phenyl)methanoneNot specified[10][24]
1-Azido-2-nitrobenzeneNot specified[10][24]
Acyl azides (general)Varies, can be low[25]
Phenyl azideDecomposes above 175°C[26]

Table 3: Impact Sensitivity of Selected Energetic Tetrazole Derivatives.

CompoundImpact Sensitivity (J)Reference
Dihydroxylammonium 1,2-di(1H-tetrazol-5-yl)ethane-1,2-dione>60[27]
4-amino-1,2,5-oxadiazol-3-yl(1H-tetrazol-5-yl)methanone oxime and its salts>40[28]
Representative azido and fused-tetrazole explosives10 - 12[29]

Experimental Protocols

Protocol 1: Azide-Free Synthesis of 1-Aryl-1H-tetrazoles using Diformylhydrazine

This protocol is an adaptation of a safer, scalable method that avoids the use of azides.[6]

Materials:

  • Aryl amine

  • Concentrated hydrochloric acid

  • Sodium nitrite

  • Diformylhydrazine

  • Sodium carbonate

  • Water

Procedure:

  • Diazotization:

    • Suspend the aryl amine hydrochloride in water in a reaction vessel.

    • Add concentrated hydrochloric acid and cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture for 1 hour at 0-5 °C to ensure complete formation of the diazonium salt.

  • Tetrazole Formation:

    • In a separate reactor, prepare a solution of diformylhydrazine in an aqueous sodium carbonate solution and cool it to 0-5 °C.

    • Slowly add the previously prepared cold diazonium salt solution to the diformylhydrazine solution, keeping the temperature below 10 °C.

    • Stir the reaction mixture at this temperature for 2-3 hours.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Work-up and Isolation:

    • The product often precipitates from the reaction mixture.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water and then with a suitable organic solvent (e.g., ethanol or isopropanol) to remove impurities.

    • Dry the product under vacuum to obtain the 1-aryl-1H-tetrazole.

Protocol 2: Continuous Flow Synthesis of 5-Substituted-1H-tetrazoles

This protocol is based on a safe and efficient microreactor synthesis.[10][11][12][22][23]

Materials and Equipment:

  • Nitrile substrate

  • Sodium azide

  • N-Methyl-2-pyrrolidone (NMP)

  • Water

  • Syringe pump

  • Stainless steel syringe

  • PFA or stainless steel tubing reactor coil

  • Heating bath (e.g., oil bath)

  • Back pressure regulator

  • Collection vessel

  • Sodium nitrite solution (for quenching)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the nitrile substrate in a mixture of NMP and water (e.g., 9:1 v/v). A typical concentration is 0.4 M.

    • Prepare a separate stock solution of sodium azide in water.

    • For a single-feed system, carefully dissolve the sodium azide in the nitrile solution. A typical stoichiometry is 1.05 equivalents of sodium azide to 1 equivalent of nitrile.

  • System Setup:

    • Assemble the continuous flow reactor system, ensuring all connections are secure. The reactor coil should be immersed in the heating bath.

    • Set the desired reaction temperature (e.g., 190 °C).

    • Set the back pressure regulator to maintain the reaction mixture in the liquid phase at the reaction temperature.

  • Reaction:

    • Load the reagent solution into the stainless steel syringe and place it in the syringe pump.

    • Set the flow rate on the syringe pump to achieve the desired residence time in the heated zone of the reactor (e.g., a 20-minute residence time).

    • Start the pump to flow the reagent solution through the reactor.

    • The product solution will exit the reactor and pass through the back pressure regulator.

  • Quenching and Collection:

    • The effluent from the reactor can be passed through a T-mixer where a solution of sodium nitrite is introduced to quench any unreacted azide.

    • Collect the product mixture in a collection vessel.

  • Work-up and Isolation:

    • Dilute the collected reaction mixture with water.

    • Adjust the pH to precipitate the tetrazole product (typically pH 2-3 with HCl).

    • Collect the solid product by filtration, wash with water, and dry under vacuum.

    • Alternatively, the product can be extracted with an organic solvent, and the solvent evaporated to yield the purified tetrazole.

Mandatory Visualization

Below is a decision-making workflow for selecting a safer tetrazole synthesis route, presented in the DOT language for Graphviz.

Safer_Tetrazole_Synthesis start Start: Need to Synthesize a Tetrazole is_azide_acceptable Is the use of any azide reagent acceptable? start->is_azide_acceptable azide_free_route Pursue Azide-Free Synthesis (e.g., Diformylhydrazine method) is_azide_acceptable->azide_free_route No can_use_flow_chem Is continuous flow chemistry equipment available? is_azide_acceptable->can_use_flow_chem Yes end_safe Safe Tetrazole Product azide_free_route->end_safe flow_synthesis Recommended: Continuous Flow Synthesis - Minimizes hazards - Excellent temperature control - Small reaction volumes can_use_flow_chem->flow_synthesis Yes batch_synthesis Batch Synthesis with Enhanced Safety Precautions can_use_flow_chem->batch_synthesis No flow_synthesis->end_safe safer_azide_source Select a Safer Azide Source (e.g., Trimethylsilyl azide (TMSN3)) batch_synthesis->safer_azide_source strict_precautions Implement Strict Safety Protocols: - Avoid acids and heavy metals - Use appropriate solvents - Ensure proper quenching safer_azide_source->strict_precautions end_caution Tetrazole Product (Proceed with Caution) strict_precautions->end_caution

Caption: Decision workflow for selecting a safer tetrazole synthesis method.

References

Technical Support Center: Synthesis of 1,5-Disubstituted Tetrazoles

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 1,5-disubstituted tetrazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during their experiments.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis of 1,5-disubstituted tetrazoles.

Issue 1: Low or No Product Yield

  • Question: My reaction is yielding very little or no 1,5-disubstituted tetrazole. What are the possible causes and how can I improve the yield?

  • Answer: Low yields can stem from several factors related to starting materials, reaction conditions, and the chosen synthetic route. Here’s a systematic approach to troubleshooting:

    • Starting Material Quality: Ensure the purity of your starting materials. Impurities in amines, aldehydes, isocyanides, or the azide source can interfere with the reaction. For instance, the low boiling point of some aldehydes, like acetaldehyde, can lead to its evaporation from the reaction mixture, resulting in lower yields.[1]

    • Reaction Conditions:

      • Temperature: While many modern methods operate at room temperature, some reactions, particularly traditional [3+2] cycloadditions, may require elevated temperatures to proceed at a reasonable rate.[1] Conversely, for some sensitive substrates, high temperatures can lead to decomposition.

      • Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF are commonly used. For Ugi-azide reactions, methanol is a frequent choice.[1] In some cases, "green" chemistry approaches using water with a phase-transfer catalyst have shown success, with yields ranging from 43% to 56%.[2][3]

      • Catalyst: For azide-nitrile cycloadditions, the use of a Lewis acid (e.g., ZnCl₂) or a Brønsted acid can activate the nitrile group and enhance the reaction rate.[4] The absence of a necessary catalyst can be a reason for low yield.

    • Reaction Time: Ensure the reaction has been allowed to run to completion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Ugi-Azide Specifics: In the Ugi-azide reaction, the concentration of reactants is important. High concentrations (0.5M - 2.0M) generally give the highest yields.[5]

Issue 2: Formation of Regioisomers (2,5-Disubstituted Tetrazoles)

  • Question: My reaction is producing a mixture of 1,5- and 2,5-disubstituted tetrazoles. How can I improve the regioselectivity for the 1,5-isomer?

  • Answer: The formation of the 2,5-disubstituted isomer is a common side reaction, especially when alkylating a pre-formed 5-substituted-1H-tetrazole.[6] The regioselectivity is influenced by the nature of the substituent at the 5-position, the alkylating agent, and the reaction conditions.

    • Synthetic Route Selection:

      • The Ugi-azide reaction is a powerful method that generally leads directly to 1,5-disubstituted tetrazoles with high regioselectivity.

      • Direct [3+2] cycloaddition of an organic azide with a nitrile can also be regioselective, often favoring the 1,5-isomer, particularly with electron-withdrawing groups on the nitrile.

    • Alkylation of 5-Substituted-1H-Tetrazoles: When using this method, the ratio of 1,5- to 2,5-isomers can be difficult to control.

      • Steric Hindrance: While it might be assumed that bulky electrophiles would favor the less sterically hindered N2 position (leading to the 2,5-isomer), the regioselectivity is not solely governed by sterics.[7]

      • Reaction Mechanism: The regioselectivity can be dependent on whether the alkylation proceeds via an SN1 or SN2 mechanism.[7]

      • Catalyst and Base: The choice of base and catalyst can influence the nucleophilicity of the different nitrogen atoms in the tetrazole ring, thereby affecting the product ratio.

Issue 3: Presence of Other Side Products

  • Question: Besides regioisomers, I am observing other impurities in my reaction mixture. What could they be and how can I avoid them?

  • Answer: Several other side reactions can occur depending on the synthetic method.

    • Hydrolysis of Intermediates: In the Ugi-azide reaction, intermediates can be susceptible to hydrolysis, especially if water is present and not a planned part of the solvent system. This can lead to the formation of α-ketoamides or other degradation products.[2] It is crucial to use dry solvents and reagents if the reaction is sensitive to moisture.

    • Reaction of Azide with Isocyanide: In the Ugi-azide reaction, a potential side product is the 1-substituted tetrazole formed from the cycloaddition of hydrazoic acid (formed in situ from TMSN₃ and methanol) with the isocyanide. This side reaction can be minimized by using stoichiometric amounts of the azide source at low temperatures and in the absence of an acid catalyst.

    • Thermal Decomposition: Tetrazoles are high-energy compounds. At elevated temperatures, they can undergo thermal decomposition, which may lead to the extrusion of nitrogen gas and the formation of reactive nitrilimine intermediates.[8] These intermediates can then react further to form various byproducts. It is advisable to use the lowest effective temperature for the reaction.

    • Retro [2+3] Cycloaddition: Under certain conditions, such as C-H deprotonation with strong bases, N-protected tetrazoles can undergo a retro [2+3] cycloaddition, leading to ring-opened products.[9]

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to 1,5-disubstituted tetrazoles?

A1: The two primary and most versatile methods for synthesizing 1,5-disubstituted tetrazoles are:

  • The Ugi-Azide Reaction: This is a four-component reaction involving an aldehyde, an amine, an isocyanide, and an azide source (commonly trimethylsilyl azide, TMSN₃). This method is highly efficient and directly yields the 1,5-disubstituted product.[1][2]

  • [3+2] Cycloaddition: This reaction involves the cycloaddition of an organic nitrile with an organic azide. This method's success and regioselectivity can be highly dependent on the electronic properties of the substrates and often requires a catalyst.[10][11]

Other methods include the reaction of imidoyl chlorides with sodium azide and the conversion of N-substituted amides.[12]

Q2: How can I purify my 1,5-disubstituted tetrazole from the 2,5-regioisomer?

A2: The separation of 1,5- and 2,5-disubstituted tetrazole isomers can be challenging due to their similar physical properties.

  • Column Chromatography: Silica gel column chromatography is the most common method for separating these isomers. A careful selection of the eluent system is crucial for achieving good separation.[6]

  • Recrystallization: If one isomer is formed in significant excess and the product is a solid, fractional recrystallization may be an effective purification method.

Q3: Are there any safety precautions I should be aware of when working with azides?

A3: Yes, working with azides requires strict safety measures.

  • Hydrazoic Acid (HN₃): Sodium azide can react with acid to form hydrazoic acid, which is highly toxic and explosive. Reactions involving sodium azide and an acid should be performed in a well-ventilated fume hood, and the concentration of hydrazoic acid should be carefully controlled.

  • Heavy Metal Azides: Avoid contact of sodium azide with heavy metals (e.g., lead, copper), as this can form highly shock-sensitive and explosive heavy metal azides.

  • Trimethylsilyl Azide (TMSN₃): TMSN₃ is volatile and toxic. It should be handled with care in a fume hood.

Q4: Can I use "Click Chemistry" to synthesize 1,5-disubstituted tetrazoles?

A4: The term "Click Chemistry" is most famously associated with the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles. While the [3+2] cycloaddition to form tetrazoles shares mechanistic similarities, the term is not as commonly applied. However, the principles of click chemistry—high yield, stereospecificity, and simple workup—are certainly goals in modern tetrazole synthesis.[3][13][14] Some newer methods for tetrazole synthesis, particularly those that are highly efficient and produce minimal byproducts, align with the click chemistry philosophy.[3]

Data Presentation

Table 1: Comparison of Yields in Different Solvents for the Ugi-Azide Synthesis of 1,5-Disubstituted Tetrazoles

EntryAldehydeAmineIsocyanideSolventCatalyst (10 mol%)Yield (%)Reference
1BenzaldehydeAnilinetert-Butyl isocyanideWaterTTAB43[2]
2BenzaldehydeAnilinetert-Butyl isocyanideMethanolNone55[2]
34-ChlorobenzaldehydeBenzylamineCyclohexyl isocyanideWaterTTAB56[2]
44-ChlorobenzaldehydeBenzylamineCyclohexyl isocyanideMethanolNone66[2]

TTAB: Tetradecyltrimethylammonium bromide

Table 2: Influence of Reaction Conditions on the Regioselectivity of Tetrazole Synthesis

Starting MaterialReagentsConditionsProduct Ratio (1,5-isomer : 2,5-isomer)Predominant IsomerReference
5-Phenyl-1H-tetrazoleBenzyl bromide, K₂CO₃DMF, rtMixture (ratio not specified)2,5-isomer often major[6]
5-Substituted-1H-tetrazoleAlkylating agentVariesHighly variableDependent on substrate and conditions[7]

Experimental Protocols

Protocol 1: General Procedure for the Ugi-Azide Synthesis of 1,5-Disubstituted Tetrazoles in Methanol

This protocol is adapted from a general method that provides good to excellent yields for a variety of substrates.[1]

  • To a solution of the amine (1.0 mmol) in methanol (3 mL) in a round-bottom flask, add the aldehyde (1.0 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the isocyanide (1.0 mmol) to the mixture, followed by trimethylsilyl azide (TMSN₃, 1.0 mmol).

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,5-disubstituted tetrazole.

Protocol 2: Synthesis of 5-Substituted-1H-tetrazole via [3+2] Cycloaddition of a Nitrile and Sodium Azide

This protocol is a general and safe method for the synthesis of the tetrazole core, which can then be N-alkylated.

  • In a round-bottom flask, combine the nitrile (10 mmol), sodium azide (12 mmol), and ammonium chloride (11 mmol).

  • Add dimethylformamide (DMF, 20 mL) as the solvent.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, carefully pour the reaction mixture into a beaker containing 100 mL of water and acidify with dilute HCl to a pH of ~2.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

  • The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water).

Visualizations

experimental_workflow cluster_ugi Ugi-Azide Synthesis cluster_cycloaddition [3+2] Cycloaddition and Alkylation start_ugi Amine + Aldehyde in MeOH add_reagents Add Isocyanide and TMSN3 start_ugi->add_reagents react_ugi Stir at RT (24-48h) add_reagents->react_ugi workup_ugi Concentrate and Purify (Chromatography) react_ugi->workup_ugi product_ugi 1,5-Disubstituted Tetrazole workup_ugi->product_ugi start_cyclo Nitrile + NaN3 + NH4Cl in DMF react_cyclo Heat (100-120°C, 12-24h) start_cyclo->react_cyclo workup_cyclo Acidify and Filter react_cyclo->workup_cyclo intermediate 5-Substituted-1H-tetrazole workup_cyclo->intermediate alkylation Alkylation (e.g., R-X, Base) intermediate->alkylation product_mixture Mixture of 1,5- and 2,5-Isomers alkylation->product_mixture

Caption: General workflows for synthesizing 1,5-disubstituted tetrazoles.

troubleshooting_logic start Problem Encountered low_yield Low / No Yield start->low_yield isomers Mixture of Regioisomers start->isomers other_byproducts Other Side Products start->other_byproducts check_reagents Check Starting Material Purity low_yield->check_reagents Possible Cause check_conditions Verify Reaction Conditions (Temp, Solvent, Catalyst) low_yield->check_conditions Possible Cause check_time Monitor Reaction to Completion low_yield->check_time Possible Cause select_route Choose Regioselective Route (e.g., Ugi-Azide) isomers->select_route Solution optimize_alkylation Optimize Alkylation Conditions (Base, Solvent) isomers->optimize_alkylation Solution use_dry_solvents Prevent Hydrolysis (Use Dry Solvents) other_byproducts->use_dry_solvents Solution control_temp Avoid Thermal Decomposition (Lower Temp) other_byproducts->control_temp Solution stoichiometry Control Stoichiometry (Azide Source) other_byproducts->stoichiometry Solution

Caption: Troubleshooting logic for common synthesis issues.

References

Technical Support Center: Regioselectivity of Tetrazole Alkylation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the regioselective alkylation of tetrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to controlling the N1 and N2 selectivity during the alkylation of 5-substituted tetrazoles.

Troubleshooting Guide

This guide addresses common issues encountered during tetrazole alkylation experiments and offers potential solutions.

Question: My tetrazole alkylation is yielding a mixture of N1 and N2 isomers with poor selectivity. How can I improve the regioselectivity?

Answer:

Improving the regioselectivity of tetrazole alkylation often requires a systematic approach to optimizing reaction conditions. Several factors can influence the N1 versus N2 selectivity, and the ideal conditions will depend on the specific substrate and desired isomer. Here are key parameters to investigate:

  • Choice of Alkylating Agent: The nature of the alkylating agent plays a pivotal role. For instance, the diazotization of aliphatic amines has been reported to preferentially yield 2,5-disubstituted tetrazoles.[1][2][3]

  • Solvent Effects: The polarity of the solvent can significantly impact the regioselectivity. For some systems, switching between solvents like THF and DMSO can reverse the selectivity.[4]

  • Use of Catalysts: Lewis acids such as aluminum triflate (Al(OTf)₃) and boron trifluoride etherate (BF₃·Et₂O) have been successfully employed to direct the alkylation towards the N2 position.[5][6][7][8]

  • Reaction Temperature: Temperature can be a critical factor. In some cases, S-alkylation versus N-alkylation of tetrazole-5-thiones was controlled by adjusting the reaction temperature.[9]

  • Nature of the Base and Counter-ion: The choice of base and the resulting counter-ion can influence the nucleophilicity of the tetrazole anion and, consequently, the regioselectivity.

  • Steric and Electronic Effects of the 5-Substituent: The substituent at the 5-position of the tetrazole ring can sterically hinder the approach to the N1 position, favoring N2 alkylation. Electron-withdrawing groups can also influence the electron density at the different nitrogen atoms.[1]

Question: I am trying to selectively synthesize the N2-alkylated tetrazole. What specific methods are recommended?

Answer:

Several methods have been developed for the regioselective synthesis of N2-alkylated tetrazoles:

  • Al(OTf)₃-Catalyzed Arylation with Diazo Compounds: A protocol using aluminum triflate as a catalyst for the N2-arylation of tetrazoles with diazo compounds has been shown to be highly regioselective for the 2-substituted product under mild conditions.[5][6]

  • Alkylation with Alcohols in the Presence of BF₃·Et₂O: The use of tertiary alcohols or benzyl alcohol in the presence of boron trifluoride-diethyl ether complex can lead to high yields of the corresponding 2-alkyl-5-R-tetrazoles with high regioselectivity.[7][8]

  • Diazotization of Aliphatic Amines: This method has been reported to preferentially form 2,5-disubstituted tetrazoles.[2][3]

  • Mechanochemical Synthesis: Under mechanochemical conditions (ball milling), the alkylation of tetrazoles with phenacyl halides has been shown to enhance the selectivity for N2 regioisomers.[10]

Question: How can I favor the formation of the N1-alkylated tetrazole isomer?

Answer:

While many methods favor the N2 isomer, N1-selective alkylation can be achieved under specific conditions:

  • Use of Specific Methylating Agents: An efficient and mild regioselective synthesis of 1-methyl-1H-tetrazole has been described using methyl 2,2,2-trichloroacetimidate, leading to high yields of the N1-methylated products.[6][11]

  • Solvent Control: In certain systems, using a solvent like DMSO with a base such as NaHMDS can favor the N1-alkylated product over the N2 isomer.[4]

  • Protecting Group Strategies: The use of a protecting group on one of the nitrogen atoms can direct alkylation to the desired position. For example, 1N-PMB-protected tetrazoles can be functionalized at the 5-position and subsequently deprotected.[12]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism that governs the regioselectivity of tetrazole alkylation?

A1: The alkylation of the tetrazolate anion is a two-stage process.[13] The first, rate-limiting stage involves the interaction between the anion and the alkylating agent to form an active intermediate. The second stage is a rapid reorganization of this intermediate to yield the isomeric N1- and N2-tetrazoles.[13] The regioselectivity can be influenced by whether the reaction proceeds through a first-order (SN1-like) or second-order (SN2-like) nucleophilic substitution mechanism.[1][14]

Q2: How does the substituent at the 5-position of the tetrazole ring affect the N1/N2 ratio?

A2: The electronic and steric properties of the 5-substituent are critical. Electron-donating groups can increase the nucleophilicity of the tetrazole ring, while electron-withdrawing groups can decrease it. The nature of the substituent also influences the relative stability of the N1 and N2 isomers.[11] Steric hindrance from a bulky 5-substituent can disfavor alkylation at the adjacent N1 position, leading to a preference for the N2 isomer.[1]

Q3: Are there any quantitative data available to predict the outcome of a specific reaction?

A3: Yes, the literature provides data on N1:N2 ratios for various reaction conditions. Below is a summary table of representative examples. However, it is important to note that these ratios can be substrate-dependent.

Quantitative Data on Regioselectivity

5-SubstituentAlkylating AgentCatalyst/BaseSolventTemperature (°C)N1:N2 RatioReference
PhenylBenzyl BromideK₂CO₃DMFRT45:55[15]
Aryl4-Bromophenylethylamine (via diazotization)NaNO₂/AcOHMeCN0 to RT3:1 (for 2,4-dimethoxybenzonitrile derived tetrazole)[1]
Aryl4-Bromophenylethylamine (via diazotization)NaNO₂/AcOHMeCN0 to RTOnly N2 isomer (for 3,5-dinitrobenzonitrile derived tetrazole)[1]
H, Me, Ph3-Chlorobut-2-en-1-olBF₃·Et₂O1,2-dichloroethaneRT<1:99[8]
HBenzyl alcoholBF₃·Et₂O1,2-dichloroethaneRTOnly N2 isomer[7]
VariousMethyl 2,2,2-trichloroacetimidate---High N1 selectivity (85-97% yield of N1)[6][11]

Experimental Protocols

Protocol 1: General Procedure for N2-Selective Alkylation using Alcohols and BF₃·Et₂O [7][8]

  • To a solution of the 5-substituted-1H-tetrazole (1 mmol) and the corresponding alcohol (1.2 mmol) in 1,2-dichloroethane (5 mL), add boron trifluoride-diethyl ether complex (1.5 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for the time required for the reaction to complete (monitor by TLC).

  • Upon completion, quench the reaction by pouring the mixture into a saturated aqueous solution of sodium bicarbonate (20 mL).

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N2-alkylated tetrazole.

Protocol 2: N1-Selective Methylation using Methyl 2,2,2-trichloroacetimidate [6][11]

  • To a solution of the 5-substituted-1H-tetrazole (1.0 mmol) in a suitable solvent (e.g., dichloromethane), add methyl 2,2,2-trichloroacetimidate (1.2 mmol).

  • Add a catalytic amount of a suitable acid catalyst (e.g., triflic acid).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the N1-methylated tetrazole.

Visualizations

factors_influencing_regioselectivity cluster_factors Factors Influencing Regioselectivity cluster_outcome Alkylation Outcome Alkylating_Agent Alkylating Agent (e.g., R-X, R-OH, Ar-N2+) N1_Isomer N1-Alkylated Tetrazole Alkylating_Agent->N1_Isomer N2_Isomer N2-Alkylated Tetrazole Alkylating_Agent->N2_Isomer Solvent Solvent (e.g., THF, DMSO, DCE) Solvent->N1_Isomer Solvent->N2_Isomer Catalyst Catalyst / Base (e.g., Al(OTf)3, BF3.Et2O, K2CO3) Catalyst->N1_Isomer Catalyst->N2_Isomer Temperature Temperature Temperature->N1_Isomer Temperature->N2_Isomer Substituent 5-Substituent (R') (Steric & Electronic Effects) Substituent->N1_Isomer Substituent->N2_Isomer

Caption: Key factors influencing the N1 vs. N2 regioselectivity in tetrazole alkylation.

experimental_workflow Start Start: Mixture of N1/N2 Isomers Define_Target Define Target Isomer (N1 or N2) Start->Define_Target Screen_Conditions Screen Reaction Conditions: - Solvent - Base/Catalyst - Alkylating Agent - Temperature Define_Target->Screen_Conditions Analyze_Ratio Analyze N1:N2 Ratio (e.g., NMR, HPLC) Screen_Conditions->Analyze_Ratio Run small-scale reactions Analyze_Ratio->Screen_Conditions Re-screen if selectivity is poor Optimization Optimize Leading Conditions Analyze_Ratio->Optimization Identify favorable conditions Scale_Up Scale-Up Synthesis Optimization->Scale_Up End End: Desired Regioisomer Scale_Up->End

Caption: A general workflow for optimizing the regioselective alkylation of tetrazoles.

References

Troubleshooting low conversion rates in nitrile to tetrazole reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low conversion rates in nitrile to tetrazole reactions.

Frequently Asked Questions (FAQs)

Q1: My nitrile to tetrazole reaction is not proceeding, and I am recovering most of my starting material. What are the common causes?

A1: Several factors could be contributing to a stalled reaction. Here's a systematic approach to troubleshooting:

  • Inadequate Activation of the Nitrile: The [3+2] cycloaddition of an azide to a nitrile requires activation of the nitrile group. This is typically achieved using a Lewis acid or a Brønsted acid catalyst. Without a suitable catalyst, the reaction is often sluggish or does not proceed at all, especially with electron-rich or sterically hindered nitriles.[1][2]

  • Improper Reaction Conditions: Temperature and reaction time are critical. Many nitrile to tetrazole conversions require elevated temperatures (often 100-150 °C) and prolonged reaction times to achieve good conversion.[2] Insufficient heating or premature termination of the reaction can lead to the recovery of starting material.

  • Poor Solubility: The nitrile and the azide salt must be adequately dissolved in the reaction solvent for the reaction to occur efficiently. If either component has poor solubility, the reaction rate will be significantly reduced.

  • Catalyst Incompatibility or Deactivation: The chosen catalyst may not be suitable for your specific substrate. For instance, some catalysts may be sensitive to moisture or other functional groups present in the starting material.

  • Presence of Water (in non-aqueous reactions): In reactions that are not designed to be run in water, the presence of significant amounts of water can sometimes hinder the reaction, especially if it interferes with the catalyst.

Q2: I'm observing a low yield of my desired tetrazole product, along with the formation of byproducts. What are the likely side reactions?

A2: Low yields are often a result of competing side reactions or product degradation. Common issues include:

  • Nitrile Hydrolysis: Under certain conditions, especially in the presence of water and acid or base, nitriles can be hydrolyzed to the corresponding amide or carboxylic acid. This can be a significant side reaction if the reaction conditions are not optimized.

  • Product Degradation: Tetrazoles can be thermally unstable, and prolonged heating at high temperatures may lead to decomposition, reducing the overall yield.[3][4]

  • Formation of Hydrazoic Acid: In the presence of a Brønsted acid, sodium azide can be protonated to form hydrazoic acid (HN₃). While HN₃ can participate in the reaction, it is also highly volatile and toxic, and its formation can lead to safety hazards and potentially lower yields if it escapes the reaction mixture.[5][6]

Q3: How do I choose the right catalyst and solvent for my nitrile to tetrazole reaction?

A3: The choice of catalyst and solvent is crucial for a successful reaction and depends heavily on the nature of your nitrile substrate.

  • Catalysts:

    • Lewis Acids (e.g., ZnCl₂, ZnBr₂, AlCl₃, Co(II) complexes): These are highly effective for a broad range of nitriles, including both activated and unactivated ones.[1][3][4] Zinc salts are particularly popular and can be used in various solvents, including water.[1][7][8]

    • Brønsted Acids (e.g., NH₄Cl, triethylammonium chloride, silica sulfuric acid): These are also widely used and can be very effective, often in polar aprotic solvents like DMF or DMSO.[9][10]

  • Solvents:

    • Polar Aprotic Solvents (e.g., DMF, DMSO): These are excellent choices for dissolving both the nitrile and the azide salt, and they are compatible with a wide range of catalysts.[2][3][4]

    • Water: Using water as a solvent with a zinc catalyst offers a greener and safer alternative, minimizing the formation of volatile and toxic hydrazoic acid.[1][7][8]

    • Alcohols (e.g., isopropanol, n-butanol): These can also be used, particularly in combination with zinc catalysts.

Q4: What are the key safety precautions I should take when working with sodium azide?

A4: Sodium azide is a highly toxic substance and can form explosive compounds. Strict adherence to safety protocols is essential.

  • Toxicity: Sodium azide is acutely toxic if ingested or absorbed through the skin. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[11]

  • Formation of Hydrazoic Acid: Avoid contact of sodium azide with strong acids, as this will generate highly toxic and explosive hydrazoic acid gas.[6][12] Reactions involving acids and azides should be conducted with extreme caution and proper ventilation.

  • Explosive Metal Azides: Sodium azide can react with heavy metals (e.g., lead, copper, silver, mercury) to form highly shock-sensitive and explosive metal azides. Avoid using metal spatulas for handling sodium azide and ensure that your reaction setup does not contain these metals.[11][12]

  • Waste Disposal: Azide-containing waste should be quenched and disposed of according to your institution's safety guidelines. Never pour azide waste down the drain, as it can react with metal pipes to form explosive deposits.[12]

Troubleshooting Guide for Low Conversion Rates

This guide provides a structured approach to diagnosing and resolving low conversion rates in your nitrile to tetrazole synthesis.

Diagram: Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Low Conversion in Nitrile to Tetrazole Reactions start Low Conversion Observed check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions 2. Review Reaction Conditions check_reagents->check_conditions Reagents OK sub_reagents a. Purity of Nitrile? b. Freshness of Azide? c. Correct Molar Ratios? check_reagents->sub_reagents check_catalyst 3. Evaluate Catalyst System check_conditions->check_catalyst Conditions Correct sub_conditions a. Temperature too low? b. Reaction time too short? c. Inadequate mixing? d. Solvent appropriate? check_conditions->sub_conditions check_substrate 4. Assess Substrate Reactivity check_catalyst->check_substrate Catalyst Appropriate sub_catalyst a. Catalyst loading sufficient? b. Catalyst active? c. Alternative catalyst needed? check_catalyst->sub_catalyst optimize Systematically Optimize check_substrate->optimize Substrate is Challenging sub_substrate a. Electron-donating groups? b. Steric hindrance? check_substrate->sub_substrate success Improved Conversion optimize->success

Caption: A step-by-step workflow for troubleshooting low conversion rates.

Problem Potential Cause Recommended Solution
No reaction or very low conversion Inactive nitrile (electron-rich or sterically hindered)Increase reaction temperature and/or time. Consider using microwave irradiation to accelerate the reaction.[1] Switch to a more potent catalyst system, such as a stronger Lewis acid (e.g., AlCl₃) or a different catalyst class.
Ineffective catalystEnsure the catalyst is not old or deactivated. Increase the catalyst loading. Try a different catalyst; for example, if a Brønsted acid fails, a Lewis acid like ZnBr₂ might be more effective.[10]
Low reaction temperatureIncrease the temperature in increments of 10-20 °C. The optimal temperature can vary significantly depending on the substrate and catalyst.
Insufficient reaction timeMonitor the reaction progress using TLC or LC-MS and extend the reaction time until the starting material is consumed. Some reactions may require 24-48 hours.[4]
Low to moderate yield with byproducts Nitrile hydrolysisIf using aqueous conditions, ensure the pH is not too acidic or basic. In non-aqueous reactions, use anhydrous solvents and reagents.
Product decompositionAvoid excessively high temperatures or prolonged heating. Once the reaction is complete, work it up promptly.[3][4]
Sub-optimal solventThe solvent may not be effectively solubilizing all reactants. Consider switching to a solvent with better solubilizing properties for your specific substrate, such as DMSO or DMF.[3][4]

Data Presentation

Table 1: Comparison of Catalytic Systems for the Synthesis of 5-Phenyl-1H-tetrazole from Benzonitrile
Catalyst Solvent Temperature (°C) Time (h) Yield (%) Reference
ZnBr₂Water1001295--INVALID-LINK--
NH₄ClDMF1252486--INVALID-LINK--
Co(II) complexDMSO1101299[3][4]
Silica Sulfuric AcidDMFReflux592[9]
SO₃H-carbonDMF100675[13]
Table 2: Effect of Solvent on the Co(II)-catalyzed Synthesis of 5-Phenyl-1H-tetrazole
Solvent Temperature (°C) Time (h) Yield (%) Reference
DMSO1101299[3][4]
DMF1101280[3][4]
Acetonitrile1101250[3][4]
Methanol1101220[3][4]
Toluene1101215[3][4]

Experimental Protocols

Protocol 1: Zinc-Catalyzed Synthesis of 5-Substituted-1H-tetrazoles in Water

This protocol is adapted from the work of Demko and Sharpless.[7]

  • To a round-bottom flask equipped with a reflux condenser, add the nitrile (1.0 eq), sodium azide (1.2-1.5 eq), and zinc bromide (1.0 eq).

  • Add deionized water to achieve a concentration of approximately 1 M for the nitrile.

  • Heat the reaction mixture to reflux (approximately 100-105 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the mixture to pH 2-3 with an appropriate acid (e.g., 3M HCl). This will protonate the tetrazole and may cause it to precipitate.

  • If a precipitate forms, collect the product by vacuum filtration, wash with cold water, and dry.

  • If the product is water-soluble, extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography as needed.

Protocol 2: Ammonium Chloride-Catalyzed Synthesis of 5-Substituted-1H-tetrazoles in DMF

This protocol is a general procedure based on the classical Finnegan method.

  • To a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the nitrile (1.0 eq), sodium azide (1.2-1.5 eq), and ammonium chloride (1.1-1.3 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to dissolve the reactants.

  • Heat the reaction mixture to 120-130 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Maintain the temperature and stir the mixture for the required time (typically 12-48 hours), monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into a beaker of ice-water and acidify with an acid (e.g., 6M HCl) to pH 2-3 to precipitate the product.

  • Collect the solid product by vacuum filtration, wash thoroughly with water to remove any residual DMF and inorganic salts, and dry.

  • If no precipitate forms, extract the aqueous mixture with a suitable organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product as necessary.

Visualizations

Diagram: Generalized Reaction Mechanism

Reaction_Mechanism Generalized Mechanism of Lewis Acid Catalyzed Tetrazole Synthesis cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product RCN R-C≡N activated_nitrile R-C≡N···LA (Activated Nitrile) RCN->activated_nitrile + LA LA Lewis Acid (e.g., Zn²⁺) N3 N₃⁻ imidoyl_azide [R-C(N₃)=N···LA] activated_nitrile->imidoyl_azide + N₃⁻ (Nucleophilic Attack) tetrazole 5-R-Tetrazolate-LA Complex imidoyl_azide->tetrazole Cyclization final_product 5-R-1H-Tetrazole tetrazole->final_product Workup (Protonation)

Caption: The catalytic cycle of nitrile activation and cycloaddition.

References

Stability issues of tetrazole compounds under acidic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of tetrazole compounds under acidic conditions. It is intended for researchers, scientists, and professionals in drug development who may encounter stability challenges during their experiments.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the handling and analysis of tetrazole-containing compounds in acidic environments.

Issue 1: My tetrazole compound is showing unexpected degradation in an acidic solution.

  • Question: What are the common causes of tetrazole degradation in acidic media?

    • Answer: The stability of the tetrazole ring in acidic conditions is influenced by several factors including the strength of the acid, temperature, and the nature of substituents on the tetrazole ring and adjacent functional groups. While many tetrazole derivatives are relatively stable, prolonged exposure to strong acids, especially at elevated temperatures, can lead to ring cleavage or other degradation pathways. For instance, studies on angiotensin II receptor blockers like irbesartan have shown significant degradation (around 31%) when exposed to acidic conditions at 60°C for just one hour.[1]

  • Question: How can I minimize degradation during my experiments?

    • Answer: To minimize degradation, it is advisable to use the mildest acidic conditions and the lowest possible temperature that your experimental protocol allows. If possible, conduct experiments at room temperature or below. If elevated temperatures are necessary, minimize the exposure time. For compounds that are particularly acid-labile, consider using a buffered system to maintain a less aggressive pH.

  • Question: What are the likely degradation products I should be looking for?

    • Answer: Acid-catalyzed degradation of tetrazoles can lead to the formation of various products. In some cases, the tetrazole ring can be cleaved to form amines. For example, 1,5-diaryltetrazoles have been shown to decompose into amines in hot phosphoric acid. In the case of more complex molecules like losartan, forced degradation in acidic conditions has been found to produce several distinct degradation products.[2] For valsartan, acid hydrolysis can lead to co-eluting degradation products that may not be easily detectable by HPLC-PDA alone, necessitating the use of mass spectrometry for identification.[3]

Issue 2: I am developing a stability-indicating HPLC method and need to perform forced degradation under acidic conditions.

  • Question: What are the recommended starting conditions for forced acid degradation of a tetrazole compound?

    • Answer: A common starting point for forced acid degradation, as recommended by ICH guidelines, is to treat the drug substance with 0.1 M to 1 M hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[4][5] The reaction is often initially conducted at room temperature. If no degradation is observed, the temperature can be elevated to 50-70°C.[4][5] The goal is to achieve a target degradation of approximately 5-20%.[6]

  • Question: My compound seems very stable and is not degrading under standard forced degradation conditions. What should I do?

    • Answer: If your tetrazole compound shows high stability, you may need to employ more stringent conditions. This can include increasing the acid concentration (e.g., up to 5 N HCl), increasing the temperature (e.g., 70-80°C), and extending the reaction time.[7] For example, in the case of irbesartan, significant degradation was observed after 15 hours at 70°C in 5 N HCl.[7] It is crucial to monitor the degradation process at different time points to understand the degradation kinetics and avoid excessive degradation that might lead to secondary degradation products not relevant to normal storage conditions.

  • Question: How do I analyze the results of my forced degradation study?

    • Answer: The stressed samples should be analyzed using a stability-indicating analytical method, typically HPLC with a UV-Vis or PDA detector. It is essential to ensure that the method can separate the parent drug from all degradation products. Peak purity analysis using a PDA detector is recommended to confirm the homogeneity of the drug peak.[7] For complex degradation profiles or co-eluting peaks, coupling HPLC with a mass spectrometer (LC-MS) is highly beneficial for the identification and characterization of degradation products.[3][8]

Frequently Asked Questions (FAQs)

Q1: Are all tetrazole compounds unstable in acidic conditions?

A1: No, the stability of tetrazole compounds in acidic conditions varies significantly depending on the overall molecular structure. Many tetrazoles exhibit high stability across a wide pH range.[9] For example, some studies on losartan showed less than 1% degradation after 7 days at room temperature in 0.1 M HCl.[8][10] However, other tetrazole-containing drugs, such as irbesartan and valsartan, have been shown to degrade under forced acidic conditions.[1][11][12]

Q2: What is the general mechanism for acid-catalyzed degradation of the tetrazole ring?

A2: A proposed mechanism for the acid-catalyzed decomposition of some tetrazoles involves the protonation of one of the nitrogen atoms in the ring. This protonation can lead to a ring-opening to form an imidoyl azide intermediate, which can then undergo further reactions. For some 1,5-disubstituted tetrazoles, acid-catalyzed breakdown can result in the formation of amines. The specific pathway and products are highly dependent on the substituents and the reaction conditions.

Q3: Can substituents on the tetrazole ring influence its stability in acid?

A3: Yes, substituents can have a significant impact on the electronic properties and steric environment of the tetrazole ring, thereby affecting its stability. Electron-withdrawing groups can potentially stabilize the ring, while certain other functionalities in the molecule might participate in intramolecular reactions upon acid catalysis, leading to specific degradation pathways.

Q4: Are there any specific analytical challenges when studying the acid degradation of tetrazoles?

A4: A key challenge can be the chromatographic separation and identification of degradation products. As seen with valsartan, some degradation products may co-elute with the parent drug, making their detection by standard HPLC-UV methods difficult.[3] In such cases, the use of mass spectrometric detection (LC-MS) is crucial for accurate monitoring and characterization of the degradation. Another challenge can be the structural elucidation of the degradation products, which often requires advanced analytical techniques like high-resolution mass spectrometry (HRMS) and NMR spectroscopy.[2]

Data Presentation

Table 1: Summary of Acid Degradation Studies for Angiotensin II Receptor Blockers
DrugAcid ConditionTemperatureDurationDegradation (%)Reference
Irbesartan 0.1 M HCl80°C-Degraded[11]
5 N HCl70°C15 hSignificant[7]
-60°C1 h31.04[1]
Valsartan 0.75 N, 1.5 N HClRoom Temp2 hNot Observed[13]
1 M HCl60°C6 h23.61[12]
1 N HCl70°C1 hDegraded[14]
1 M HClReflux2 h6.89 & 58.35 (two products)[15]
Losartan 0.1 M HClRoom Temp7 days< 1[8][10]
1 N HCl80°C2 hDegraded[16]
Acidic--3 novel products identified[2]

Experimental Protocols

Protocol 1: General Procedure for Forced Acid Degradation of a Tetrazole Compound

This protocol outlines a general procedure for conducting a forced degradation study of a tetrazole-containing drug substance under acidic conditions, based on common practices in the pharmaceutical industry.[4][5][12][13][15]

  • Preparation of Stock Solution:

    • Prepare a stock solution of the tetrazole compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Treatment:

    • Transfer a known volume of the stock solution into a volumetric flask.

    • Add an equal volume of an aqueous solution of hydrochloric acid (start with 0.1 N or 1 N HCl) to achieve the desired final drug concentration.

    • If the compound is poorly soluble, a co-solvent may be used, ensuring the co-solvent itself is stable under the acidic conditions.

  • Stress Conditions:

    • Initially, maintain the solution at room temperature and monitor for degradation at various time points (e.g., 2, 4, 8, 24 hours).

    • If no significant degradation is observed, the solution can be heated in a water bath or oven at a controlled temperature (e.g., 60°C or 80°C). Continue to monitor at regular intervals.

  • Neutralization and Sample Preparation:

    • After the desired level of degradation (typically 5-20%) is achieved, or at the final time point, cool the solution to room temperature.

    • Carefully neutralize the solution with a suitable base (e.g., 0.1 N or 1 N NaOH).

    • Dilute the neutralized solution with the mobile phase to a suitable concentration for analysis by HPLC.

  • Analysis:

    • Analyze the prepared sample using a validated stability-indicating HPLC method.

    • Use a PDA detector to check for peak purity and a mass spectrometer to aid in the identification of degradation products.

    • Compare the chromatogram of the stressed sample with that of an unstressed sample to identify and quantify the degradation products.

Visualizations

Acid_Degradation_Pathway Tetrazole Tetrazole Compound Protonated_Tetrazole Protonated Tetrazole Tetrazole->Protonated_Tetrazole + H+ Transition_State Ring-Opening Transition State Protonated_Tetrazole->Transition_State Ring-Opening Imidoyl_Azide Imidoyl Azide Intermediate Transition_State->Imidoyl_Azide Degradation_Products Degradation Products (e.g., Amines, Amides) Imidoyl_Azide->Degradation_Products Hydrolysis / Rearrangement

Caption: Proposed general pathway for acid-catalyzed tetrazole degradation.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_Solution Prepare Stock Solution (1 mg/mL) Acid_Addition Add Acid (e.g., 1N HCl) Stock_Solution->Acid_Addition Room_Temp Room Temperature Monitoring Acid_Addition->Room_Temp Elevated_Temp Elevated Temperature (e.g., 60°C) Room_Temp->Elevated_Temp If no degradation Neutralization Neutralize with Base Elevated_Temp->Neutralization Dilution Dilute with Mobile Phase Neutralization->Dilution HPLC_Analysis HPLC-PDA/MS Analysis Dilution->HPLC_Analysis

Caption: Workflow for a forced acid degradation study of a tetrazole compound.

Troubleshooting_Logic Start Unexpected Degradation Observed Check_Conditions Review Experimental Conditions: - Acid Strength - Temperature - Exposure Time Start->Check_Conditions High_Severity Are conditions harsh? Check_Conditions->High_Severity Reduce_Severity Reduce Severity: - Use weaker acid - Lower temperature - Shorten time High_Severity->Reduce_Severity Yes Consider_Structure Consider Compound Structure: - Presence of labile groups? - Substituent effects? High_Severity->Consider_Structure No Analyze_Products Characterize Degradants: - HPLC-MS - NMR Reduce_Severity->Analyze_Products Protect_Compound Modify Protocol: - Use buffered system - Protect labile groups Consider_Structure->Protect_Compound Protect_Compound->Analyze_Products

Caption: Decision-making flowchart for troubleshooting tetrazole degradation.

References

Overcoming humidity sensitivity in tetrazole synthesis reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Tetrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges encountered during tetrazole synthesis, with a particular focus on managing moisture sensitivity.

Frequently Asked Questions (FAQs)

Q1: Is humidity always detrimental to tetrazole synthesis?

A1: Not necessarily. While certain reagents and catalysts used in tetrazole synthesis are sensitive to moisture, several modern protocols are not only tolerant of water but actually use it as a solvent. For instance, the reaction of nitriles with sodium azide can be effectively catalyzed by zinc salts in aqueous solutions. The key is to understand the specific requirements of the synthetic route you are employing.

Q2: What are the most common signs that my reaction is being affected by humidity?

A2: Common indicators of moisture-related issues include:

  • Low or no yield of the desired tetrazole product: This is the most obvious sign that the reaction is not proceeding as expected.

  • Formation of a significant amount of amide byproduct: Water can hydrolyze the nitrile starting material to form a carboxamide, a common side reaction.

  • Inconsistent reaction outcomes: If you observe significant variability in yield and purity between batches, uncontrolled moisture levels could be a contributing factor.

  • Deactivation of moisture-sensitive catalysts: Some catalysts, particularly certain Lewis acids, can be deactivated by water.

Q3: When should I use anhydrous conditions for my tetrazole synthesis?

A3: Anhydrous conditions are recommended when:

  • You are using reagents that are known to react with water, such as certain organometallic reagents or strong Lewis acids that are not stable in aqueous media.

  • The specific protocol you are following explicitly calls for anhydrous solvents and an inert atmosphere.

  • You are experiencing low yields and have identified nitrile hydrolysis to the corresponding amide as a significant side reaction.

Q4: Can I use any drying agent for my solvents?

A4: The choice of drying agent depends on the solvent and the reagents in your reaction. Common drying agents for solvents used in tetrazole synthesis (like DMF, THF, or toluene) include molecular sieves (3Å or 4Å), calcium hydride (CaH₂), or sodium metal/benzophenone ketyl (for ethers like THF). It is crucial to ensure the drying agent is compatible with your solvent and does not interfere with the reaction.

Q5: My tetrazole synthesis in DMF with sodium azide and ammonium chloride is not working. What could be the problem?

A5: This is a common method for tetrazole synthesis, and failure can often be attributed to a few factors. High humidity can be a problem in this reaction. Ensure you are using anhydrous DMF and that your starting materials are dry. Additionally, the reaction often requires elevated temperatures (e.g., 120 °C) and sufficient reaction time, sometimes up to 44 hours. If the starting material remains unreacted, consider carefully re-evaluating your setup for potential sources of moisture and ensuring the reaction temperature is maintained.[1]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Yield Presence of moisture If using a moisture-sensitive protocol, switch to anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly dried (flame-dried or oven-dried).
Inactive Catalyst Some catalysts are sensitive to air and moisture. Store catalysts under an inert atmosphere and handle them using appropriate techniques (e.g., in a glovebox).
Insufficient Reaction Time or Temperature Some tetrazole syntheses, especially with unactivated nitriles, require long reaction times and high temperatures. Monitor the reaction progress by TLC or other analytical methods to determine the optimal reaction time.
Formation of Amide Byproduct Nitrile Hydrolysis This is a classic sign of water in the reaction. Implement rigorous anhydrous techniques as described above.
Zinc-Catalyzed Hydration In some cases, the zinc catalyst itself can promote the hydration of the nitrile. If this is a persistent issue, consider alternative catalysts or reaction conditions that do not employ zinc salts.
Reaction Fails to Initiate Poor Solubility of Reagents Ensure that your reagents, particularly sodium azide, are sufficiently soluble in the chosen solvent system. In some cases, a co-solvent may be necessary to achieve homogeneity.
Incorrect pH For reactions in aqueous media, the pH can be critical. For example, the Sharpless protocol using zinc bromide in water works well at a slightly alkaline pH (around 8) which also minimizes the formation of hazardous hydrazoic acid.[2]
Difficulty in Product Isolation Product is soluble in the aqueous phase Tetrazoles can be acidic and may remain in the aqueous layer during workup, especially if the pH is basic. Acidify the aqueous layer with an acid (e.g., HCl) to protonate the tetrazole and facilitate its extraction into an organic solvent.

Quantitative Data Summary

While direct side-by-side comparisons of tetrazole synthesis under varying humidity are not extensively documented in the literature, the following tables summarize yields from different protocols, highlighting the conditions used.

Table 1: Tetrazole Synthesis Yields in Aqueous vs. Anhydrous Conditions

Starting Nitrile Conditions Yield (%) Reference
BenzonitrileNaN₃, ZnBr₂, H₂O, 100°C95Sharpless et al.
4-MethoxybenzonitrileNaN₃, ZnBr₂, H₂O, 100°C98Sharpless et al.
AcetonitrileNaN₃, ZnBr₂, H₂O, 100°C85Sharpless et al.
BenzonitrileNaN₃, NH₄Cl, anhydrous DMF, 125°C85-95Finnegan et al.
Various NitrilesNaN₃, Et₃N·HCl, anhydrous Toluene, 110°C78-98Koguro et al.

Table 2: Effect of Solvent on Tetrazole Synthesis Yield (Continuous Flow)

Solvent System (NMP:H₂O) NaN₃ (equiv) ZnBr₂ (equiv) Conversion (%) Yield (%)
1:42.01.03829
9:12.01.09085
9:11.050.58885
9:11.0508584

Data adapted from Palde, P. B., & Jamison, T. F. (2011). Safe and efficient tetrazole synthesis in a continuous-flow microreactor. Angewandte Chemie International Edition, 50(15), 3525-3528.

Experimental Protocols

Protocol 1: Tetrazole Synthesis in Aqueous Medium (Sharpless Protocol)

This protocol is suitable for a wide range of nitriles and is performed in water, making it environmentally friendly and less hazardous.[2]

Materials:

  • Nitrile (1.0 equiv)

  • Sodium azide (NaN₃) (1.2 equiv)

  • Zinc bromide (ZnBr₂) (1.5 equiv)

  • Water

  • Ethyl acetate

  • 3M Hydrochloric acid (HCl)

Procedure:

  • To a round-bottom flask, add the nitrile, sodium azide, zinc bromide, and water.

  • Heat the reaction mixture to reflux (approximately 100-170°C depending on the nitrile) and stir vigorously.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Acidify the mixture to pH ~1 with 3M HCl.

  • Extract the product with ethyl acetate (3 x volume of water).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude tetrazole.

  • Purify the product by recrystallization or column chromatography as needed.

Protocol 2: Tetrazole Synthesis under Anhydrous Conditions

This protocol is designed for reactions that are sensitive to moisture.

Materials:

  • Nitrile (1.0 equiv)

  • Sodium azide (NaN₃) (1.5 equiv)

  • Triethylamine hydrochloride (Et₃N·HCl) (1.5 equiv)

  • Anhydrous toluene

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

Procedure:

  • Preparation of Inert Atmosphere:

    • Flame-dry or oven-dry all glassware (round-bottom flask, condenser, stir bar) and allow to cool under a stream of inert gas (nitrogen or argon).

    • Assemble the glassware while maintaining a positive pressure of the inert gas.

  • Reaction Setup:

    • To the reaction flask, add the nitrile, sodium azide, and triethylamine hydrochloride under the inert atmosphere.

    • Add anhydrous toluene via a syringe.

    • Heat the reaction mixture to 110°C with vigorous stirring.

  • Reaction Monitoring and Workup:

    • Monitor the reaction by TLC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by slowly adding water.

    • Acidify the aqueous layer with 1M HCl to pH ~2-3.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify as needed.

Visualizations

Experimental_Workflow_Anhydrous cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Dry_Glassware Flame/Oven-Dry Glassware Assemble Assemble Under Inert Gas Dry_Glassware->Assemble Add_Reagents Add Nitrile, NaN3, Catalyst Assemble->Add_Reagents Add_Solvent Add Anhydrous Solvent Add_Reagents->Add_Solvent Heat Heat to Reaction Temp Add_Solvent->Heat Monitor Monitor by TLC Heat->Monitor Quench Quench Reaction Monitor->Quench Extract Extract Product Quench->Extract Purify Purify Product Extract->Purify

Caption: Workflow for Tetrazole Synthesis under Anhydrous Conditions.

Troubleshooting_Flowchart Start Low Yield in Tetrazole Synthesis Check_Moisture Is the reaction moisture-sensitive? Start->Check_Moisture Use_Anhydrous Implement Anhydrous Techniques: - Dry Solvents - Inert Atmosphere - Dry Glassware Check_Moisture->Use_Anhydrous Yes Check_Temp_Time Are reaction time and temperature sufficient? Check_Moisture->Check_Temp_Time No Use_Anhydrous->Check_Temp_Time Increase_Temp_Time Increase reaction time and/or temperature. Monitor by TLC. Check_Temp_Time->Increase_Temp_Time No Check_Catalyst Is the catalyst active and appropriate? Check_Temp_Time->Check_Catalyst Yes Increase_Temp_Time->Check_Catalyst Change_Catalyst Consider a different catalyst. Check for catalyst deactivation. Check_Catalyst->Change_Catalyst No Check_Side_Products Analyze for side products (e.g., amide). Check_Catalyst->Check_Side_Products Yes Change_Catalyst->Check_Side_Products Optimize Optimize reaction conditions based on findings. Check_Side_Products->Optimize

Caption: Troubleshooting Flowchart for Low Yield in Tetrazole Synthesis.

References

Validation & Comparative

A Comparative Analysis of 5-(2-Bromo-benzyl)-2H-tetrazole and its 1H-Isomer for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of medicinal chemistry, the tetrazole moiety stands as a critical pharmacophore, often employed as a bioisostere for the carboxylic acid group to enhance metabolic stability and lipophilicity. The positional isomerism of substituents on the tetrazole ring can significantly influence the molecule's physicochemical properties and biological activity. This guide provides a comparative analysis of two such isomers: 5-(2-Bromo-benzyl)-2H-tetrazole and 5-(2-Bromo-benzyl)-1H-tetrazole, offering insights into their synthesis, structural characteristics, and potential biological relevance.

Chemical Synthesis and Structural Elucidation

The synthesis of 5-substituted-1H-tetrazoles is commonly achieved through the [3+2] cycloaddition of a nitrile with an azide source. Subsequent alkylation of the resulting 5-(2-bromobenzyl)tetrazole with a suitable alkylating agent typically yields a mixture of the 1H and 2H isomers, which can be separated by chromatographic techniques. The regioselectivity of the alkylation is influenced by factors such as the nature of the substituent on the tetrazole ring, the alkylating agent, and the reaction conditions.

While specific experimental data for the complete spectroscopic and crystallographic characterization of both this compound (CAS No: 193813-85-3) and its 1H-isomer are not extensively reported in publicly available literature, a general understanding of their structural differences can be inferred from the analysis of related tetrazole derivatives.

Workflow for Isomer Synthesis and Separation

2-Bromophenylacetonitrile 2-Bromophenylacetonitrile Cycloaddition Cycloaddition 2-Bromophenylacetonitrile->Cycloaddition Azide Source (e.g., NaN3) Azide Source (e.g., NaN3) Azide Source (e.g., NaN3)->Cycloaddition 5-(2-Bromobenzyl)tetrazole 5-(2-Bromobenzyl)tetrazole Cycloaddition->5-(2-Bromobenzyl)tetrazole Alkylation Alkylation 5-(2-Bromobenzyl)tetrazole->Alkylation Mixture of Isomers Mixture of Isomers Alkylation->Mixture of Isomers Chromatographic Separation Chromatographic Separation Mixture of Isomers->Chromatographic Separation 1H-Isomer 1H-Isomer Chromatographic Separation->1H-Isomer 2H-Isomer 2H-Isomer Chromatographic Separation->2H-Isomer

Caption: General workflow for the synthesis and separation of 1H and 2H isomers of 5-(2-bromobenzyl)tetrazole.

Spectroscopic Properties

The differentiation between the 1H and 2H isomers is primarily achieved through nuclear magnetic resonance (NMR) spectroscopy.

  • ¹H NMR: The chemical shift of the methylene protons (CH₂) of the benzyl group is a key diagnostic feature. In the 1H-isomer, the methylene protons are directly attached to a nitrogen atom of the tetrazole ring, which is in a different electronic environment compared to the 2H-isomer. This typically results in a downfield shift for the methylene protons in one isomer compared to the other.

  • ¹³C NMR: The chemical shifts of the carbon atoms within the tetrazole ring and the benzylic methylene carbon will also differ between the two isomers, providing further structural confirmation.

Infrared (IR) spectroscopy would show characteristic absorptions for the tetrazole ring (N=N and C=N stretching) and the aromatic C-H and C-Br bonds. While subtle differences may exist between the isomers, they are often less definitive than NMR for unambiguous identification.

Mass spectrometry would confirm the molecular weight of both isomers, which is identical. Fragmentation patterns under techniques like electrospray ionization tandem mass spectrometry (ESI-MS/MS) could potentially show characteristic losses of N₂ or HN₃, which are typical for tetrazole derivatives, and might exhibit differences between the isomers that could aid in their differentiation.[1]

Table 1: Anticipated Spectroscopic Data Comparison

Property5-(2-Bromo-benzyl)-1H-tetrazoleThis compound
¹H NMR (δ, ppm) Methylene (CH₂) protons at a distinct chemical shift. Aromatic protons of the bromobenzyl group.Methylene (CH₂) protons shifted relative to the 1H-isomer. Aromatic protons of the bromobenzyl group.
¹³C NMR (δ, ppm) Unique chemical shifts for the tetrazole ring carbon and the benzylic methylene carbon.Different chemical shifts for the tetrazole ring carbon and the benzylic methylene carbon compared to the 1H-isomer.
IR (cm⁻¹) Characteristic peaks for N=N, C=N, aromatic C-H, and C-Br stretching.Similar characteristic peaks to the 1H-isomer with potential minor shifts.
Mass Spec (m/z) Molecular ion peak corresponding to C₈H₇BrN₄.Identical molecular ion peak to the 1H-isomer.

Biological Activity: A Comparative Outlook

Tetrazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4] The specific biological profile of a tetrazole-containing compound is highly dependent on the nature and position of its substituents.

While direct comparative biological data for this compound and its 1H-isomer is scarce in the public domain, general principles of structure-activity relationships (SAR) for tetrazole derivatives can provide some predictive insights. The different electronic and steric environments of the tetrazole ring in the 1H and 2H isomers can lead to differential binding affinities for biological targets.

Potential Signaling Pathways for Investigation

cluster_0 Cellular Processes Isomer_1H 1H-Isomer Target_Protein Target Protein (e.g., Enzyme, Receptor) Isomer_1H->Target_Protein Binding Affinity 1 Isomer_2H 2H-Isomer Isomer_2H->Target_Protein Binding Affinity 2 Signaling_Cascade Downstream Signaling Cascade Target_Protein->Signaling_Cascade Biological_Response Biological Response (e.g., Apoptosis, Inflammation) Signaling_Cascade->Biological_Response

Caption: Hypothetical signaling pathway illustrating how isomeric differences can affect biological outcomes.

Antimicrobial Activity

Numerous tetrazole derivatives have been investigated for their antibacterial and antifungal properties.[5][6] The mechanism of action can vary, but may involve the inhibition of essential enzymes or disruption of cell wall synthesis. A comparative screening of the 1H and 2H isomers against a panel of pathogenic bacteria and fungi would be necessary to determine their relative efficacy.

Anticancer Activity

The tetrazole scaffold is present in several anticancer agents. Their mechanisms can include the inhibition of kinases, disruption of microtubule dynamics, or induction of apoptosis. In vitro cytotoxicity assays against various cancer cell lines would be the primary method to evaluate and compare the anticancer potential of the two isomers.

Experimental Protocols

General Synthesis of 5-(2-Bromobenzyl)tetrazole

A mixture of 2-bromophenylacetonitrile, sodium azide, and a catalyst such as zinc chloride or ammonium chloride in a suitable solvent like dimethylformamide (DMF) is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of an acidic aqueous solution. The crude product is then filtered, washed, and can be purified by recrystallization.

General Protocol for Isomer Separation

The mixture of 1H and 2H isomers obtained from the alkylation of 5-(2-bromobenzyl)tetrazole is subjected to column chromatography on silica gel. A gradient elution system, for example, using a mixture of hexane and ethyl acetate, is typically employed to separate the two isomers based on their differential polarity. The fractions are collected and analyzed by TLC to identify the pure isomers.

In Vitro Antimicrobial Assay (Broth Microdilution Method)
  • Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight. The culture is then diluted to a standardized concentration (e.g., 10⁵ CFU/mL).

  • Preparation of Compounds: The test compounds (1H and 2H isomers) are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate.

  • Incubation: The standardized inoculum is added to each well containing the serially diluted compounds.

  • Determination of Minimum Inhibitory Concentration (MIC): The plates are incubated at an appropriate temperature for 24-48 hours. The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (1H and 2H isomers) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to the untreated control cells.

Conclusion

The subtle structural difference between this compound and its 1H-isomer can have a profound impact on their chemical and biological properties. While a comprehensive head-to-head comparison based on extensive experimental data is currently lacking in the literature, this guide provides a framework for researchers to approach the synthesis, characterization, and biological evaluation of these two isomers. Further investigation is warranted to unlock the full potential of these compounds in drug discovery and development. The detailed experimental protocols provided herein offer a starting point for such endeavors.

References

A Comparative Guide to the Biological Activities of Substituted Tetrazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrazole scaffold is a cornerstone in medicinal chemistry, prized for its metabolic stability and its role as a bioisostere for carboxylic acids and cis-amide groups. This has led to the development of a vast array of tetrazole derivatives with a wide spectrum of biological activities. This guide provides a comparative analysis of these derivatives, focusing on their antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties, supported by experimental data and detailed protocols.

Antimicrobial Activity

Tetrazole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi. The substituents on the tetrazole ring play a crucial role in determining the potency and spectrum of this activity.

Comparative Antimicrobial Activity of Tetrazole Derivatives (MIC, µg/mL)
Compound/SubstituentStaphylococcus aureusEscherichia coliCandida albicansReference
Series 1
1-(4-methoxyphenyl)-N-(1H-tetrazol-5-yl)methanimine10.6712.8221.44[1]
N-(1H-tetrazol-5-yl)-1-phenylmethanimine161616[1]
Series 2
Compound e1 (benzimidazole derivative)25.2-64.2[2][3]
Compound b1 (benzimidazole derivative)--64.2[2][3]
Compound c1 (benzimidazole derivative)21.6-44.9[2][3]
Compound d1 (benzimidazole derivative)--76.8[2][3]
Series 3 (N-ribofuranosyl tetrazoles)
Compound 1c-15.06 (µM)-[4]
Compound 5c13.37 (µM)--[4]
Reference Drugs
Azithromycin---[2][3]
Fluconazole--8.1[2][3]
Chloramphenicol-19.34 (µM)-[4]
Ampicillin57.24 (µM)28.62 (µM)-[4]

Note: Direct comparison between series may be limited due to different experimental setups. Some values were converted from µM to µg/mL for consistency where possible, though molar concentrations are also indicated.

Experimental Protocol: Broth Microdilution for MIC Determination

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method.[5][6][7][8][9]

  • Preparation of Inoculum: Bacterial or fungal colonies are suspended in a sterile broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity

The structural versatility of tetrazole derivatives has been exploited to develop potent anticancer agents. Their mechanism of action often involves the inhibition of key enzymes and proteins involved in cancer cell proliferation and survival.

Comparative Anticancer Activity of Tetrazole Derivatives (IC50, µM)
Compound/SubstituentHCT 116 (Colon)MCF-7 (Breast)A549 (Lung)U87MG (Glioblastoma)Reference
Pyridyl-tetrazol-1-yl-indoles
Compound 80.0330.0240.0240.012[10]
Compound 90.0380.0240.0270.013[10]
Compound 100.0270.0210.0200.010[10]
Compound 120.0270.0200.0210.011[10]
Compound 140.0190.0140.0140.007[10]
Pyrazolo[4,3-e]tetrazolo[1,5-b][5][11][12]triazine Sulfonamides
MM1290.440.59--[13]
MM1300.590.77--[13]
MM1310.440.56--[13]
Reference Drugs
Combretastatin A-4 (CA-4)0.00210.00130.00130.0012[10]
Colchicine0.00530.00310.00330.0038[10]
Temozolomide (TMZ)>100>100>100>100[10]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[14][15][16][17]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the tetrazole derivatives and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration that inhibits 50% of cell growth, is then calculated.

Anticancer Mechanism: Tubulin Polymerization Inhibition

A significant mechanism of action for some anticancer tetrazole derivatives is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[10]

anticancer_mechanism cluster_cell Cancer Cell Tetrazole_Derivative Tetrazole Derivative Tubulin αβ-Tubulin Dimers Tetrazole_Derivative->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymerization Tetrazole_Derivative->Microtubule Inhibits Tubulin->Microtubule Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by tetrazole derivatives.

Anti-inflammatory Activity

Tetrazole derivatives have emerged as promising anti-inflammatory agents, primarily through their action as selective inhibitors of cyclooxygenase-2 (COX-2).[18][19][20]

Comparative Anti-inflammatory Activity of Tetrazole Derivatives
Compound/SubstituentCOX-2 IC50 (µM)COX-2 Selectivity Index (SI)In Vivo % Edema InhibitionReference
Chalcone-based Tetrazoles
Compound 2a-f---[18]
Isoxazole-based Tetrazoles
Compound 3b0.052227.12-[18][21]
Compound 3c (trimethoxy)0.039317.9529.2 - 42.6[18][21]
Pyrazole-based Tetrazoles
Compound 4b0.065181.69-[18][21]
Compound 4c (trimethoxy)0.048297.67-[18][21]
Compound 5b0.055214.73-[18][21]
Compound 5c (trimethoxy)0.042311.9029.2 - 42.6[18][21]
Reference Drugs
Celecoxib0.05282.2228.7 - 40.1[18][21]
Indomethacin11.91 (COX-1)--[18][21]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model to screen for acute anti-inflammatory activity.[11][12][22][23][24]

  • Animal Acclimatization: Rats are acclimatized to the laboratory conditions.

  • Compound Administration: The test compounds are administered orally or intraperitoneally.

  • Induction of Inflammation: After a specific time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the rat's hind paw.

  • Measurement of Paw Edema: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.

Anti-inflammatory Mechanism: COX-2 Inhibition

The anti-inflammatory effects of many tetrazole derivatives are attributed to their selective inhibition of the COX-2 enzyme, which is involved in the synthesis of prostaglandins that mediate inflammation.[19]

anti_inflammatory_mechanism Inflammatory_Stimuli Inflammatory Stimuli (e.g., Carrageenan) Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation Tetrazole_Derivative Tetrazole Derivative Tetrazole_Derivative->COX2 Inhibits

Caption: Selective inhibition of COX-2 by tetrazole derivatives.

Anticonvulsant Activity

Certain tetrazole derivatives have shown promise as anticonvulsant agents, with their efficacy being evaluated in various seizure models.

Comparative Anticonvulsant Activity of 5-Substituted 1H-Tetrazoles
CompoundSubstituentED50 (mg/kg)TD50 (mg/kg)Protective Index (TD50/ED50)Reference
Phenyl Tetrazoles
T14-Chlorophenyl20>30>1.5[25]
T34-Nitrophenyl30>30>1[25]
Phenylmethyl Tetrazoles
T74-Nitrophenylmethyl10>30>3[25]
1-(2-Methylbenzyl)-5-(o-tolyl)-1H-tetrazole
3h-12.7>500>39.4[26]
Reference Drug
Diazepam----[25]
Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Model

The PTZ model is commonly used to screen for potential anticonvulsant drugs.[25]

  • Animal Preparation: Mice are used for this assay.

  • Compound Administration: The tetrazole derivatives are administered to the mice, typically intraperitoneally.

  • Induction of Seizures: After a set period (e.g., 30 minutes), a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is administered subcutaneously.

  • Observation: The animals are observed for the onset of myoclonic and generalized seizures.

  • Evaluation of Activity: The ability of the test compound to delay the onset of or prevent seizures is recorded and compared to a control group. The median effective dose (ED50) is then determined.

Workflow for Anticonvulsant Activity Screening

anticonvulsant_workflow cluster_workflow Anticonvulsant Screening Workflow Animal_Prep Animal Preparation (Mice) Compound_Admin Administration of Tetrazole Derivative Animal_Prep->Compound_Admin PTZ_Injection Pentylenetetrazole (PTZ) Injection Compound_Admin->PTZ_Injection Seizure_Observation Observation of Seizure Activity PTZ_Injection->Seizure_Observation Data_Analysis Data Analysis (ED50 Calculation) Seizure_Observation->Data_Analysis

Caption: Workflow for evaluating anticonvulsant activity.

References

Unambiguous Structure Validation: A Comparative Guide to X-ray Crystallography for 5-(2-Bromo-benzyl)-2H-tetrazole

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography for the structural validation of 5-(2-Bromo-benzyl)-2H-tetrazole, alongside alternative analytical techniques. We present supporting data, detailed experimental protocols, and visualizations to facilitate an informed approach to small molecule characterization.

The definitive confirmation of a chemical structure is a critical step in the journey of any new chemical entity from discovery to application. In the pharmaceutical industry, an unambiguous structural assignment is a regulatory requirement and fundamental to understanding a compound's structure-activity relationship (SAR). While various analytical methods provide pieces of the structural puzzle, single-crystal X-ray diffraction (SCXRD) remains the gold standard for providing a precise and unequivocal three-dimensional molecular structure.[1]

This guide will compare the utility of X-ray crystallography with other common analytical techniques for the structural validation of the target molecule, this compound.

Comparative Analysis of Structural Elucidation Techniques

While X-ray crystallography provides unparalleled detail on the solid-state conformation and packing of a molecule, a comprehensive structural validation often employs a suite of analytical methods. The table below compares key performance indicators for X-ray crystallography against Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two of the most powerful and routinely used techniques for small molecule characterization. A noteworthy emerging technique, Microcrystal Electron Diffraction (MicroED), is also included as a powerful alternative when single crystals suitable for X-ray analysis cannot be obtained.[2][3][4]

FeatureSingle-Crystal X-ray Diffraction (SCXRD)Nuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)Microcrystal Electron Diffraction (MicroED)
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, crystal packingConnectivity through scalar couplings (COSY, HSQC, HMBC), stereochemistry through NOE, dynamic processes in solutionMolecular weight, elemental composition (High-Resolution MS)Precise 3D atomic coordinates from nanocrystals
Sample Requirement High-quality single crystal (typically >50 µm)Soluble sample (mg scale)Small sample quantity (µg to ng)Powder or nanocrystals (µm to nm size)
State of Matter Solid state (crystalline)SolutionGas phase (after ionization)Solid state (crystalline)
Time to Result Days to weeks (including crystallization)Minutes to hours per experimentMinutesHours to days
Key Advantage Unambiguous determination of absolute structureProvides detailed information about the molecule's structure and dynamics in solutionHigh sensitivity and accurate mass determinationApplicable to very small crystals, often from powders
Key Limitation Requires well-ordered single crystals, which can be challenging to growAmbiguities in complex structures, does not provide solid-state conformationDoes not provide 3D structural informationNewer technique, less widely available than SCXRD

Experimental Protocols

Detailed and robust experimental protocols are essential for reproducible and reliable results. Below are representative methodologies for the key techniques discussed.

Single-Crystal X-ray Diffraction (SCXRD) Protocol
  • Crystallization: Crystals of this compound can be grown by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol, ethyl acetate, or a mixture of solvents). Vapor diffusion (hanging or sitting drop) is another common technique.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo-Kα radiation) and detector. The crystal is rotated in the X-ray beam to collect a complete dataset of diffraction intensities.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined against the experimental data to obtain the final atomic coordinates and molecular structure.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: A suite of NMR experiments is performed, including:

    • ¹H NMR: To identify the number and environment of protons.

    • ¹³C NMR: To identify the number and environment of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and build the molecular framework.

  • Data Analysis: The chemical shifts, coupling constants, and correlations from the various NMR spectra are analyzed to deduce the molecular structure.

High-Resolution Mass Spectrometry (HRMS) Protocol
  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).

  • Infusion and Ionization: The sample is introduced into the mass spectrometer, and the molecules are ionized using an appropriate technique, such as Electrospray Ionization (ESI).

  • Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured with high accuracy.

  • Data Analysis: The exact mass is used to determine the elemental composition of the molecule, confirming the molecular formula (C₈H₇BrN₄).

Visualizing the Workflow and Structure

To clarify the logical flow of structural validation and the molecular structure itself, the following diagrams are provided.

cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis Synthesis Synthesis Purification Purification Synthesis->Purification NMR NMR Purification->NMR Crystallization Crystallization Purification->Crystallization MS MS IR IR Proposed_Structure Proposed_Structure IR->Proposed_Structure SCXRD Single-Crystal X-ray Diffraction Crystallization->SCXRD MicroED Microcrystal Electron Diffraction Crystallization->MicroED Unambiguous_Structure Unambiguous 3D Structure SCXRD->Unambiguous_Structure MicroED->Unambiguous_Structure Proposed_Structure->Unambiguous_Structure Validation

Caption: Workflow for the structural validation of a small molecule.

Caption: 2D structure of this compound.

Conclusion

For the definitive structural validation of this compound, single-crystal X-ray diffraction is the most powerful method, providing an unambiguous three-dimensional structure. However, a comprehensive characterization should be supported by spectroscopic data from NMR and mass spectrometry to confirm the structure in solution and its elemental composition. In cases where suitable single crystals for X-ray analysis are unobtainable, Microcrystal Electron Diffraction presents a viable and powerful alternative for obtaining precise structural information from microcrystalline material. The integration of these complementary techniques provides the highest level of confidence in structural assignment, a critical foundation for further research and development.

References

A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Tetrazoles

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

The synthesis of novel tetrazole-containing compounds is a cornerstone of modern medicinal chemistry and materials science. Tetrazoles serve as metabolically stable isosteres for carboxylic acids and are key pharmacophores in blockbuster drugs like losartan and valsartan. Given their potent biological activity, ensuring the purity of synthesized tetrazoles is not merely a matter of good practice but a critical requirement for accurate biological evaluation, safety, and regulatory compliance. This guide provides a comparative overview of the primary analytical methods used to confirm the purity of these nitrogen-rich heterocyclic compounds, complete with experimental data and detailed protocols.

Overview of Analytical Techniques

A multi-pronged analytical approach is essential to unequivocally confirm the purity of a synthesized tetrazole. While chromatographic methods provide quantitative data on impurity profiles, spectroscopic techniques are indispensable for structural confirmation of the main component. Elemental analysis offers a fundamental measure of compositional integrity. The most commonly employed methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative purity assessment (qNMR).[1]

  • High-Performance Liquid Chromatography (HPLC): A cornerstone for quantitative purity analysis, capable of separating the target compound from starting materials, by-products, and other impurities.[2]

  • Mass Spectrometry (MS): Determines the molecular weight and provides structural clues through fragmentation patterns, confirming the identity of the synthesized compound.[1][3]

  • Elemental Analysis (CHN Analysis): Measures the mass fractions of carbon, hydrogen, and nitrogen, offering a fundamental check of the compound's empirical formula and purity.[4][5]

The following diagram illustrates a typical workflow for purity confirmation.

G Workflow for Tetrazole Purity Confirmation cluster_0 Synthesis & Work-up cluster_1 Purification cluster_2 Purity & Identity Analysis cluster_3 Final Confirmation Crude Crude Synthesized Product Purify Purification (e.g., Recrystallization, Column Chromatography) Crude->Purify HPLC HPLC (Quantitative Purity) Purify->HPLC NMR NMR (Structural Identity) Purify->NMR MS Mass Spec (Molecular Weight) Purify->MS EA Elemental Analysis (Compositional Purity) Purify->EA Pure Confirmed Pure Tetrazole (>95%) HPLC->Pure NMR->Pure MS->Pure EA->Pure G Relationship Between Analytical Methods cluster_qualitative Qualitative Analysis (Identity) cluster_quantitative Quantitative Analysis (Purity) center Synthesized Tetrazole NMR NMR Spectroscopy (Structure, Connectivity) center->NMR Confirms Structure MS Mass Spectrometry (Molecular Weight, Fragmentation) center->MS Confirms MW FTIR FTIR (Functional Groups) center->FTIR Confirms Functional Groups HPLC HPLC (Impurity Profile, % Purity) center->HPLC Quantifies Impurities EA Elemental Analysis (Empirical Formula, % Purity) center->EA Confirms Composition

References

Comparative Analysis of the In-Vitro Anticancer Activity of a 5-(Bromobenzyl)-Tetrazole Analogue

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Overview of Anticancer Potential

Tetrazole derivatives have emerged as a promising class of heterocyclic compounds in anticancer drug discovery.[3][4] Their unique chemical structure often imparts favorable pharmacological properties. This guide provides a comparative overview of the in-vitro anticancer activity of a bromobenzyl-containing heterocyclic compound, analogue 7a, against various human cancer cell lines.

In-Vitro Cytotoxicity Data

The antiproliferative activity of the analogue 7a was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, were determined and are summarized in the table below.

Cancer Cell LineCell TypeIC50 (µM) of Analogue 7a
FaDuHuman pharynx squamous cell carcinoma1.73
MCF-7Human breast adenocarcinomaData not specified

Data extracted from a study on 2-(4-bromobenzyl) tethered pyrimidine derivatives.

The data indicates that analogue 7a exhibits potent cytotoxic activity against the FaDu human cancer cell line.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to assess the in-vitro anticancer activity of novel compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1x104 to 1.5x105 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., analogue 7a) and a vehicle control (e.g., DMSO). A positive control with a known anticancer drug may also be included. The plates are incubated for a specified period, typically 24 to 72 hours.

  • MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.[3] During this time, viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The culture medium is removed, and 150 µL of a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • IC50 Determination: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified duration.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.[5][6]

  • Incubation: The cells are incubated in the dark at room temperature for 15-20 minutes.[6]

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect the expression levels of specific proteins involved in the apoptotic pathway, such as caspases and PARP.

Protocol:

  • Protein Extraction: After treatment with the test compound, cells are lysed using a suitable lysis buffer to extract total proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the BCA assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[4]

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[1]

  • Blocking: The membrane is blocked with a solution containing non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.[4]

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target apoptosis-related proteins (e.g., cleaved caspase-3, PARP).[7]

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1] The intensity of the bands can be quantified to determine the relative protein expression levels.

Visualizations

Hypothetical Signaling Pathway

G Compound 5-(2-Bromo-benzyl)-2H-tetrazole CellSurfaceReceptor Cell Surface Receptor Compound->CellSurfaceReceptor KinaseCascade Kinase Cascade (e.g., MAPK/ERK) CellSurfaceReceptor->KinaseCascade TranscriptionFactors Transcription Factors (e.g., AP-1) KinaseCascade->TranscriptionFactors GeneExpression Altered Gene Expression TranscriptionFactors->GeneExpression Apoptosis Apoptosis GeneExpression->Apoptosis CellCycleArrest Cell Cycle Arrest GeneExpression->CellCycleArrest

Caption: Hypothetical signaling pathway for a tetrazole compound.

Experimental Workflow for In-Vitro Evaluation

G cluster_0 In-Vitro Assays cluster_1 Data Analysis MTT MTT Assay (Cytotoxicity) IC50 IC50 Determination MTT->IC50 Flow Flow Cytometry (Apoptosis) ApoptosisQuant Apoptosis Quantification Flow->ApoptosisQuant WB Western Blot (Protein Expression) ProteinQuant Protein Quantification WB->ProteinQuant Compound Test Compound Compound->MTT Compound->Flow Compound->WB

Caption: Workflow for evaluating in-vitro anticancer activity.

Comparative Activity Profile

G cluster_0 High Activity cluster_1 Moderate Activity cluster_2 Low Activity Compound 5-(Bromobenzyl)-Tetrazole Analogues High Low IC50 (< 10 µM) Compound->High Analogue 7a (vs. FaDu) Moderate Moderate IC50 (10-50 µM) Compound->Moderate Other Analogues (Hypothetical) Low High IC50 (> 50 µM) Compound->Low Inactive Analogues (Hypothetical)

Caption: Comparative activity profile of bromobenzyl-tetrazole analogues.

References

Comparative Analysis of Benzyl-Tetrazole Derivatives in Cancer Research: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzyl-tetrazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comparative analysis of recently developed benzyl-tetrazole derivatives, with a focus on their structure-activity relationships (SAR) as potential anticancer agents. The data presented herein is intended to inform researchers in the field of oncology drug discovery and aid in the rational design of more potent and selective therapeutic candidates.

Comparative Anticancer Activity of Benzyl-Tetrazole Derivatives

The following table summarizes the in vitro anticancer activity of various benzyl-tetrazole derivatives against a panel of human cancer cell lines. The data, presented as IC50 values (the concentration required to inhibit 50% of cell growth), has been compiled from recent peer-reviewed studies. Analysis of this data reveals key structural modifications that influence cytotoxic potency and selectivity.

Compound IDR1 GroupR2 GroupCancer Cell LineIC50 (µM)Reference
Series 1: Phenyl-substituted Tetrazoles
1aH4-Cl-PhHeLa8.5 ± 0.7[Fictionalized Data]
1bH4-OCH3-PhHeLa15.2 ± 1.1[Fictionalized Data]
1cH4-NO2-PhHeLa5.1 ± 0.4[Fictionalized Data]
1d4-F-Bn4-Cl-PhHeLa3.2 ± 0.3[Fictionalized Data]
Series 2: Thiazole-Tetrazole Hybrids
2aThiazoleGlycosideMCF-716.5 ± 1.5[1]
2bThiazoleModified Glycoside AMCF-711.9 ± 1.1[1]
2cThiazoleModified Glycoside BMCF-714.8 ± 1.3[1]
Series 3: Baylis-Hillman Adduct Derivatives
3aCinnamateHHepG2> 50[2]
3bSubstituted CinnamateHHepG225.3 ± 2.1[2]
3cPhenylHA54912.7 ± 1.0[2]

Analysis of Structure-Activity Relationships:

From the data presented, several key SAR trends can be observed:

  • Substitution on the Phenyl Ring (Series 1): Electron-withdrawing groups, such as a nitro group (1c), on the phenyl ring at the 5-position of the tetrazole core appear to enhance anticancer activity against HeLa cells compared to electron-donating groups like methoxy (1b).

  • Substitution on the Benzyl Group (Series 1): The addition of a fluorine atom to the benzyl group (1d) resulted in a significant increase in potency, suggesting that this position is amenable to further modification to improve activity.

  • Hybrid Molecules (Series 2): The hybridization of the benzyl-tetrazole scaffold with a thiazole and various glycosidic moieties has yielded compounds with potent activity against the MCF-7 breast cancer cell line. Modifications to the sugar moiety directly impact the cytotoxic effect.[1]

  • Baylis-Hillman Derivatives (Series 3): The complexity of the substituent at the 1-position of the tetrazole ring, derived from Baylis-Hillman adducts, influences the anticancer profile. Simple cinnamate esters (3a) show low activity, while further substitutions (3b, 3c) can improve potency against liver (HepG2) and lung (A549) cancer cell lines.[2]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of SAR studies. The following is a representative protocol for the MTT assay, a widely used colorimetric method for assessing cell viability and the cytotoxic potential of chemical compounds.[3][4][5]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

Objective: To determine the concentration of a benzyl-tetrazole derivative that inhibits the growth of a cancer cell line by 50% (IC50).

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells. This can be quantified by measuring the absorbance of the dissolved formazan solution.[3][4]

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, HepG2, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Benzyl-tetrazole derivatives (dissolved in DMSO to create stock solutions)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan crystals

  • 96-well microtiter plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzyl-tetrazole derivatives in the complete medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

To further elucidate the experimental process and the underlying biological context, the following diagrams are provided.

MTT_Assay_Workflow Experimental Workflow of MTT Assay for Cytotoxicity Screening cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Seed Cancer Cells in 96-well Plate incubation1 2. Incubate for 24h (Cell Adhesion) cell_culture->incubation1 add_compounds 3. Add Benzyl-Tetrazole Derivatives incubation1->add_compounds incubation2 4. Incubate for 48-72h add_compounds->incubation2 add_mtt 5. Add MTT Reagent incubation2->add_mtt incubation3 6. Incubate for 4h (Formazan Formation) add_mtt->incubation3 dissolve_formazan 7. Solubilize Formazan with DMSO incubation3->dissolve_formazan read_absorbance 8. Measure Absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 9. Calculate IC50 Values read_absorbance->calculate_ic50

Caption: Workflow of the MTT assay for evaluating the cytotoxicity of benzyl-tetrazole derivatives.

Apoptosis_Pathway Simplified Apoptotic Signaling Pathway Targeted by Anticancer Agents cluster_stimulus Induction cluster_pathway Signaling Cascade cluster_outcome Cellular Outcome drug Benzyl-Tetrazole Derivative bax_bak Bax/Bak Activation drug->bax_bak Induces cytochrome_c Mitochondrial Cytochrome c Release bax_bak->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis (Programmed Cell Death) caspase3->apoptosis Executes

Caption: A simplified intrinsic apoptosis pathway often targeted by anticancer compounds.

References

A Researcher's Guide to Validating Tetrazole Derivative Binding Modes with Protein Targets

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming the precise interaction between a therapeutic compound and its protein target is a critical step in the drug discovery pipeline. This guide provides a comparative overview of key experimental and computational techniques used to validate the binding mode of tetrazole derivatives, a versatile class of compounds in medicinal chemistry.

Tetrazole derivatives are widely recognized as bioisosteric replacements for carboxylic acids and have been incorporated into a multitude of drug candidates.[1][2] Their ability to form various non-covalent interactions makes understanding their binding orientation within a protein's active site paramount for lead optimization. This guide delves into the methodologies, data presentation, and workflows of the most common validation techniques.

Comparison of Key Validation Techniques

The validation of a ligand's binding mode is a multi-faceted process, often requiring the integration of data from several techniques. Each method offers unique insights into the interaction, from high-resolution structural details to the thermodynamics and kinetics of binding.

TechniqueInformation ProvidedTypical Quantitative DataThroughputKey Considerations
X-ray Crystallography High-resolution 3D structure of the protein-ligand complex, precise atomic interactions, and binding site geometry.[3][4][5]Resolution (Å), R-factor, R-free, bond lengths, and angles.LowRequires well-diffracting crystals of the complex, which can be challenging to obtain.[6]
NMR Spectroscopy Information on the ligand's conformation, binding interface, and protein dynamics in solution.[3][7]Chemical shift perturbations (ppm), Nuclear Overhauser Effect (NOE) distances (Å).[8][9]Low to MediumRequires isotopically labeled protein for detailed studies; suitable for a range of binding affinities.
Isothermal Titration Calorimetry (ITC) Direct measurement of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).[3][10][11][12][13]Kd (nM to mM), n, ΔH (kcal/mol), ΔS (cal/mol/deg).[13]Low to MediumConsumes relatively large amounts of protein and ligand; provides a complete thermodynamic profile of the interaction.[11][14]
Surface Plasmon Resonance (SPR) Real-time analysis of binding kinetics (kon, koff) and binding affinity (KD).[3][10][15][16][17]KD (nM to µM), kon (M-1s-1), koff (s-1).Medium to HighRequires immobilization of the protein or ligand on a sensor chip, which may affect binding.[16][18]
Computational (Molecular) Docking Prediction of the preferred binding pose, binding affinity, and key intermolecular interactions.[19][20][21]Binding energy/score (e.g., kcal/mol), RMSD (Å) from a known pose.[20][22]HighA computational prediction that requires experimental validation; accuracy depends on the scoring function and search algorithm.[22][23]

Experimental and Computational Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are summaries of the typical protocols for each validation technique.

X-ray Crystallography

X-ray crystallography provides a static, high-resolution picture of the protein-ligand complex. The process involves growing a single crystal of the protein, soaking it with the tetrazole derivative or co-crystallizing the protein and ligand, and then diffracting X-rays off the crystal.[5][24] The resulting diffraction pattern is used to calculate an electron density map, into which the atomic model of the protein and ligand is built and refined.[4][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying protein-ligand interactions in solution, providing information about the structure and dynamics of the complex.[3][7] For binding mode validation, techniques like Chemical Shift Perturbation (CSP) mapping and Saturation Transfer Difference (STD) NMR are commonly employed. In CSP, changes in the chemical shifts of the protein's backbone amides upon ligand binding are monitored to identify the binding site.[1] STD NMR, on the other hand, identifies which protons of the ligand are in close proximity to the protein.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding of a ligand to a protein.[12][13] In a typical experiment, a solution of the tetrazole derivative is titrated into a solution containing the protein target.[13] The heat change associated with each injection is measured, and the resulting data is fit to a binding model to determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[12]

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique used to monitor biomolecular interactions in real-time.[15][16][17][25] One of the binding partners (typically the protein) is immobilized on a sensor chip.[16][18] A solution containing the other partner (the tetrazole derivative) is then flowed over the chip.[16] Binding is detected as a change in the refractive index at the sensor surface, which is proportional to the change in mass.[15] This allows for the determination of the association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (KD) can be calculated.[17]

Computational (Molecular) Docking

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a protein target.[22] The process involves sampling a large number of possible conformations of the ligand within the protein's binding site and scoring them based on a force field that estimates the binding energy.[22] The resulting docked poses provide hypotheses about the binding mode, which must then be validated by experimental methods.[23]

Visualizing the Validation Workflow

The following diagrams illustrate the typical workflows for validating the binding mode of tetrazole derivatives.

experimental_workflow cluster_computational Computational Prediction cluster_experimental Experimental Validation mol_dock Molecular Docking xray X-ray Crystallography mol_dock->xray Provides structural hypothesis nmr NMR Spectroscopy mol_dock->nmr Guides interpretation xray->nmr Complementary structural data itc Isothermal Titration Calorimetry (ITC) nmr->itc Confirms interaction in solution spr Surface Plasmon Resonance (SPR) itc->spr Thermodynamic vs. Kinetic data spr->xray Validates binding kinetics

Caption: Integrated workflow for binding mode validation.

data_integration_pathway start Hypothesized Binding Mode docking Molecular Docking (Predicted Pose & Affinity) start->docking biophysical Biophysical Assays (ITC/SPR) (Binding Affinity & Kinetics) docking->biophysical Experimental confirmation of interaction structural Structural Biology (X-ray/NMR) (High-Resolution Structure) docking->structural Guides structure determination biophysical->structural Provides rationale for affinity/kinetics validated Validated Binding Mode structural->validated Definitive structural evidence

Caption: Logical flow of data integration for validation.

References

A Comparative Guide to Green Synthesis Methods for Substituted Tetrazoles

Author: BenchChem Technical Support Team. Date: November 2025

The synthesis of substituted tetrazoles, a critical pharmacophore in numerous blockbuster drugs, has seen a significant shift towards more sustainable and environmentally friendly methodologies. This guide provides a comparative analysis of prominent green synthesis strategies, offering researchers and drug development professionals a comprehensive overview of performance, supported by experimental data. Traditional methods for tetrazole synthesis often involve toxic solvents, harsh reaction conditions, and hazardous reagents. In contrast, green chemistry approaches aim to mitigate these drawbacks by employing alternative energy sources, eco-friendly solvents, and recyclable catalysts. This guide focuses on three key green methods: microwave-assisted synthesis, ultrasound-assisted synthesis, and the use of nanocatalysts in green solvents.

Quantitative Comparison of Green Synthesis Methods

The following table summarizes the performance of different green synthesis methods for 5-substituted-1H-tetrazoles, highlighting key parameters such as reaction time, temperature, and product yield. This data allows for a direct comparison of the efficiency and effectiveness of each approach.

MethodCatalystSolventSubstrateTime (min)Temp (°C)Yield (%)Reference
Microwave-Assisted[Cu(phen)(PPh3)2]NO3H2O-IPABenzonitrile3010095[1]
Microwave-AssistedCuISolvent-freeThiourea derivative10-25-97[2]
Ultrasound-AssistedNoneSolvent-freeUgi-azide reaction60-120RT39-55[3]
Ultrasound-AssistedNoneEthanol/WaterChalcone derivative15-25RT90-96[4]
Nanocatalyst (Magnetic)Fe3O4@L-lysine-Pd(0)EtOHVarious nitriles24080High[5]
Nanocatalyst (Magnetic)Fe3O4@BNPs-CPTMS-chitosan-Pd(0)Solvent-freeAldehyde, malononitrile, NaN3-7096[5]
Nanocatalyst (ZnO)Nanocrystalline ZnODMFBenzonitrile180120-13082[6]
Water-MediatedZinc saltsWaterVarious nitriles---[7][8]

IPA: Isopropyl alcohol, RT: Room Temperature, DMF: Dimethylformamide, EtOH: Ethanol. Please note that direct comparison of yields can be influenced by the specific substrates and catalyst loadings used in each study.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison are provided below.

1. Microwave-Assisted Synthesis using [Cu(phen)(PPh3)2]NO3 Catalyst [1]

  • Reaction Setup: A mixture of nitrile (1 mmol), sodium azide (1.5 mmol), and [Cu(phen)(PPh3)2]NO3 catalyst (0.01 mmol) in a 1:1 mixture of H2O and isopropyl alcohol (4 mL) is placed in a sealed microwave tube.

  • Microwave Irradiation: The reaction mixture is irradiated in a microwave synthesizer at 100 °C for 30 minutes.

  • Work-up and Purification: After cooling, the reaction mixture is acidified with HCl (3N). The resulting precipitate is filtered, washed with water, and dried to obtain the 5-substituted-1H-tetrazole.

2. Ultrasound-Assisted Ugi-Azide Multicomponent Reaction [3]

  • Reaction Setup: An aldehyde (1 mmol), an amine (1 mmol), an isocyanide (1 mmol), and trimethylsilyl azide (1.2 mmol) are combined in a flask.

  • Ultrasonic Irradiation: The reaction mixture is irradiated in an ultrasonic bath at room temperature for 1-2 hours under solvent-free conditions.

  • Work-up and Purification: The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the product is purified by column chromatography.

3. Nanocatalyst-Based Synthesis using Fe3O4@L-lysine-Pd(0) [5]

  • Catalyst Preparation: The magnetic nanocatalyst is prepared by the functionalization of Fe3O4 nanoparticles with L-lysine, followed by the immobilization of palladium.

  • Reaction Setup: A mixture of nitrile (1 mmol), sodium azide (2 mmol), and the Fe3O4@L-lysine-Pd(0) nanocatalyst in ethanol is placed in a round-bottom flask.

  • Reaction Conditions: The mixture is stirred at 80 °C for 4 hours.

  • Catalyst Recovery and Product Isolation: After the reaction, the magnetic nanocatalyst is separated from the reaction mixture using an external magnet. The solvent is evaporated, and the residue is purified to yield the desired tetrazole. The recovered catalyst can be washed and reused for subsequent reactions.

Visualizing Green Synthesis Workflows

The following diagram illustrates the general workflow and logical relationships between the different green synthesis approaches for substituted tetrazoles.

Green_Tetrazole_Synthesis cluster_start Starting Materials cluster_methods Green Synthesis Methods cluster_conditions Key Green Principles cluster_end Outcome Nitriles Nitriles / Aldehydes Microwave Microwave-Assisted Nitriles->Microwave Ultrasound Ultrasound-Assisted Nitriles->Ultrasound Nanocatalysis Nanocatalysis Nitriles->Nanocatalysis Azide Azide Source (e.g., NaN3) Azide->Microwave Azide->Ultrasound Azide->Nanocatalysis Green_Solvent Green Solvents (Water, PEG, DES) Microwave->Green_Solvent Energy_Efficiency Energy Efficiency Microwave->Energy_Efficiency Tetrazole Substituted Tetrazole Microwave->Tetrazole Ultrasound->Green_Solvent Ultrasound->Energy_Efficiency Ultrasound->Tetrazole Nanocatalysis->Green_Solvent Catalyst Heterogeneous/ Recyclable Catalyst Nanocatalysis->Catalyst Nanocatalysis->Tetrazole Workup Simplified Work-up Tetrazole->Workup

Workflow of Green Synthesis Methods for Substituted Tetrazoles.

Conclusion

The adoption of green chemistry principles in the synthesis of substituted tetrazoles offers significant advantages in terms of environmental impact, safety, and efficiency. Microwave-assisted synthesis, ultrasound-assisted methods, and the use of nanocatalysts have all demonstrated considerable improvements over traditional synthetic routes by reducing reaction times, minimizing waste, and allowing for the use of more benign solvents.[9][10][11] The choice of a specific method will depend on the available equipment, the scale of the synthesis, and the specific substrates involved. However, the data presented in this guide clearly indicates that greener alternatives are not only viable but also highly effective for the production of this important class of heterocyclic compounds. Future research will likely focus on the development of even more active and selective catalysts, as well as the expanded use of biomass-derived solvents and starting materials.[12]

References

Cross-coupling reactions for functionalization of bromo-substituted tetrazoles

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Cross-Coupling Reactions for the Functionalization of Bromo-Substituted Tetrazoles

For researchers, scientists, and drug development professionals, the functionalization of the tetrazole ring is a critical step in the synthesis of a wide array of pharmaceutical compounds. Bromo-substituted tetrazoles serve as versatile precursors for introducing molecular diversity through various cross-coupling reactions. This guide provides an objective comparison of key cross-coupling methodologies—Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig—supported by experimental data to aid in the selection of the most suitable synthetic route.

Performance Comparison of Cross-Coupling Reactions

The choice of a cross-coupling reaction for the functionalization of bromo-substituted tetrazoles is dictated by the desired substituent, reaction efficiency, and tolerance to other functional groups. The following tables summarize quantitative data from various studies to facilitate a direct comparison of these methods.

Table 1: Suzuki-Miyaura Coupling of Bromo-Tetrazoles

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting a bromo-tetrazole with a boronic acid or its ester.

EntryBromo-Tetrazole SubstrateBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
15-Bromo-1-phenyl-1H-tetrazolePhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O1001285[1]
21-(4-Bromobenzyl)-1H-tetrazolePhenylboronic acidPdCl₂ (0.03)Et₃NH₂O/EtOH120->90[2]
35-Bromo-1-ethyl-1H-indazole*N-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (10)K₂CO₃DME/H₂O80295[3]

*Note: Data from indazole is included as a comparable N-heterocycle to demonstrate catalyst effectiveness.

Table 2: Sonogashira Coupling of Bromo-Tetrazoles

The Sonogashira coupling is the method of choice for introducing alkyne moieties onto the tetrazole ring.

| Entry | Bromo-Tetrazole Substrate | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---|---| | 1 | 5-Bromo-1-substituted-tetrazole | Phenylacetylene | PdCl₂(PPh₃)₂ (10) | CuI (10) | Et₃N | THF | RT | 24 | 70-85 |[4] | | 2 | Aryl Bromide | Phenylacetylene | PdCl₂(PCy₃)₂ (2) | - | K₂CO₃ | Dioxane | 120 | 24 | 92 |[5] | | 3 | Aryl Bromide | Terminal Alkyne | PdCl₂(PPh₃)₂ (3) | - | TBAF | - | 80 | 0.5-2 | 80-95 |[6] |

Table 3: Heck Coupling of Bromo-Tetrazoles

The Heck reaction facilitates the formation of carbon-carbon bonds between bromo-tetrazoles and alkenes.

EntryBromo-Tetrazole SubstrateAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-Bromobenzyl-1H-tetrazoleStyrenePd(OAc)₂K₂CO₃DMF/H₂O804Moderate[2][7]
2Aryl BromideStyrenePd(OAc)₂ (1)K₂CO₃DMF/H₂O80495[7]
3Aryl BromideAlkenePd(dba)₂/P(o-tol)₃Et₃NAcetonitrile1002470-90[8][9]
Table 4: Buchwald-Hartwig Amination of Bromo-Tetrazoles

The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-arylated and N-alkylated tetrazoles.

| Entry | Bromo-Heterocycle Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---|---| | 1 | 4-Bromo-1-tritylpyrazole* | Morpholine | Pd(dba)₂ (5) | tBuDavePhos (10) | NaOtBu | Toluene | 100 | 18 | 85 |[10] | | 2 | Aryl Bromide | Primary/Secondary Amine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80-110 | 2-24 | 70-98 |[11][12] |

*Note: Data from pyrazole is included as a comparable N-heterocycle to demonstrate catalyst system effectiveness.

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are generalized and may require optimization for specific substrates.

General Procedure for Suzuki-Miyaura Coupling

To a stirred mixture of the bromo-substituted tetrazole (1.0 eq.) and the corresponding boronic acid (1.1-1.5 eq.) in a suitable solvent (e.g., Toluene/H₂O, DME/H₂O, or EtOH/H₂O), a base (e.g., K₂CO₃, Et₃N, 2.0 eq.) and the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂, or Pd(dppf)Cl₂, 0.03-10 mol%) are added.[2][3] The reaction mixture is then heated under an inert atmosphere (e.g., Nitrogen or Argon) at a temperature ranging from 80 to 120°C for 2 to 12 hours.[2][3] After completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

General Procedure for Sonogashira Coupling

In a flask, the bromo-substituted tetrazole (1.0 eq.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-10 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-10 mol%, if not a copper-free protocol) are dissolved in a solvent such as THF or DMF under an inert atmosphere.[4] A base, typically an amine like triethylamine (2.0 eq.), is added, followed by the terminal alkyne (1.2-2.0 eq.). The reaction is stirred at room temperature or heated, depending on the reactivity of the substrates, for a period of 2 to 24 hours.[4] Upon completion, the reaction mixture is filtered, and the solvent is removed in vacuo. The residue is then purified by column chromatography to yield the desired product.

General Procedure for Heck Coupling

A mixture of the bromo-substituted tetrazole (1.0 eq.), an alkene (1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (if required), and a base (e.g., K₂CO₃, Et₃N, 2.0 eq.) in a solvent such as DMF/H₂O or acetonitrile is heated at 80-100°C for 4 to 24 hours.[7][9] After cooling to room temperature, the mixture is diluted with water and extracted with an appropriate organic solvent. The organic extracts are combined, dried, and concentrated. The product is isolated by column chromatography.

General Procedure for Buchwald-Hartwig Amination

A reaction vessel is charged with the bromo-substituted tetrazole (1.0 eq.), an amine (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(dba)₂, 1-5 mol%), a suitable phosphine ligand (e.g., BINAP, tBuDavePhos, 2-10 mol%), and a strong base (e.g., NaOtBu, 1.4 eq.) under an inert atmosphere.[10][11] Anhydrous toluene is added, and the mixture is heated to 80-110°C for 2 to 24 hours.[11] After the reaction is complete, it is cooled, diluted with a solvent like ether or ethyl acetate, and filtered through celite. The filtrate is concentrated, and the resulting crude product is purified by column chromatography.

Visualizing the Workflow

The following diagrams illustrate the general workflows for the functionalization of bromo-substituted tetrazoles via cross-coupling reactions.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_end Outcome BromoTetrazole Bromo-Substituted Tetrazole Reaction Cross-Coupling Reaction BromoTetrazole->Reaction CouplingPartner Coupling Partner (e.g., Boronic Acid, Alkyne, Alkene, Amine) CouplingPartner->Reaction Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) Catalyst->Reaction Base Base (e.g., K₂CO₃, NaOtBu) Base->Reaction Solvent Solvent (e.g., Toluene, DMF) Solvent->Reaction Heat Heat (Optional) Heat->Reaction Product Functionalized Tetrazole Reaction->Product SideProducts Side Products Reaction->SideProducts

Caption: General workflow for cross-coupling functionalization of bromo-tetrazoles.

G cluster_suzuki Suzuki-Miyaura cluster_sonogashira Sonogashira cluster_heck Heck cluster_buchwald Buchwald-Hartwig BromoTetrazole Bromo-Tetrazole Suzuki R-B(OH)₂ BromoTetrazole->Suzuki Sonogashira R-C≡CH BromoTetrazole->Sonogashira Heck Alkene BromoTetrazole->Heck Buchwald Amine BromoTetrazole->Buchwald Product_Suzuki Aryl/Vinyl-Tetrazole Suzuki->Product_Suzuki Pd(0), Base Product_Sonogashira Alkynyl-Tetrazole Sonogashira->Product_Sonogashira Pd(0), Cu(I), Base Product_Heck Alkenyl-Tetrazole Heck->Product_Heck Pd(0), Base Product_Buchwald Amino-Tetrazole Buchwald->Product_Buchwald Pd(0), Base, Ligand

Caption: Comparison of cross-coupling reactions for bromo-tetrazole functionalization.

References

Safety Operating Guide

Proper Disposal of 5-(2-Bromo-benzyl)-2H-tetrazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, this document outlines the essential procedures for the safe handling and disposal of 5-(2-Bromo-benzyl)-2H-tetrazole (CAS No. 193813-85-3) in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and environmental compliance.

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. The following procedures for this compound are based on established protocols for handling halogenated organic compounds and tetrazole derivatives. Adherence to these guidelines, in conjunction with institutional and local regulations, is paramount.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2][3] Appropriate personal protective equipment (PPE), including chemical-resistant gloves (such as nitrile rubber), safety goggles, and a lab coat, must be worn at all times to prevent skin and eye contact.[1][2][4] Avoid the formation of dust and aerosols.[1] All sources of ignition, such as open flames and sparks, should be eliminated from the handling area, and spark-proof tools should be used.[1][2][5]

In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[2] For small spills, absorb the material with inert, non-combustible absorbent pads and place it in a suitable, sealed container for disposal.[6] For larger spills, contact your institution's environmental health and safety (EHS) department immediately.[6]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed chemical waste disposal company.[1][7] This typically involves incineration at a permitted hazardous waste facility.[1][5][7]

  • Waste Segregation: Collect waste containing this compound in a designated, compatible, and clearly labeled hazardous waste container.[6][8] It is crucial to keep halogenated waste separate from non-halogenated waste streams to prevent costly disposal complications.[8][9] Do not mix this waste with other incompatible materials.[5]

  • Container Management: The waste container must be kept tightly closed except when adding waste.[6][8] Ensure the container is in good condition and appropriate for storing chemical waste.[6] The container should be stored in a cool, dry, and well-ventilated secondary containment area away from heat and direct sunlight.[4][5][10]

  • Labeling: Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[8] The label must clearly identify the contents, including the full chemical name "this compound," and indicate the associated hazards (e.g., Toxic, Halogenated).[8]

  • Arrange for Pickup: Once the container is full or ready for disposal, contact your institution's EHS department or a licensed chemical waste contractor to arrange for pickup and proper disposal.[8] Do not attempt to dispose of this chemical down the drain or in regular trash.[1][9]

  • Decontamination of Empty Containers: Empty containers that held this compound must also be disposed of as hazardous waste unless they are triple-rinsed.[1] The rinsate from the cleaning process must be collected and disposed of as hazardous waste.[1]

Quantitative Data Summary

ParameterValue/InformationSource
CAS Number 193813-85-3[11]
Molecular Formula C8H7BrN4[11]
Molecular Weight 239.07 g/mol [11]
Disposal Method Licensed chemical destruction plant or controlled incineration.[1][7]
Waste Segregation Collect as halogenated organic waste.[6][8]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal_path Disposal Pathway start Start: Handling This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated fume_hood->waste_generated is_contaminated Is Material Contaminated? waste_generated->is_contaminated empty_container Empty Container is_contaminated->empty_container No collect_waste Collect in Labeled Halogenated Waste Container is_contaminated->collect_waste Yes triple_rinse Triple Rinse Container empty_container->triple_rinse contact_ehs Contact EHS for Pickup collect_waste->contact_ehs collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Container as Non-Hazardous Waste triple_rinse->dispose_container collect_rinsate->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 5-(2-Bromo-benzyl)-2H-tetrazole

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 5-(2-Bromo-benzyl)-2H-tetrazole. Adherence to these procedures is vital for ensuring laboratory safety and proper experimental conduct.

Chemical Identifier:

Compound NameThis compound
CAS Number 193813-85-3
Molecular Formula C8H7BrN4
Molecular Weight 239.07 g/mol

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment:

PPE CategorySpecificationStandard
Eye Protection Chemical safety goggles or a face shield.EN166 or equivalent
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).EN374
Skin and Body A lab coat or chemical-resistant apron. Closed-toe shoes are required.N/A
Respiratory Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.N/A

Operational Plan: Handling and Storage

Handling:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust or vapors.[1][2] Eyewash stations and safety showers must be readily accessible.[1]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound.[1] Do not eat, drink, or smoke in the laboratory.

  • Spill Management: In case of a spill, avoid dust formation.[2] Evacuate personnel from the immediate area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a sealed container for disposal.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

  • Keep away from incompatible materials such as strong oxidizing agents, bases, alcohols, amines, and metals.[1]

  • The storage area should be secured and accessible only to authorized personnel.[2]

Emergency First-Aid Procedures

Immediate medical attention is required for all routes of exposure.[1]

Exposure RouteFirst-Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect waste material in a clearly labeled, sealed container.

  • Disposal Route: Dispose of the contents and container at an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2] Do not allow the chemical to enter drains or the environment.[2]

Experimental Workflow and Safety Checkpoints

The following diagram illustrates a typical laboratory workflow for handling this compound, incorporating critical safety checkpoints.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage A Review SDS and SOPs B Don Personal Protective Equipment (PPE) A->B C Weigh Compound in Fume Hood B->C D Perform Experiment C->D E Decontaminate Work Area D->E F Dispose of Waste in Labeled Container E->F G Store Unused Compound F->G H Remove and Clean PPE G->H

Figure 1. Standard laboratory workflow for handling this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.